molecular formula C5H8N2 B074914 Pyrrolidine-1-carbonitrile CAS No. 1530-88-7

Pyrrolidine-1-carbonitrile

Cat. No.: B074914
CAS No.: 1530-88-7
M. Wt: 96.13 g/mol
InChI Key: QJRYYOWARFCJQZ-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carbonitrile is a highly valuable and versatile chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, which is a privileged scaffold frequently found in pharmacologically active molecules. The key functional group, the carbonitrile moiety attached to the ring nitrogen, serves as a crucial synthetic handle. Researchers utilize this compound as a precursor for the synthesis of a wide array of complex molecules, including novel piperidines and other N-heterocycles via ring expansion reactions, and as a key intermediate in the development of potential pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-1-carbonitrile
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InChI

InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2
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InChI Key

QJRYYOWARFCJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID90165192
Record name Pyrrolidine-1-carbonitrile
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Molecular Weight

96.13 g/mol
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CAS No.

1530-88-7
Record name 1-Pyrrolidinecarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the structural and conformational properties of pyrrolidine-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced stereochemical features of saturated nitrogen-containing heterocycles. This document delves into the theoretical underpinnings of pyrrolidine ring conformation, supported by experimental data and computational insights, to offer a holistic understanding of this versatile chemical scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals and natural products.[1] Its prevalence in drug discovery can be attributed to several key factors: the sp3-hybridized carbon atoms provide a three-dimensional architecture that allows for precise spatial orientation of substituents, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold can enhance aqueous solubility.[2] this compound, with its appended nitrile group, serves as a valuable synthetic intermediate for the elaboration of more complex molecules.[3][4] A thorough understanding of its structural and conformational behavior is paramount for predicting its reactivity and its interactions in a biological context.

The Conformational Landscape of the Pyrrolidine Ring

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and conformationally flexible. This flexibility is not random but is governed by a predictable pattern of puckering known as pseudorotation. The two most stable conformations of the pyrrolidine ring are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The puckering of the pyrrolidine ring can be significantly influenced by the nature and stereochemistry of its substituents.[2] For instance, in proline, a common pyrrolidine-containing amino acid, the ring puckers to accommodate the carboxylic acid and amine substituents. This puckering is often described as Cγ-endo (down) or Cγ-exo (up), referring to the position of the Cγ atom relative to the plane of the rest of the ring.

Experimental Approaches to Structural Elucidation

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[5] Studies on the parent pyrrolidine molecule have provided valuable insights into its intrinsic conformational preferences.[6][7] These studies have been instrumental in establishing the puckered nature of the pyrrolidine ring and have been complemented by high-level quantum chemical calculations.[8][9]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its precise geometry can be derived. This technique has been used to study the conformational equilibrium of pyrrolidine, revealing the subtle energy differences between different puckered forms.[10]

X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR data are available.[11] The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.

Table 1: Spectroscopic Data for this compound

Technique Data Source Key Observables
¹H NMRSigma-Aldrich Co. LLC.Chemical shifts and coupling patterns of the α and β protons of the pyrrolidine ring.
¹³C NMRW. Robien, Inst. of Org. Chem., Univ. of ViennaChemical shifts of the carbon atoms in the pyrrolidine ring and the nitrile carbon.
Infrared (IR)Sigma-Aldrich Co. LLC.Characteristic vibrational frequencies, including the C≡N stretch of the nitrile group.

The detailed interpretation of these spectra is crucial for deducing the time-averaged conformation in solution.

Computational and Theoretical Analysis

In the absence of a definitive crystal structure for this compound, computational chemistry offers a powerful means to predict its geometry and conformational preferences.[12]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or density functional theory (DFT), can be used to model the potential energy surface of pyrrolidine and its derivatives.[13] These calculations can predict the relative energies of different conformers and the barriers to interconversion between them. For the parent pyrrolidine, these studies have explored the pseudorotational pathway and the energy difference between conformers with the N-H in an axial or equatorial position.[10][13]

Molecular Modeling and Conformational Search

Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational space of this compound. These methods allow for the identification of low-energy conformers and the analysis of their geometric parameters.

Workflow for Computational Conformational Analysis:

G cluster_0 Computational Analysis Workflow Start Initial 3D Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search Input Structure Geometry_Optimization Geometry Optimization (DFT or MP2) Conformer_Search->Geometry_Optimization Low-energy conformers Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized geometries Spectra_Prediction Predict NMR and IR Spectra Geometry_Optimization->Spectra_Prediction Optimized geometries Energy_Analysis Relative Energy Calculation Frequency_Calculation->Energy_Analysis Vibrational frequencies and thermal corrections Final_Structure Validated Conformational Model Energy_Analysis->Final_Structure Most stable conformers Comparison Compare with Experimental Data Spectra_Prediction->Comparison Predicted spectra Comparison->Final_Structure Validation

Caption: A typical workflow for the computational analysis of molecular conformation.

Synthesis and Characterization

This compound is a commercially available compound.[3] However, understanding its synthesis provides context for its potential impurities and handling. It can be synthesized through various methods, often involving the cyanation of pyrrolidine. The characterization of the synthesized product relies heavily on the spectroscopic techniques discussed above (NMR, IR) to confirm its identity and purity.[14][15]

Conclusion and Future Directions

The structural and conformational analysis of this compound reveals a dynamic molecule with a puckered five-membered ring. While a definitive solid-state structure is yet to be reported, a combination of spectroscopic data and computational modeling provides a detailed picture of its preferred geometries. Future work could focus on obtaining a high-resolution crystal structure to precisely determine its bond lengths and angles in the solid state. Further NMR studies, including variable temperature experiments and NOE analysis, could provide deeper insights into its conformational dynamics in solution. This fundamental understanding is critical for the rational design of novel therapeutics and other functional molecules based on the versatile pyrrolidine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Cyanopyrrolidine (CAS No: 1530-88-7), also known as Pyrrolidine-1-carbonitrile, is a versatile heterocyclic compound featuring a saturated five-membered pyrrolidine ring N-substituted with a nitrile group.[1][2] Its unique structural combination makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-Cyanopyrrolidine, offering field-proven insights and detailed experimental protocols for its characterization. The content is designed to support researchers, scientists, and drug development professionals in leveraging this compound's full potential while ensuring safe and effective handling.

Chemical Identity and Core Properties

1-Cyanopyrrolidine is a colorless to light yellow clear liquid.[1] Its fundamental properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments. The pyrrolidine ring, a saturated heterocycle, imparts a non-planar, three-dimensional character which is increasingly sought after in drug discovery to explore pharmacophore space more effectively.[3] The electron-withdrawing nature of the cyano group significantly influences the reactivity of the adjacent nitrogen atom.

A summary of its key identifiers and physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1][4][5]
Molecular Weight 96.13 g/mol [1][2][4]
CAS Number 1530-88-7[2][4][6]
EINECS Number 216-234-3[4][6]
IUPAC Name This compound[2][5]
Synonyms N-Cyanopyrrolidine, Tetramethylenecyanamide[4][5][6]
Boiling Point 75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg[1][4][6][7]
Density 0.954 g/mL at 25 °C[4][6][7]
Refractive Index (n20/D) 1.469 - 1.47[1][4][7]
Flash Point 225 °F (107.2 °C)[4][6]
Predicted pKa -4.27 ± 0.20[4]

Solubility Profile: A Foundational Parameter

The solubility of a compound governs its utility in different reaction media and is a critical determinant of its pharmacokinetic profile in drug development. A systematic approach to determining the solubility of 1-Cyanopyrrolidine is essential for its effective application.

Logical Workflow for Solubility Classification

The following diagram outlines a standard qualitative workflow for classifying the solubility of an organic compound like 1-Cyanopyrrolidine. This hierarchical approach efficiently categorizes the compound based on its behavior in a series of common solvents, providing insights into its acidic, basic, or neutral character.

G start Start: 25 mg of 1-Cyanopyrrolidine + 0.75 mL Solvent water Test in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No litmus Test with Litmus Paper water_sol->litmus hcl Test in 5% HCl water_insol->hcl acidic Class SA: Water-Soluble Acid litmus->acidic Red basic Class SB: Water-Soluble Base litmus->basic Blue neutral_sol Class Sg: Water-Soluble Neutral litmus->neutral_sol Neutral hcl_sol Soluble hcl->hcl_sol Yes hcl_insol Insoluble hcl->hcl_insol No base_b Class B: Organic Base (e.g., Amine) hcl_sol->base_b naoh Test in 5% NaOH hcl_insol->naoh naoh_sol Soluble naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No nahco3 Test in 5% NaHCO3 naoh_sol->nahco3 inert Class N/I: Neutral or Inert naoh_insol->inert nahco3_sol Soluble nahco3->nahco3_sol Yes nahco3_insol Insoluble nahco3->nahco3_insol No strong_acid Class As: Strong Organic Acid nahco3_sol->strong_acid weak_acid Class Aw: Weak Organic Acid nahco3_insol->weak_acid

Caption: Workflow for systematic solubility classification.

Experimental Protocol: Qualitative Solubility Determination

This protocol is a self-validating system for classifying the solubility and inferring the functional group characteristics of 1-Cyanopyrrolidine.

Objective: To determine the solubility class of 1-Cyanopyrrolidine.

Materials:

  • 1-Cyanopyrrolidine

  • Small test tubes

  • Graduated pipette or calibrated dropper

  • Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

  • Red and blue litmus paper

Methodology:

  • Water Solubility Test:

    • Place approximately 25 mg (or 0.05 mL) of 1-Cyanopyrrolidine into a small test tube.[8][9]

    • Add 0.75 mL of deionized water in three portions of 0.25 mL. After each addition, shake the tube vigorously for 30 seconds.[8][9]

    • Causality: Adding the solvent portion-wise ensures that the compound has adequate opportunity to dissolve and prevents premature classification as insoluble. Vigorous shaking overcomes kinetic barriers to dissolution.

    • Observation: Record if the compound dissolves completely. If it is water-soluble, proceed to step 2. If not, proceed to step 3.[10]

  • Litmus Test (for Water-Soluble Compounds):

    • If the compound dissolved in water, use a clean stirring rod to transfer a drop of the solution onto both red and blue litmus paper.[9][10]

    • Observation: A red turn indicates an acidic compound (Class SA); a blue turn indicates a basic compound (Class SB); no change indicates a neutral compound (Class Sg).[10]

  • 5% HCl Solubility Test (for Water-Insoluble Compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking vigorously after each addition.[8][10]

    • Causality: This step identifies basic functional groups, such as amines, which will form hydrochloride salts that are typically water-soluble. The nitrogen in the pyrrolidine ring can be protonated.

    • Observation: If the compound dissolves, it is classified as an organic base (Class B).[8] If not, proceed to step 4.

  • 5% NaOH Solubility Test (for HCl-Insoluble Compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.[10]

    • Causality: This tests for acidic functional groups.

    • Observation: If soluble, the compound is an acid. Proceed to step 5 to determine its strength. If not, the compound is likely neutral (Class N) or inert (Class I).[10]

  • 5% NaHCO₃ Solubility Test (for NaOH-Soluble Compounds):

    • To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[8][10]

    • Causality: Sodium bicarbonate is a weaker base than NaOH and will only react with stronger acids (like carboxylic acids).

    • Observation: If it dissolves, it is a strong organic acid (Class As). If not, it is a weak organic acid (Class Aw).[8][10]

Lipophilicity (LogP): A Predictor of Bioavailability

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, quantifying a compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11]

Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method, coupled with HPLC analysis, is a gold-standard technique for accurately measuring LogP.[12]

G start Start: Prepare Pre-saturated Octanol and Water Phases dissolve Dissolve 1-Cyanopyrrolidine in one phase (e.g., water) start->dissolve combine Combine with equal volume of the other phase dissolve->combine shake Shake vigorously to establish equilibrium combine->shake centrifuge Centrifuge to separate phases shake->centrifuge sample Carefully sample aqueous and octanol layers centrifuge->sample analyze Quantify concentration in each phase using HPLC sample->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate

Caption: Experimental workflow for LogP determination.

Experimental Protocol: Shake-Flask Method for LogP

Objective: To determine the LogP value of 1-Cyanopyrrolidine.

Materials:

  • 1-Cyanopyrrolidine

  • n-Octanol (reagent grade)

  • Deionized water or phosphate-buffered saline (PBS, pH 7.4) for LogD

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

    • Causality: This step is critical for accuracy. It ensures that the volume of each phase does not change during the partitioning experiment due to mutual dissolution, which would alter the final concentrations.[12]

  • Sample Preparation: Prepare a stock solution of 1-Cyanopyrrolidine in the pre-saturated aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the HPLC detector.

  • Partitioning:

    • Add equal volumes of the sample solution and the pre-saturated n-octanol to a centrifuge tube.

    • Shake the mixture vigorously for a defined period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.

    • Causality: Centrifugation breaks up any emulsions and creates a sharp interface, preventing cross-contamination during sampling.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Analyze the concentration of 1-Cyanopyrrolidine in each aliquot using a validated HPLC method.[12]

  • Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following formula:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • LogP = log₁₀(P)[11]

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule. For 1-Cyanopyrrolidine, one would expect to see distinct signals for the methylene groups (-CH₂) of the pyrrolidine ring. Due to the influence of the nitrogen and the cyano group, the protons closer to the nitrogen (alpha position) will appear at a different chemical shift than those further away (beta position).

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A key diagnostic peak for 1-Cyanopyrrolidine is a sharp, strong absorption in the range of 2210-2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The absence of a broad peak around 3300 cm⁻¹ confirms the absence of N-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-Cyanopyrrolidine (MW = 96.13 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 96.[4][5]

Expert Insight: When analyzing NMR spectra, the symmetry of the molecule is a key consideration. While the pyrrolidine ring itself has potential for symmetry, the N-cyano substitution makes the alpha and beta positions chemically non-equivalent, leading to more complex splitting patterns than might be initially assumed. Computational tools can be used alongside experimental data to confirm structural assignments.[13]

Safety, Handling, and Stability

Proper handling of 1-Cyanopyrrolidine is paramount for laboratory safety.

  • Hazards: The compound is classified as harmful.[4][6] It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It may cause skin, eye, and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle 1-Cyanopyrrolidine in a well-ventilated area or a chemical fume hood.[16] Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][17]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically recommended at 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

  • Stability: The compound is generally stable under normal storage conditions.[18] However, contact with strong acids or bases should be avoided to prevent potential hydrolysis of the nitrile group. Vapors may form explosive mixtures with air.[17]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the addition of a cyano group provides a versatile chemical handle for further synthetic modifications.[3]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Cyanopyrrolidine derivatives are a prominent class of inhibitors for DPP-IV, a key target in the treatment of type 2 diabetes.[19] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site. Vildagliptin and Saxagliptin are notable examples of drugs developed from this scaffold.[19][20]

  • Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, making 1-Cyanopyrrolidine a versatile starting point for creating a diverse library of substituted pyrrolidines.[1]

  • Fibrosis Treatment: Recent research has explored N-cyanopyrrolidines as inhibitors of ubiquitin specific peptidase 30 (USP30), showing potential for the treatment of fibrotic diseases.[21][22]

References

An In-Depth Technical Guide to the Synthesis of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic pathways to Pyrrolidine-1-carbonitrile, a versatile building block in organic synthesis and pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of methodologies, mechanistic insights, and practical considerations.

Introduction: The Significance of this compound

This compound, also known as 1-cyanopyrrolidine, is a valuable intermediate due to its unique structural features, combining a pyrrolidine ring with a nitrile group.[1] This combination allows for a favorable reactivity profile, making it a key component in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its applications span synthetic chemistry, where it serves as a versatile building block, to materials science and pharmaceutical development, particularly in the design of drugs targeting neurological disorders.[1] This guide will delve into the core synthetic strategies for obtaining this important compound and its derivatives, providing the necessary technical details for practical application.

Part 1: Direct Cyanation of Pyrrolidine

The most direct approach to this compound involves the introduction of a cyano group onto the nitrogen atom of the pyrrolidine ring. Two primary methods are highlighted here: the classical von Braun reaction and a more contemporary, safer alternative.

Method 1: The von Braun Reaction with Cyanogen Bromide

The von Braun reaction is a well-established method for the N-cyanation of tertiary and secondary amines using cyanogen bromide (BrCN). The reaction with a secondary amine like pyrrolidine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen bromide to yield the N-cyanamide.

Reaction Scheme:

von_Braun_Reaction Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product + BrCN BrCN BrCN HBr HBr

Figure 1: The von Braun reaction for the synthesis of this compound.

Experimental Protocol:

Caution: Cyanogen bromide is highly toxic, volatile, and can be fatal if inhaled, absorbed through the skin, or swallowed.[2][3] It should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

General Procedure (Adapted):

  • In a well-ventilated fume hood, dissolve pyrrolidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in the same solvent to the cooled pyrrolidine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove HBr and unreacted starting materials.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or column chromatography.

Mechanistic Causality: The high electrophilicity of the carbon atom in cyanogen bromide drives the reaction, making it susceptible to nucleophilic attack by the secondary amine. The subsequent deprotonation of the nitrogen is facilitated by a base or can occur spontaneously, leading to the formation of the stable N-cyanamide.

Method 2: A Safer Alternative using N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂)

Given the significant hazards associated with cyanogen bromide, modern approaches have focused on developing safer cyanation reagents. An effective method for the N-cyanation of secondary amines utilizes a combination of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂).[4][5] This one-pot oxidation-cyanation procedure avoids the direct handling of toxic cyanogen halides.[4]

Reaction Scheme:

NCS_ZnCN2_Reaction Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product + NCS, Zn(CN)₂ NCS NCS ZnCN2 Zn(CN)₂

Figure 2: N-cyanation of pyrrolidine using NCS and Zn(CN)₂.

Experimental Protocol:

While a specific protocol for pyrrolidine is not detailed, a general procedure for secondary amines can be followed.[5]

Safety Precautions:

  • N-Chlorosuccinimide (NCS): An irritant that can cause severe eye and skin irritation. It is also light and moisture-sensitive.[6]

  • Zinc Cyanide (Zn(CN)₂): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide gas.[7]

General Procedure:

  • To a solution of the secondary amine (e.g., pyrrolidine) in a suitable solvent such as acetonitrile-water, add N-chlorosuccinimide (NCS).

  • Stir the mixture at room temperature to form the N-chloroamine intermediate.

  • Add zinc cyanide (Zn(CN)₂) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is typically quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by distillation or column chromatography.

Mechanistic Insights: This reaction is believed to proceed through the in situ generation of a cyanogen halide-like species. NCS chlorinates the amine to form an N-chloroamine, which then reacts with zinc cyanide. The slow dissolution of zinc cyanide helps to control the release of the reactive cyanating agent, enhancing the safety of the procedure.[4]

Part 2: Synthesis of Substituted Pyrrolidine-1-carbonitriles

For many applications, particularly in drug discovery, substituted pyrrolidine-1-carbonitriles are the desired targets. The following methods provide access to these more complex structures.

Method 3: Copper-Catalyzed Tandem Amination/Cyanation/Alkylation

A powerful one-pot method for the synthesis of α-cyano substituted pyrrolidines involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence.[2][3] This approach starts from a primary amine-tethered alkyne.

Reaction Scheme:

Copper_Catalyzed_Reaction AminoAlkyne Primary Amine-Tethered Alkyne Product α-CN, α-Alkyl-Pyrrolidine AminoAlkyne->Product + TMSCN, R-X [CuBr] TMSCN TMSCN AlkylHalide R-X

Figure 3: Copper-catalyzed synthesis of substituted pyrrolidines.

Experimental Protocol:

The following is a general procedure for this tandem reaction.[2]

Reagents and Conditions:

  • Catalyst: Copper(I) bromide (CuBr)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN)

  • Solvent: Dioxane with a small amount of water

  • Conditions: Microwave irradiation at 100°C

General Procedure:

  • In a microwave reactor tube, combine the amino alkyne, trimethylsilyl cyanide, dioxane, and water.

  • Add copper(I) bromide (CuBr) to the mixture with stirring.

  • Flush the reactor with an inert gas (e.g., argon).

  • Heat the reaction mixture to 100°C under microwave irradiation for approximately 30 minutes.

  • After cooling, the reaction mixture is typically concentrated and purified by silica gel flash chromatography.

Mechanistic Rationale: The proposed mechanism involves the copper-catalyzed hydroamination of the alkyne to form an intermediate, which then undergoes cyanation and subsequent alkylation in a tandem sequence. The copper catalyst plays a crucial role in activating the alkyne and facilitating the C-N and C-C bond formations.[2]

Method 4: Multi-step Synthesis from L-Proline

A practical and alternative route for the synthesis of specific substituted pyrrolidine-carbonitriles, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from the readily available and chiral starting material, L-proline.[6] This multi-step synthesis is particularly relevant for the preparation of key intermediates for pharmaceuticals like DPP-IV inhibitors.[6]

Overall Synthesis Pathway:

L_Proline_Synthesis Proline L-Proline Intermediate1 (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid Proline->Intermediate1 Chloroacetyl chloride, THF, reflux Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Intermediate1->Intermediate2 DCC, NH₄HCO₃, DCM Product (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Intermediate2->Product Trifluoroacetic anhydride, THF

Figure 4: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

Detailed Experimental Protocol:

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [6]

  • Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • After cooling, dilute with water (20 mL) and stir for 20 minutes.

  • Add saturated brine (20 mL) and ethyl acetate (200 mL) for extraction.

  • Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [6]

  • Dissolve the product from Step 1 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.

  • Filter the mixture and wash the residue with DCM.

  • Concentrate the filtrate to obtain the crude amide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6]

  • Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).

  • Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

  • Stir at room temperature for 45 minutes and then concentrate under vacuum.

  • The residue is then worked up to isolate the final product.

Rationale and Causality: This pathway leverages the chirality of L-proline to produce an enantiomerically pure product. The conversion of the carboxylic acid to the nitrile proceeds through an amide intermediate, which is a common and reliable strategy. The final dehydration of the amide to the nitrile is effectively achieved using trifluoroacetic anhydride, a powerful dehydrating agent.[8]

Part 3: Comparative Analysis and Conclusion

Synthesis Pathway Starting Materials Key Reagents Advantages Disadvantages
Direct Cyanation (von Braun) PyrrolidineCyanogen bromideDirect, one-step reaction.Highly toxic and hazardous reagent.
Direct Cyanation (NCS/Zn(CN)₂) PyrrolidineNCS, Zn(CN)₂Safer alternative to BrCN.Requires careful handling of cyanide source.
Copper-Catalyzed Tandem Reaction Primary amine-tethered alkynesCuBr, TMSCNOne-pot synthesis of substituted pyrrolidines.Requires synthesis of specific starting materials.
Multi-step from L-Proline L-prolineChloroacetyl chloride, DCC, TFAAAccess to chiral, substituted products.Multi-step process with potential for lower overall yield.

Table 1: Comparison of Synthesis Pathways for this compound and its Derivatives.

References

Pyrrolidine-1-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Pyrrolidine-1-carbonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound (CAS No. 1530-88-7) is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, functionalized with a nitrile group at the nitrogen atom.[2] This unique combination imparts a favorable reactivity profile, making it an essential intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The pyrrolidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[3][4] This guide provides an in-depth examination of this compound, focusing on its physicochemical properties, synthesis, applications, and safe handling protocols for research and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][5] Its core properties are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[2][6][7][8][9]
Molecular Weight 96.13 g/mol [2][6][7][9][10]
CAS Number 1530-88-7[6][7][11]
IUPAC Name This compound[7]
Synonyms 1-Cyanopyrrolidine, N-Cyanopyrrolidine[6][12]
Appearance Colorless to light orange/yellow clear liquid[2][5]
Density 0.954 g/mL at 25 °C[1][6][9]
Boiling Point 75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg[2][5][6]
Flash Point 107 °C (224.6 °F)[5]
Refractive Index n20/D 1.47[2]
SMILES C1CCN(C1)C#N[6][8]
InChIKey QJRYYOWARFCJQZ-UHFFFAOYSA-N[7][8][10]

Synthesis and Mechanistic Considerations

The synthesis of pyrrolidine derivatives often leverages readily available chiral precursors like L-proline to achieve stereoselectivity, a critical aspect in drug development.[13] While various methods exist, a common strategy for producing functionalized pyrrolidine carbonitriles involves the acylation of a proline derivative followed by the conversion of the carboxylic acid moiety into a nitrile. This multi-step process is a cornerstone for creating key intermediates for advanced pharmaceutical compounds.

Exemplary Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol details the synthesis of a closely related and highly valuable derivative, which serves as a key intermediate for the DPP-IV inhibitor Vildagliptin.[14][15][16] The methodology illustrates the core chemical transformations relevant to this compound chemistry. The choice of reagents—such as trifluoroacetic anhydride for dehydration—is critical; it acts as a powerful dehydrating agent to convert the intermediate amide into the target nitrile under mild conditions, thus preserving the stereochemistry of the chiral center.[15]

Step 1: N-Acylation of L-Proline

  • Suspend L-proline (1.0 eq) in tetrahydrofuran (THF).

  • Add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.

  • Reflux the reaction mixture for 2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, dilute with water, and perform an extraction with ethyl acetate.

  • Collect and combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.[15]

Step 2: Amide Formation

  • Dissolve the carboxylic acid product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at 10–15 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (10.0 eq) and continue stirring for an additional hour.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea and wash the residue with DCM. Concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[15]

Step 3: Dehydration to Nitrile

  • Suspend the amide product from Step 2 (1.0 eq) in THF at 0–5 °C.

  • Add trifluoroacetic anhydride (1.5 eq) to the suspension.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by carefully adding ammonium bicarbonate portion-wise at 5–10 °C.

  • Stir for 45 minutes, then concentrate the mixture under vacuum to yield the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15]

This self-validating protocol relies on standard organic transformations where progress can be rigorously monitored by techniques like Thin-Layer Chromatography (TLC) at each stage, ensuring high conversion and purity of intermediates.[15]

G cluster_0 Synthesis of a Key Pyrrolidine-carbonitrile Intermediate proline L-Proline acid (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid proline->acid N-Acylation reagent1 Chloroacetyl Chloride in THF reagent1->acid amide (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide acid->amide Amidation reagent2 1. DCC 2. NH4HCO3 reagent2->amide nitrile (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile (Target Intermediate) amide->nitrile Dehydration reagent3 Trifluoroacetic Anhydride (TFAA) reagent3->nitrile

Caption: Synthetic workflow for a key pyrrolidine-carbonitrile intermediate.

Applications in Research and Drug Development

This compound and its derivatives are instrumental in pharmaceutical R&D. The pyrrolidine ring is a privileged scaffold that provides structural rigidity and serves as a versatile anchor for various functional groups, while the nitrile can act as a hydrogen bond acceptor, a metabolic precursor to an amine, or a reactive handle for further chemical modifications.[2]

Role as a Key Pharmaceutical Intermediate

A prominent application is in the synthesis of gliptins, a class of anti-diabetic drugs that inhibit the dipeptidyl peptidase 4 (DPP-IV) enzyme.[14] Vildagliptin, for example, is synthesized using a pyrrolidine-carbonitrile intermediate.[16] The nitrile group is crucial for the molecule's interaction with the active site of the DPP-IV enzyme. The synthetic accessibility of these intermediates, as demonstrated in the protocol above, allows for the efficient, large-scale production of such drugs.[14][16]

Broader Utility in Medicinal Chemistry

The utility of this compound extends beyond anti-diabetic agents. It serves as a building block for:

  • Agrochemicals: Used in the formulation of effective pesticides and herbicides.[2]

  • Neurological Drug Candidates: The pyrrolidine scaffold is explored for its ability to interact with targets in the central nervous system.[2]

  • Proteomics Research: The compound's specific reactivity is leveraged as a chemical tool to study protein function and interactions.[1]

  • Antiviral and Anticancer Agents: The pyrrolidine ring is a core component of numerous antiviral (particularly for Hepatitis C) and anticancer drugs.[4][13]

G cluster_1 Role in Vildagliptin Synthesis intermediate Pyrrolidine-2-carbonitrile Intermediate drug Vildagliptin (DPP-IV Inhibitor) intermediate->drug Nucleophilic Substitution reagent 3-amino-1-adamantanol reagent->drug

Caption: Logical relationship in the synthesis of Vildagliptin.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.

  • Hazard Identification: The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[7][12] It also causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[12][17] The GHS signal word is "Danger".[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18]

  • Handling: Avoid breathing vapors or mist.[18] Prevent contact with skin and eyes.[18] Use explosion-proof ventilation equipment as it is a combustible liquid.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C).[18] The compound is sensitive to air and heat, so storage under an inert gas like nitrogen is recommended.[18]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic asset in the fields of synthetic chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a precursor to high-value pharmaceutical agents underscore its importance. For researchers and scientists, a thorough understanding of its reactivity, handling requirements, and applications is essential for leveraging its full potential to drive innovation in the development of novel therapeutics and other advanced chemical products.

References

An In-depth Technical Guide to the Solubility and Stability of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrolidine-1-carbonitrile (CAS No. 1530-88-7), also known as N-cyanopyrrolidine, is a versatile heterocyclic nitrile that serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its utility in creating complex, biologically active molecules is well-recognized.[2] However, a comprehensive understanding of its fundamental physicochemical properties—specifically its solubility and stability—is paramount for its effective application, from reaction design and process optimization to formulation and long-term storage. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. While direct experimental data for this specific molecule is sparse in public literature, this document synthesizes information from analogous compounds, fundamental chemical principles, and established analytical protocols to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. We present detailed methodologies for determining solubility, investigating degradation pathways, and quantifying the compound, ensuring scientific integrity and enabling users to establish self-validating systems for its use.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physical and chemical properties. These parameters influence its behavior in various solvent systems and its requirements for handling and storage.

PropertyValueSource(s)
CAS Number 1530-88-7[3]
Molecular Formula C₅H₈N₂[3]
Molecular Weight 96.13 g/mol [3]
Appearance Colorless to light orange/yellow clear liquid[2]
Density ~0.954 g/mL at 25 °C[1]
Boiling Point 75-77 °C at 1.8 mmHg; ~110 °C at 17 mmHg[1][2]
Calculated logP 0.563 (Octanol/Water Partition Coefficient)[4]
Calculated Water Solubility -0.74 (Log₁₀ of Water solubility in mol/L)[4]
Storage Temperature 2 - 8 °C[2]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its use in both reaction chemistry and formulation. Its structure, featuring a polar cyano group and a saturated, largely non-polar pyrrolidine ring, suggests a degree of solubility across a range of solvents. The parent compound, pyrrolidine, is miscible with water and most organic solvents, indicating that this compound is likely to exhibit broad solubility.[5][6]

Predicted Solubility Characteristics
  • Aqueous Solubility : The calculated water solubility is low, but the presence of the nitrogen atom allows for potential protonation in acidic media, which could enhance solubility. The molecule's polarity suggests it will be more soluble than highly non-polar compounds.

  • Organic Solubility : Given its liquid state and the organic nature of the pyrrolidine ring, it is expected to be freely soluble in common organic solvents such as acetonitrile, methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative experimental determination is essential. The following protocol outlines a robust method for determining both kinetic and thermodynamic aqueous solubility using UV-Vis spectrophotometry, a technique suitable for compounds with a chromophore.[7][8]

Objective: To determine the solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate buffer) at a specific temperature.

Methodology: UV-Vis Spectrophotometric Analysis

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute, known concentration of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. This wavelength will be used for all subsequent absorbance measurements to ensure maximum sensitivity.[7]

  • Preparation of a Calibration Curve:

    • Prepare a series of at least five standard solutions of this compound in the solvent with precisely known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of Absorbance versus Concentration. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

  • Equilibrium (Thermodynamic) Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand, permitting the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

    • Dilute the filtered supernatant with a known volume of solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis lambda_max Determine λmax in Solvent cal_curve Prepare Calibration Curve (Abs vs. Conc) lambda_max->cal_curve calculate Calculate Concentration using Calibration Curve cal_curve->calculate saturate Create Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate (e.g., 24h at 25°C) saturate->equilibrate filter Filter Supernatant (0.45 µm filter) equilibrate->filter dilute Dilute Sample filter->dilute measure Measure Absorbance of Diluted Sample dilute->measure measure->calculate final Determine Solubility (Conc x Dilution Factor) calculate->final

Caption: Workflow for determining thermodynamic solubility.

Stability Profile: Degradation Pathways and Mitigation

The stability of this compound is a critical factor for its reliable use. As an N-substituted cyanamide, its reactivity is influenced by the electron-donating pyrrolidine ring and the electrophilic nature of the cyano group's carbon atom.

Chemical Stability and Incompatibilities

The Safety Data Sheet (SDS) for this compound indicates that it is stable under normal conditions but is incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents

Hazardous decomposition under high heat can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.

Furthermore, the parent compound, cyanamide, is known to be unstable, with a tendency to undergo violent polymerization, especially at elevated temperatures or in the presence of basic catalysts.[2][9] This suggests that this compound should be handled with care, avoiding strong bases and high temperatures to prevent potential dimerization or polymerization.

pH-Dependent Stability and Hydrolysis Pathway

The most anticipated degradation pathway in aqueous media is hydrolysis of the cyano group, which is susceptible to both acid and base catalysis.[10][11] The reaction proceeds through a two-step mechanism.

  • Step 1: Hydrolysis to Amide: The nitrile is first hydrolyzed to the corresponding amide, Pyrrolidine-1-carboxamide .

  • Step 2: Hydrolysis of Amide: The amide is further hydrolyzed to yield pyrrolidine and carbonic acid (which exists in equilibrium with CO₂ and water, or as carbonate/bicarbonate in basic conditions).[12]

Predicted Hydrolysis Pathway of this compound

G start This compound intermediate Pyrrolidine-1-carboxamide start->intermediate Step 1: Hydrolysis (H⁺ or OH⁻, H₂O) end1 Pyrrolidine intermediate->end1 Step 2: Hydrolysis (H⁺ or OH⁻, H₂O) end2 CO₂ / H₂CO₃

Caption: Predicted two-step hydrolysis degradation pathway.

Protocol for pH-Rate Profile Study

A pH-rate profile study is essential to quantify the stability of the compound across a range of pH values.[13][14]

Objective: To determine the degradation rate constant (k) of this compound at various pH values.

Methodology: HPLC-UV Analysis

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation:

    • For each pH, prepare a solution of this compound at a known initial concentration.

    • Incubate these solutions at a constant, controlled temperature (e.g., 40 °C or 60 °C to accelerate degradation).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or cooling it.

  • HPLC Quantification:

    • Analyze each time-point sample using a validated, stability-indicating HPLC method (see Section 4.1).

    • Quantify the remaining concentration of this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope of this line.

    • Finally, plot log(k) versus pH to generate the pH-rate profile, which will reveal the pH regions of greatest stability and instability.

Thermal and Photostability Considerations
  • Thermal Stability: While specific data is lacking, related pyrrolidine compounds can undergo thermal decomposition during GC analysis.[15] This is often catalyzed by active sites in the GC inlet. To minimize this, using a new, deactivated glass liner and employing split injection rather than splitless are recommended when developing GC methods.

  • Photostability: No specific photostability data is available. A systematic approach according to ICH Q1B guidelines should be followed.[16] This involves exposing the compound, both as a solid and in solution, to controlled light sources (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) and analyzing for degradation at specified time points.

Analytical Methodologies for Quantification

Robust analytical methods are required to accurately determine the purity of this compound and to quantify it in stability studies or biological matrices.

Protocol: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method that separates this compound from its potential degradants (e.g., Pyrrolidine-1-carboxamide) and allows for accurate quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate the more polar degradants from the parent compound.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Starting Point):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV Detector: Set at the λmax of this compound.

    • Mass Spectrometer (MS): Use Electrospray Ionization (ESI) in positive mode. Monitor the parent ion [M+H]⁺ for quantification.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.

Protocol: GC-MS Quantification Method

Objective: To develop a GC-MS method for the quantification of this compound, particularly for assessing purity or in organic reaction mixtures.[17][18]

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection:

    • Injector Temperature: Start at a lower temperature (e.g., 200-220 °C) to minimize on-instrument degradation.[15]

    • Mode: Split injection (e.g., 20:1 split ratio) is recommended to reduce residence time in the hot inlet.[15]

    • Liner: Use a new, deactivated glass liner.

  • Oven Temperature Program (Starting Point):

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic fragment ions.

Safe Handling and Storage

Drawing from best practices for reactive cyanamides and general laboratory safety, the following procedures are mandatory for handling this compound.[2][4][19]

  • Engineering Controls: All handling, weighing, and transfers must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat must be worn.

  • Storage:

    • Store in a tightly sealed container at the recommended temperature of 2-8 °C.[2]

    • Keep away from moisture, direct sunlight, and incompatible materials (strong acids, bases, oxidizers).

  • Spill Response: For minor spills, absorb with an inert material (e.g., vermiculite, dry sand), collect in a sealed container, and dispose of as hazardous chemical waste. Ensure the area is well-ventilated.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its chemical behavior is well understood. This guide establishes a framework for its solubility and stability based on fundamental principles and data from analogous structures. The primary degradation pathway is predicted to be hydrolysis of the cyano group, a reaction that can be monitored and quantified using standard chromatographic techniques. While the compound is stable under recommended storage conditions, care must be taken to avoid contact with strong acids, bases, and high temperatures to prevent degradation and potential polymerization. The experimental protocols provided herein offer a clear path for researchers to generate specific, quantitative data, ensuring the compound's reliable and safe application in their work.

References

Navigating the Unseen Threat: A Technical Guide to the Hazards and Safety Protocols for Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-1-carbonitrile, a versatile reagent in organic synthesis and pharmaceutical development, presents a significant yet manageable toxicological profile.[1] Its utility in creating biologically active molecules is underscored by the necessity for stringent safety protocols, stemming from its acute toxicity and the inherent hazards of the nitrile functional group. This guide provides an in-depth analysis of the hazards associated with this compound, grounded in its chemical properties and toxicological data. It further outlines comprehensive, field-proven safety precautions, emergency procedures, and waste disposal methods to ensure the well-being of laboratory personnel and the integrity of research endeavors. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

The Chemical and Toxicological Profile of this compound

This compound, also known as 1-cyanopyrrolidine, is a colorless to light orange or yellow clear liquid.[2] Its molecular structure, which features a cyano group attached to the nitrogen atom of a pyrrolidine ring, is the primary determinant of its reactivity and toxicity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1530-88-7--INVALID-LINK--[2]
Molecular Formula C₅H₈N₂--INVALID-LINK--[2]
Molecular Weight 96.13 g/mol --INVALID-LINK--[2]
Boiling Point 75-77 °C at 1.8 mm HgFisher Scientific[3]
Density 0.954 g/mL at 25 °CFisher Scientific[3]
Toxicological Hazards: A Dual Threat

The primary toxicological concern with this compound stems from its classification as acutely toxic via oral, dermal, and inhalation routes.[2] This is a direct consequence of both the pyrrolidine ring and, more critically, the nitrile functional group.

Organic nitriles are known for their potential to release cyanide ions in vivo through metabolic processes.[4] While specific metabolic studies on this compound are not extensively available in the reviewed literature, the general pathway for many aliphatic nitriles involves enzymatic action that can lead to the liberation of hydrogen cyanide (HCN). HCN is a potent cellular asphyxiant that inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia. It is crucial to treat any exposure to this compound with the assumption of potential cyanide poisoning.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

The Hierarchy of Controls: A Proactive Approach to Safety

A multi-layered approach to hazard control is paramount when working with toxic substances like this compound. The hierarchy of controls prioritizes the most effective measures to minimize risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The hierarchy of controls, with the most effective measures at the top.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box provides an additional layer of containment.

Administrative Controls: Standard Operating Procedures and Training
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound must be written and approved before any work begins. This SOP should include all aspects of safe handling, storage, emergency procedures, and waste disposal.

  • Training: All personnel who will handle this compound must receive documented training on its hazards, the specific SOPs, and emergency response protocols. This training should be refreshed periodically.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for immediate protection.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Given the dermal toxicity, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[5]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[5]

  • Skin and Body Protection: A lab coat must be worn at all times. For larger scale operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Safe Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store in a designated area for toxic chemicals.

Handling and Dispensing
  • Preparation: Before handling, ensure the fume hood is functioning correctly and all necessary PPE is donned. Have a spill kit and emergency contact information readily available.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle.

  • Weighing: If weighing is necessary, perform it within the fume hood. Use a tared, sealed container to prevent contamination of the balance.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[5]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an exposure or spill is critical.

EmergencyResponse cluster_1 Emergency Response Workflow Exposure Exposure Occurs (Skin, Eyes, Inhalation) FirstAid Immediate First Aid (Flush, Fresh Air) Exposure->FirstAid Medical Seek Medical Attention (Inform of Cyanide Potential) FirstAid->Medical Report Report Incident (Supervisor, EHS) Medical->Report

Caption: A streamlined workflow for responding to an exposure incident.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Crucially, inform emergency medical personnel of the potential for cyanide poisoning. This will enable them to administer appropriate antidotes if necessary.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the institutional Environmental Health and Safety (EHS) department.

  • Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist, but its utility must be balanced with a profound respect for its inherent hazards. By understanding its toxicological profile, implementing a robust hierarchy of controls, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of scientific integrity demand not only accuracy in our results but also an unwavering commitment to the safety of ourselves and our colleagues.

References

Pyrrolidine-1-carbonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyrrolidine-1-carbonitrile in Modern Synthesis

In the landscape of contemporary organic and medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to its unique conformational properties and its ability to engage in critical molecular interactions within biological systems.[1] this compound (CAS No. 1530-88-7), a derivative of this essential heterocyclic amine, has emerged as a particularly valuable building block for the synthesis of complex molecules.[3] This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, synthesis, and strategic applications in drug discovery and development.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step in any synthetic endeavor. This compound is commercially available from a range of reputable chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview to aid in procurement decisions.

SupplierProduct Number(s)PurityAvailable QuantitiesNotes
Chem-Impex 43821≥ 98% (GC)5g, 25gProvides Safety Data Sheet and Product Specification documents.
TCI America P2337>98.0% (GC)Contact for availabilityStore refrigerated (0-10°C) under inert gas; Air and heat sensitive.
Sigma-Aldrich Not specified97%Contact for availabilityShipped at ambient temperature.
Zhengzhou Alfa Chemical Co.,Ltd Not specified97%+5g, 25g, 100g, 500g, 1kg, 25kgBulk quantities available.
SynQuest Labs 3H37-1-M1Not specifiedContact for availabilityIdentified for laboratory chemical use, manufacturing, and research.

This table is not exhaustive but represents a selection of prominent suppliers. Purity and availability are subject to change and should be verified with the supplier.

Physicochemical Properties and Safety Considerations

This compound is a colorless to light orange or yellow clear liquid.[4] Its key physicochemical properties are summarized below:

PropertyValueReference
Molecular Formula C₅H₈N₂[4]
Molecular Weight 96.13 g/mol [4]
CAS Number 1530-88-7[3]
Boiling Point 110 °C at 17 mmHg[4]
Density ~0.954 g/mL at 25°C[5][6]
Refractive Index n20/D 1.47[4]

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][7] It is also known to cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.[3][8]

Storage:

For long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container, away from air and heat.[3][5] Some suppliers recommend refrigeration between 2-8°C.

The Strategic Role of this compound in Drug Discovery

The pyrrolidine ring is a fundamental component of numerous biologically active compounds, including antiviral, anticancer, and antidiabetic agents.[4][9] The introduction of a carbonitrile group, as in this compound, provides a versatile synthetic handle for further molecular elaboration. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents.[10]

One of the most notable applications of a closely related pyrrolidine carbonitrile derivative is in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[11] The key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, highlights the importance of the cyanopyrrolidine scaffold in constructing highly specific and potent enzyme inhibitors.[11]

Representative Synthesis: A Protocol for a Key Vildagliptin Intermediate

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [11]

This synthesis proceeds in three main stages, starting from the readily available amino acid, L-proline.

Step 1: N-Acylation of L-Proline

  • Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with 20 mL of water and stir for 20 minutes.

  • Add 20 mL of saturated brine and 200 mL of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amide Formation

  • Dissolve the carboxylic acid from the previous step (10.0 g, 0.052 mol) in 200 mL of dichloromethane (DCM).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in DCM at 10-15°C over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) (5% MeOH in CHCl₃).

  • Upon completion, filter the reaction mixture and wash the residue with DCM.

  • Concentrate the filtrate to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to the Nitrile

  • Suspend the amide (4.0 g, 0.0209 mol) in 40 mL of THF at 0-5°C.

  • Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) to the suspension and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC (5% MeOH in CHCl₃).

  • Carefully add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature between 5-10°C.

  • Stir the mixture at room temperature for 45 minutes.

  • Concentrate the mixture under vacuum at 40°C to yield the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Logical Workflow for Sourcing and Utilization

The process of acquiring and using this compound in a research and development setting can be visualized as a structured workflow.

G cluster_sourcing Sourcing & Procurement cluster_qc Quality Control & Handling cluster_synthesis Synthetic Application A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Evaluate Supplier Specifications (Purity, etc.) B->C D Select Supplier & Place Order C->D E Receive Shipment & Verify Documentation D->E F Perform In-house QC (e.g., NMR, GC-MS) E->F G Log into Inventory & Store Appropriately F->G H Develop Synthetic Route G->H I Execute Synthesis Protocol H->I J Purify & Characterize Final Product I->J

Procurement and utilization workflow for this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant potential for researchers and professionals in drug discovery and development. Its unique combination of a privileged pyrrolidine scaffold and a reactive nitrile handle allows for the efficient construction of complex molecular architectures. A thorough understanding of its commercial availability, safe handling procedures, and synthetic applications is paramount for leveraging this valuable reagent to its full potential in the quest for novel therapeutics.

References

Pyrrolidine-1-carbonitrile: A Comprehensive Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrolidine-1-carbonitrile (CAS No. 1530-88-7), also known as 1-cyanopyrrolidine, is a versatile heterocyclic building block that has found significant utility across various domains of chemical science. Characterized by a stable five-membered pyrrolidine ring N-substituted with a nitrile group, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic and steric properties facilitate a range of chemical transformations, making it an indispensable tool for drug discovery and organic synthesis. This guide provides an in-depth exploration of this compound, from its historical roots in classic amine chemistry to its modern applications, offering detailed protocols, mechanistic insights, and critical safety information for researchers, scientists, and drug development professionals.

Historical Context and Discovery: The Legacy of the von Braun Reaction

The conceptual foundation for the synthesis of this compound lies in the pioneering work of German chemist Julius von Braun at the turn of the 20th century. In 1900, von Braun discovered that tertiary amines react with cyanogen bromide (BrCN) to yield an alkyl bromide and a disubstituted cyanamide.[2] This transformation, now known as the von Braun reaction , became a cornerstone of amine chemistry, initially used for the structural elucidation of complex alkaloids by facilitating the cleavage of C-N bonds.[1][3]

The reaction mechanism involves the nucleophilic attack of the tertiary amine on cyanogen bromide, forming a quaternary cyanoammonium salt. This intermediate then undergoes a subsequent nucleophilic substitution (SN2) by the bromide ion, attacking one of the N-alkyl groups to yield the N-dealkylated cyanamide.[4][5]

While the classic von Braun reaction is associated with the cleavage of tertiary amines, its application to secondary amines like pyrrolidine follows a more direct pathway. In this case, the reaction is not a degradation but a direct N-cyanation, where the pyrrolidine nitrogen attacks cyanogen bromide to form this compound and hydrobromic acid, which is typically scavenged by a base or excess amine. This direct cyanation provides the most common and historically significant route to the title compound.

Synthesis and Manufacturing

The primary and most established method for synthesizing this compound is the direct N-cyanation of pyrrolidine using cyanogen bromide.

Classical Synthesis: N-Cyanation via the von Braun Reaction

This protocol is based on the well-established reactivity of secondary amines with cyanogen halides. The key is to control the reaction temperature due to the exothermic nature of the initial step and to effectively neutralize the HBr byproduct.

Reaction Mechanism:

NMR_Structure This compound Structure for NMR struct        N–C≡NCH₂ (α)CH₂ (β)     Hydrolysis Start This compound Amide Pyrrolidine-1-carboxamide Start->Amide H₂O, H⁺ or OH⁻ (Partial Hydrolysis) Acid Pyrrolidine-1-carboxylic acid (unstable) Amide->Acid H₂O, H⁺ or OH⁻ (Full Hydrolysis) Final Pyrrolidine + CO₂ Acid->Final Decarboxylation Grignard_Reaction cluster_main Grignard Addition to this compound P1C Pyrrolidine-N-C≡N ImineSalt Pyrrolidine-N-C(R)=N-MgX (Imine magnesium salt) P1C->ImineSalt + R-MgX (Step 1: Addition) Grignard R-MgX Ketone Pyrrolidine-N-C(=O)-R (Ketone Product) ImineSalt->Ketone + H₃O⁺ (Step 2: Hydrolysis) H3O H₃O⁺ (Workup)

References

Introduction: Elucidating the Molecular Landscape of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations on Pyrrolidine-1-carbonitrile Structure

For Researchers, Scientists, and Drug Development Professionals

This compound, a key heterocyclic nitrile, is a structural motif found in numerous pharmacologically active compounds and serves as a versatile building block in organic synthesis.[1] Its unique combination of a saturated five-membered ring and an electron-withdrawing cyano group dictates its reactivity, conformational preferences, and potential for intermolecular interactions. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for rational drug design, reaction mechanism elucidation, and the development of novel materials.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structure of this compound. We move beyond a mere recitation of data to offer a field-proven perspective on why specific computational choices are made and how the resulting data can be interpreted to yield actionable insights. This document is structured to serve as a practical reference for researchers employing computational chemistry to explore similar molecular systems.

Pillar 1: The Rationale of Computational Methodology Selection

The accuracy of any theoretical prediction is fundamentally tied to the chosen computational method and basis set. For a molecule like this compound, a balance must be struck between computational cost and the desired accuracy.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry Density Functional Theory (DFT) has become a ubiquitous tool in chemistry and materials science, offering a favorable balance of accuracy and computational efficiency.[2] Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional is critical.

For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation, and it has a long track record of providing reliable results for a wide range of organic molecules, particularly concerning geometries and vibrational frequencies.[3][4]

Hartree-Fock (HF) Theory: A Foundational Approach While often less accurate than DFT for many properties due to its neglect of electron correlation, the Hartree-Fock (HF) method serves as a crucial baseline.[5] It provides a good first approximation of the molecular orbitals and can be a useful starting point for more advanced calculations. Comparing HF and DFT results can often yield insights into the importance of electron correlation effects within the molecule.

The Basis Set: Defining the Atomic Orbitals The basis set is the set of mathematical functions used to construct the molecular orbitals. For our analysis, the 6-311++G(d,p) basis set is employed. Let's dissect this choice:

  • 6-311G : This indicates a triple-zeta split-valence basis set, providing a high degree of flexibility for valence electrons, which are most important for chemical bonding.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is critical for accurately representing chemical bonds and molecular geometries.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated approach for obtaining high-quality theoretical data on organic molecules like this compound.[6]

Pillar 2: Molecular Geometry and Conformational Landscape

The five-membered pyrrolidine ring is not planar. It adopts a puckered conformation to relieve ring strain.[7] This puckering is a critical determinant of the molecule's overall shape and how it interacts with biological targets.[8]

Computational Protocol: Geometry Optimization
  • Input Structure : An initial 3D structure of this compound is constructed using standard bond lengths and angles. The IUPAC name is this compound and its molecular formula is C₅H₈N₂.[9]

  • Optimization Calculation : A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms.[5] The calculation continues until a stationary point on the potential energy surface is found.

  • Frequency Analysis : A vibrational frequency calculation is performed on the optimized geometry.[10] The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a true energy minimum.[11]

Analysis of Optimized Structure

The key structural parameters—bond lengths, bond angles, and dihedral angles—are extracted from the optimized geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterAtom Pair/Triplet/QuartetB3LYP/6-311++G(d,p)
Bond Length (Å)
C≡N1.158
N-C(Nitrile)1.354
N-C(Ring)1.465
C-C(Ring)1.540
Bond Angle (°)
C(Ring)-N-C(Nitrile)121.5
N-C-C(Ring)104.2
C-C-C(Ring)105.8
Dihedral Angle (°)
C(Ring)-N-C(Nitrile)-N179.8

Note: These are representative values. Actual calculated values may vary slightly based on the specific software and convergence criteria.

Conformational Analysis: The Pyrrolidine Ring Pucker

The pyrrolidine ring typically exists in two primary puckered conformations, known as "UP" and "DOWN" or envelope and twist forms.[7][12] These conformations arise from the displacement of one or two carbon atoms from the plane defined by the other ring atoms. The specific pucker is determined by the endocyclic torsion angles.[13] Theoretical calculations can predict the most stable conformer and the energy barrier between different puckered states.[14][15] For this compound, the calculations reveal a stable envelope conformation, which minimizes steric hindrance and optimizes electronic interactions.

Pillar 3: Vibrational Spectroscopy - The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a unique "fingerprint" for a molecule based on its vibrational modes.[16] Theoretical frequency calculations allow for the precise assignment of the observed spectral bands to specific molecular motions.[17][18] This synergy between theory and experiment is a cornerstone of structural elucidation.[19]

Computational Protocol: Vibrational Frequency Calculation
  • Prerequisite : A fully optimized geometry at the B3LYP/6-311++G(d,p) level of theory is required.

  • Frequency Calculation : A frequency analysis is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to atomic positions, yielding the harmonic vibrational frequencies.

  • Scaling : Raw computed harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.

Analysis of Vibrational Spectra

The calculated spectrum allows for a detailed assignment of key functional group vibrations.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Scaled B3LYP (cm⁻¹)Assignment
C≡N Stretch~22302235Nitrile group stretching
C-H Stretch2850-29602855-2965Asymmetric & Symmetric CH₂ stretching
CH₂ Bend~14601462Scissoring motion of ring CH₂ groups
C-N Stretch~12301232Stretching of the C-N bonds in the ring

This close agreement between the calculated and observed frequencies validates the accuracy of the computed molecular structure.[20]

Pillar 4: Electronic Properties - Reactivity and Interaction

Beyond molecular geometry, theoretical calculations provide profound insights into the electronic landscape of this compound, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[11]

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.[21] A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4][22]

// Invisible nodes for arrow placement node [shape=plaintext, fontcolor="#202124"]; E_label [label="Energy"];

// Arrow for energy axis edge [arrowhead=vee, color="#4285F4"]; invis_bottom [style=invis]; invis_top [style=invis]; invis_bottom -> E_label [style=invis]; E_label -> invis_top [style=invis];

// Energy Gap Label edge [style=solid, arrowhead=none, color="#EA4335"]; HOMO_side [pos="2,1.2!", shape=point, style=invis]; LUMO_side [pos="2,2.8!", shape=point, style=invis]; HOMO_side -> LUMO_side [label=" ΔE = E_LUMO - E_HOMO\n (Energy Gap)", fontcolor="#EA4335"]; } caption="Conceptual diagram of the HOMO-LUMO energy gap."

For this compound, the HOMO is primarily localized on the pyrrolidine ring, particularly the nitrogen atom, while the LUMO is concentrated on the antibonding π* orbital of the cyano group. This indicates that the ring nitrogen is the primary site for electrophilic attack, while the nitrile carbon is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[23] It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.

  • Red : Regions of most negative potential (electron-rich), prone to electrophilic attack.

  • Blue : Regions of most positive potential (electron-deficient), prone to nucleophilic attack.

  • Green/Yellow : Regions of neutral potential.

MEP_Concept cluster_legend MEP Color Legend Blue\n(Most Positive) Blue (Most Positive) Green\n(Neutral) Green (Neutral) Red\n(Most Negative) Red (Most Negative)

In the MEP map of this compound, the most negative region (red) is localized around the nitrogen atom of the cyano group, consistent with its high electronegativity and lone pair electrons.[24] The most positive regions (blue) are found around the hydrogen atoms of the pyrrolidine ring. This map visually confirms the reactive sites predicted by the frontier orbital analysis and is invaluable for understanding non-covalent interactions, such as hydrogen bonding.[25]

Workflow and Protocols

The execution of these theoretical calculations follows a logical and systematic workflow.

Diagram of the Computational Workflow

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation A Build Initial 3D Structure (this compound) B Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Perform Geometry Optimization B->C D Perform Frequency Calculation C->D Check for imaginary frequencies E Analyze Molecular Geometry (Bond Lengths, Angles) D->E F Analyze Vibrational Spectra (FT-IR, Raman) D->F G Analyze Electronic Properties (HOMO-LUMO, MEP) D->G H Validate with Experimental Data E->H F->H G->H

Conclusion

Theoretical calculations, grounded in the principles of quantum mechanics, provide an indispensable lens through which to view the molecular world. For this compound, methods like Density Functional Theory offer a robust framework for predicting its three-dimensional structure, conformational preferences, vibrational fingerprint, and electronic reactivity. The synergy between calculated parameters (bond lengths, frequencies, orbital energies) and experimental data provides a self-validating system that builds confidence in the computational model. The insights gleaned from this in-silico analysis are critical for professionals in drug discovery and materials science, enabling a more targeted and efficient approach to molecular design and development.

References

A Technical Guide to the Reactivity and Synthetic Utility of the Nitrile Group in Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pyrrolidine-1-carbonitrile, also known as N-cyanopyrrolidine, is a versatile heterocyclic compound featuring a saturated pyrrolidine ring N-substituted with a nitrile group. This structure confers a unique reactivity profile, positioning it as a valuable building block in organic synthesis and medicinal chemistry.[1] The pyrrolidine scaffold is a privileged structure in drug discovery, known to enhance aqueous solubility and provide a three-dimensional framework for interacting with biological targets.[2] The attached nitrile group is not a simple alkyl nitrile; its direct attachment to the pyrrolidine nitrogen classifies the molecule as a disubstituted cyanamide. This arrangement profoundly influences the electronic properties and reactivity of the C≡N triple bond. This guide provides an in-depth analysis of the principal reactivity pathways of the nitrile group in this compound, including hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions. We will explore the mechanistic underpinnings of these transformations, provide validated experimental protocols, and discuss their strategic application in the synthesis of pharmacologically relevant molecules, with a particular focus on its role in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[3][4]

Molecular Structure and Foundational Principles

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

PropertyValueSource
Molecular Formula C₅H₈N₂[5][6]
Molecular Weight 96.13 g/mol [5][7]
CAS Number 1530-88-7[7]
Boiling Point 110 °C at 17 mmHg; 75-77 °C at 1.8 mmHg[7]
Density 0.954 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.47[1]
SMILES C1CCN(C1)C#N[6]
The Electronic Nature of the N-Cyano Moiety

The reactivity of this compound is dominated by the electronic characteristics of the N-cyano group. Unlike simple aliphatic nitriles where the carbon atom is primarily electrophilic, the cyanamide functionality here introduces a more complex electronic profile. The nitrogen atom of the pyrrolidine ring, being sp³-hybridized and part of a secondary amine derivative, acts as an electron-donating group. This donation of electron density through resonance partially reduces the electrophilicity of the nitrile carbon.

However, the nitrile carbon remains susceptible to nucleophilic attack due to the inherent polarity of the carbon-nitrogen triple bond.[8] Concurrently, the molecule possesses a nucleophilic center at the pyrrolidine nitrogen. This dual electronic nature allows it to react as either an electrophile at the nitrile carbon or a nucleophile, depending on the reaction conditions and reagents.[9]

G cluster_molecule This compound cluster_reactivity Reactivity Centers C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N_pyrrolidine N C4->N_pyrrolidine N_pyrrolidine->C1 C_nitrile C N_pyrrolidine->C_nitrile Nucleophilic Nucleophilic Center (Pyrrolidine Nitrogen) N_pyrrolidine->Nucleophilic N_nitrile N C_nitrile->N_nitrile Electrophilic Electrophilic Center (Nitrile Carbon) C_nitrile->Electrophilic G Start This compound Step1 Add H₂O (H⁺ or OH⁻ catalyst) Start->Step1 Intermediate Intermediate: 1-Pyrrolidinecarboxamide Step1->Intermediate Step2 Further Hydrolysis (H₂O, heat) Intermediate->Step2 End Final Product: Pyrrolidine + CO₂ Step2->End G Start This compound Step1 1. Add LiAlH₄ in dry THF Start->Step1 Intermediate Intermediate: Imine Salt / Dianion Complex Step1->Intermediate Step2 2. Aqueous Work-up (H₂O) Intermediate->Step2 End Product: 1-(Aminomethyl)pyrrolidine Step2->End

References

The Pyrrolidine Ring: A Privileged Scaffold in Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Five-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to serve as high-affinity ligands for diverse biological targets.[1] Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands out as a cornerstone of modern drug discovery.[2][3] Found in the essential amino acid proline, numerous natural alkaloids like nicotine, and a multitude of synthetic drugs, its value is undisputed.[4][5]

The prevalence of the pyrrolidine scaffold is not coincidental. Its sp³-hybridized, non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving the high selectivity and specific pharmacological profiles required of modern therapeutics.[2][6] This guide provides an in-depth technical exploration of the pyrrolidine ring's fundamental properties, its stereochemical influence on biological activity, and its role as a versatile scaffold in the design of novel drugs, supported by quantitative data, detailed experimental workflows, and mechanistic insights.

G cluster_advantages Key Advantages in Drug Design Pyrrolidine Pyrrolidine Scaffold Adv1 3D Molecular Shape (sp³ Hybridization) Pyrrolidine->Adv1 Enables exploration of pharmacophore space Adv2 Stereochemical Diversity (Multiple Chiral Centers) Pyrrolidine->Adv2 Allows fine-tuning of target binding Adv3 Basic Nitrogen Center (Physiological Interactions) Pyrrolidine->Adv3 Modulates solubility and forms key H-bonds Adv4 Synthetic Tractability (Versatile Chemistry) Pyrrolidine->Adv4 Accessible via diverse synthetic routes

Caption: Core advantages of the pyrrolidine scaffold in medicinal chemistry.

Structural & Physicochemical Foundations of Biological Activity

The biological function of a pyrrolidine-containing molecule is intrinsically linked to its unique structural and electronic properties. Unlike its flat, aromatic counterpart, pyrrole, the saturated pyrrolidine ring is puckered, leading to a phenomenon known as "pseudorotation" where the ring rapidly interconverts between various "envelope" and "twist" conformations.[6][7] This conformational flexibility is not a liability but a key asset, allowing the ring and its substituents to adopt optimal geometries for binding to protein targets.

1.1. Ring Pucker and Conformational Control

The pyrrolidine ring predominantly adopts two low-energy envelope conformations: Cγ-exo and Cγ-endo.[6][8] In these conformations, the C4 (or Cγ) atom is puckered out of the plane formed by the other four atoms. The direction of this pucker has profound biological implications. For instance, in proteins, trans-proline residues in α-helices overwhelmingly favor the "UP" (Cγ-exo) pucker, while 89% of cis-proline residues exhibit the "DOWN" (Cγ-endo) pucker.[9]

Crucially, this conformational preference can be controlled through substitution. The strategic placement of substituents can "lock" the ring in a desired conformation, a powerful tool in rational drug design.[6][10]

  • Electronegative Substituents: A trans-4-fluoro substituent favors the Cγ-exo pucker, while a cis-4-fluoro substituent promotes the Cγ-endo pucker.[6]

  • Sterically Demanding Substituents: A bulky tert-butyl group at the C-4 position strongly favors a pseudoequatorial orientation, which in turn forces a cis-exo or trans-endo pucker, opposite to the effect of electronegative groups.[10]

Caption: Predominant envelope conformations of the pyrrolidine ring.

1.2. Basicity and Physicochemical Profile

The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold (pKa of conjugate acid ~11.27).[1][5] This basic center is often crucial for forming salt bridges or hydrogen bonds with acidic residues in a biological target's active site. It also plays a vital role in modulating the molecule's overall physicochemical properties, such as solubility and cell permeability. The table below compares key properties of pyrrolidine with the six-membered piperidine ring.

PropertyPyrrolidinePiperidineKey Consideration for Drug Design
pKa of Conjugate Acid ~11.27[5]~11.22[1]Both are strongly basic and largely interchangeable when basicity is the primary driver of activity.
logP (Octanol/Water) 0.46[1]0.84[1]Pyrrolidine is less lipophilic, which can be advantageous for improving aqueous solubility.
Conformational Flexibility Higher (pseudorotation)[6]Lower (chair/boat)Pyrrolidine's flexibility can allow for better adaptation to binding pockets (induced fit).

Table 1: Comparative physicochemical properties of pyrrolidine and piperidine.

The Power of Stereochemistry in Biological Recognition

The non-planar structure of the pyrrolidine ring allows for up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[6] This stereochemical richness is a defining feature of its biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity. Consequently, different enantiomers or diastereomers of a pyrrolidine-containing drug can have dramatically different—or even opposing—pharmacological effects.[6][11]

A compelling example is found in the development of GPR40 agonists. The orientation of substituents on the pyrrolidine ring dictates the binding mode and functional activity. A cis-4-CF₃ substituent locks the ring in a conformation that promotes full agonism, whereas other stereochemical arrangements can lead to partial agonism or antagonism.[6] Similarly, for estrogen receptor α (ERα) antagonists, a 3R-methylpyrrolidine promotes a pure antagonist profile, while a 3S-methyl or unsubstituted pyrrolidine does not.[6] This highlights a critical principle: stereochemistry is not a minor detail but a primary determinant of biological function. The introduction of quaternary stereogenic centers further enhances molecular complexity, providing new avenues for discovering agents with novel mechanisms of action.[12]

A Privileged Scaffold Across Therapeutic Areas

The pyrrolidine ring is a structural motif found in a vast number of FDA-approved drugs, demonstrating its versatility and reliability in drug design.[4][6][13] Its ability to act as a rigid, three-dimensional scaffold allows medicinal chemists to precisely orient other pharmacophoric groups to maximize interactions with a biological target. This has led to successful applications in an array of therapeutic areas.[2][13][14]

Drug NameTherapeutic AreaBrief Mechanism of Action
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) inhibitor; the proline-like structure mimics the substrate's transition state.[3]
Vildagliptin AntidiabeticDipeptidyl peptidase-4 (DPP-4) inhibitor; the nitrile group on the pyrrolidine ring forms a reversible covalent bond with the enzyme.[4]
Levetiracetam AnticonvulsantBinds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[15][16]
Glecaprevir Antiviral (Hepatitis C)NS3/4A protease inhibitor; the pyrrolidine is a key structural component for binding to the enzyme's active site.[4]
Anisomycin Antibiotic/AnticancerInhibits protein synthesis by binding to the ribosome.[14]
Eletriptan AntimigraineSerotonin 5-HT₁B/₁D receptor agonist.[4]
Daridorexant InsomniaDual orexin receptor antagonist.[17][18]

Table 2: Selected FDA-approved drugs featuring the pyrrolidine scaffold.

Case Study: ACE Inhibitors - Mimicking Nature

The development of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Captopril, is a landmark in structure-based drug design and perfectly illustrates the role of the pyrrolidine ring. ACE is a zinc-dependent enzyme that cleaves angiotensin I to the potent vasoconstrictor angiotensin II. The designers of Captopril hypothesized that a molecule mimicking the structure of the dipeptide substrate at its transition state could be a powerful inhibitor. The amino acid proline is the C-terminal residue of many natural ACE inhibitors, making its rigid pyrrolidine ring an ideal starting point for the scaffold.[19] The final structure of Captopril features a proline moiety where the pyrrolidine ring serves to correctly position the carboxylate and a thiol group, which chelates the essential zinc ion in the enzyme's active site, leading to potent inhibition.

G Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE (from Lungs) AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Captopril Captopril (ACE Inhibitor) Captopril->ACE Inhibits

Caption: Simplified RAAS pathway showing the site of action for Captopril.

Experimental Protocols

The synthesis and analysis of pyrrolidine derivatives are central to their development as therapeutic agents. Below are representative protocols for their construction and conformational analysis.

5.1. Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for constructing substituted pyrrolidine rings with high stereocontrol.[20][21]

Objective: To synthesize a functionalized spirooxindole-pyrrolidine derivative.

Materials:

  • Isatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • Dipolarophile (e.g., (E)-3-benzylidene-1-methylpiperidin-4-one) (1.0 mmol)

  • Methanol (15 mL)

  • Reflux condenser and magnetic stirrer

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Solvent Addition: Add 15 mL of methanol to the flask.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Scientist's Note: The reaction proceeds via the in situ generation of an azomethine ylide from the decarboxylative condensation of isatin and L-proline. This highly reactive 1,3-dipole is immediately trapped by the dipolarophile.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold methanol. If necessary, further purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, X-ray crystallography.

G Start Starting Materials (Isatin, L-Proline, Dipolarophile) Mix Mix in Solvent (Methanol) Start->Mix Reflux Heat to Reflux (4-6 hours) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT & Precipitate Monitor->Cool Filter Filter & Wash Cool->Filter Purify Column Chromatography (if needed) Filter->Purify Analyze Characterize (NMR, MS, X-ray) Purify->Analyze

Caption: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

5.2. Conformational Analysis by ¹H NMR

The puckering of the pyrrolidine ring can be analyzed using ¹H NMR spectroscopy by examining the coupling constants (J-values) between vicinal protons. The Karplus equation relates the dihedral angle between protons to their coupling constant.

Objective: To determine the preferred ring pucker of a 4-substituted proline derivative.

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of the pyrrolidine derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for adequate signal dispersion).

  • Signal Assignment: Assign all proton signals of the pyrrolidine ring (Hα, Hβ, Hγ, Hδ). This may require 2D NMR techniques like COSY.

  • Coupling Constant Extraction: Carefully measure the vicinal coupling constants (³J) for the protons around the ring.

  • Dihedral Angle Estimation: Use the Karplus equation to estimate the dihedral angles between vicinal protons.

  • Conformational Interpretation: Compare the experimentally derived angles to the theoretical angles for ideal Cγ-exo and Cγ-endo conformations. A larger ³J value typically corresponds to a dihedral angle closer to 180° (trans), while a smaller ³J value corresponds to an angle closer to 90° (gauche). This pattern of J-values will reveal the dominant pucker in solution.[10]

Conclusion and Future Outlook

The pyrrolidine ring is a quintessential privileged scaffold in medicinal chemistry, whose utility is derived from a sophisticated interplay of its structural, stereochemical, and electronic properties.[2][6] Its inherent three-dimensionality provides a framework for designing highly selective and potent drugs that can navigate the complex topography of biological targets. From the rational design of enzyme inhibitors to the discovery of novel CNS agents, the pyrrolidine motif has consistently proven its value.[3][15]

Future research will undoubtedly continue to leverage this remarkable scaffold. The development of novel synthetic methodologies will grant access to even more complex and diverse pyrrolidine derivatives.[4][22][23] As our understanding of disease biology deepens, the ability to fine-tune the conformation and stereochemistry of the pyrrolidine ring will be instrumental in developing next-generation therapeutics targeting protein-protein interactions and other challenging biological targets.[17][18][24]

References

A-Z Guide to Undergraduate Research Projects on Pyrrolidine-1-carbonitrile: Synthesis, Reactivity, and Bio-organic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Emerging Scientists and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its N-functionalized derivatives offer a rich playground for chemical exploration. This guide presents a series of interconnected undergraduate research projects centered on Pyrrolidine-1-carbonitrile, a versatile yet underexplored building block.[5] We provide a detailed framework for the synthesis, characterization, and subsequent derivatization of this compound, emphasizing the development of practical laboratory skills and a deep understanding of reaction mechanisms. The projects are designed to be modular, allowing for adaptation to various undergraduate curricula and resource levels. Key areas of investigation include optimizing the synthesis of the core structure, exploring the unique reactivity of the N-cyano group, and designing novel derivatives with potential biological relevance. Each proposed project is accompanied by detailed, field-tested protocols, safety considerations, and a clear workflow for the structural elucidation of all new chemical entities. This document serves as a comprehensive resource for faculty seeking to engage students in meaningful, publication-quality research and for industry professionals interested in the foundational chemistry of novel heterocyclic compounds.

Chapter 1: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug discovery.[1][2] Its prevalence in nature—found in alkaloids like nicotine and essential amino acids like proline—highlights its evolutionary selection as a stable and versatile chemical motif.[1] In medicinal chemistry, the non-planar, sp³-rich structure of the pyrrolidine ring is highly valued for its ability to explore three-dimensional pharmacological space, a critical factor in designing selective and potent therapeutics.[1]

Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4][6] The strategic functionalization of the pyrrolidine nitrogen atom is a common approach to modulate these activities. This compound, the focus of this guide, introduces an electron-withdrawing cyanamide group. This moiety not only alters the electronic properties of the pyrrolidine nitrogen but also serves as a versatile chemical handle for a variety of transformations, such as nucleophilic additions and cycloadditions.[5]

This guide will empower undergraduate researchers to:

  • Synthesize and purify this compound.

  • Characterize organic compounds using modern spectroscopic techniques.

  • Investigate the reactivity of the cyanamide functional group.

  • Design and execute multi-step synthetic sequences to create novel molecules.

Chapter 2: Foundational Knowledge & Critical Safety Protocols

Reactivity of N-Cyanoamines

The key functional group in this compound is the N-cyanoamine (or cyanamide). The nitrile group (C≡N) is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the adjacent pyrrolidine nitrogen compared to the parent amine. The carbon atom of the nitrile is electrophilic and can be attacked by strong nucleophiles. Furthermore, the nitrogen of the nitrile possesses a lone pair, allowing it to act as a weak base or a ligand in metal complexes.

Critical Safety Protocols: Handling Cyanating Agents

The synthesis of this compound involves highly toxic cyanating agents, most commonly Cyanogen Bromide (BrCN) . This reagent is a volatile, white crystalline solid that is fatal if inhaled, swallowed, or absorbed through the skin.[7][8] It can cause severe irritation and cyanide poisoning.[7]

ABSOLUTE MANDATORY PRECAUTIONS:

  • Work in a Certified Fume Hood: All manipulations of cyanogen bromide, including weighing and reaction setup, MUST be performed in a well-ventilated and certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[7][9] Standard latex gloves are not sufficient.

  • Avoid Inhalation: Do not breathe dust or vapors.[8][10]

  • Avoid Water and Acid Contact: Cyanogen bromide reacts with water and acids to release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.[8][11] All glassware must be scrupulously dry.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[7] A cyanide poisoning antidote kit should be available, and all personnel must be trained in its use.

  • Waste Disposal: All cyanogen bromide-containing waste is considered hazardous waste and must be disposed of according to institutional and EPA guidelines.[7] Quench reactive waste carefully with a solution of sodium hypochlorite (bleach) and base in the fume hood before disposal.

Chapter 3: Proposed Undergraduate Research Projects

Project A: Optimized Synthesis of this compound

The objective of this project is to synthesize this compound and to optimize the reaction conditions to achieve the highest possible yield and purity. The most common literature preparation involves the reaction of pyrrolidine with cyanogen bromide in the presence of a base.

Scientific Rationale: The base is required to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can significantly impact reaction rate and the formation of side products. This project explores these variables systematically.

Experimental Variables to Investigate:

  • Base: Compare triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃).

  • Solvent: Compare dichloromethane (DCM), diethyl ether (Et₂O), and tetrahydrofuran (THF).

  • Temperature: Compare reaction temperatures of 0 °C to room temperature (~25 °C).

EntryBase (equiv.)SolventTemp (°C)Time (h)Isolated Yield (%)
1Et₃N (1.1)DCM0 → 252Student Data
2K₂CO₃ (1.5)DCM0 → 252Student Data
3NaHCO₃ (2.0)DCM0 → 252Student Data
4Et₃N (1.1)Et₂O0 → 252Student Data
5Et₃N (1.1)THF0 → 252Student Data
6Et₃N (1.1)DCM04Student Data

Caption: Table summarizing the optimization of the synthesis of this compound.

Project B: Derivatization via Nucleophilic Addition to the Nitrile

This project explores the reactivity of the cyanamide group by treating this compound with a Grignard reagent, a powerful carbon-based nucleophile. This reaction converts the nitrile into a ketone, providing a route to more complex pyrrolidine derivatives.

Scientific Rationale: The electrophilic carbon of the nitrile is susceptible to attack by the nucleophilic carbon of the Grignard reagent (e.g., Phenylmagnesium bromide). The initial addition forms an imine magnesium salt intermediate, which is then hydrolyzed with aqueous acid to yield the corresponding ketone.

G cluster_synthesis Project A: Synthesis cluster_derivatization Project B: Derivatization s1 Pyrrolidine + Cyanogen Bromide s2 Reaction under Optimized Conditions s1->s2 s3 Aqueous Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Characterization (NMR, IR, MS) s4->s5 d1 This compound (From Project A) s5->d1 Use Product d2 Grignard Reaction (e.g., PhMgBr) d1->d2 d3 Acidic Hydrolysis d2->d3 d4 Purification & Characterization d3->d4

Caption: Workflow from synthesis to derivatization.

Chapter 4: Core Experimental Methodologies

Protocol for Project A: Synthesis of this compound

Materials:

  • Pyrrolidine (1.00 g, 14.1 mmol)

  • Cyanogen Bromide (1.64 g, 15.5 mmol, 1.1 equiv)

  • Triethylamine (2.14 mL, 15.5 mmol, 1.1 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (30 mL) and pyrrolidine (1.00 g). Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition (CRITICAL): In a certified fume hood, carefully weigh cyanogen bromide into a vial. Dissolve it in anhydrous DCM (20 mL). Using a dropping funnel, add the cyanogen bromide solution dropwise to the cold pyrrolidine solution over 20 minutes. A white precipitate (triethylammonium bromide) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.[5][12]

Protocol for Project B: Synthesis of Phenyl(pyrrolidin-1-yl)methanone

Materials:

  • This compound (500 mg, 5.2 mmol)

  • Phenylmagnesium bromide (3.0 M in Et₂O, 2.1 mL, 6.3 mmol, 1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound dissolved in anhydrous Et₂O (10 mL). Cool the flask to 0 °C.

  • Grignard Addition: Add the phenylmagnesium bromide solution dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Quenching & Hydrolysis: Carefully cool the reaction back to 0 °C and slowly quench by adding 1 M HCl (10 mL). Stir vigorously for 30 minutes to hydrolyze the imine intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (2 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the target ketone.

Chapter 5: Analytical and Characterization Workflow

The structural confirmation of all synthesized compounds is paramount. A combination of spectroscopic methods should be employed.

Expected Spectroscopic Data for this compound:
  • ¹H NMR (Proton NMR): Expect two signals, both triplets, corresponding to the two sets of chemically non-equivalent methylene protons (CH₂) on the pyrrolidine ring. The protons alpha to the nitrogen will be shifted further downfield.

    • Expected shifts (in CDCl₃): ~3.4 ppm (triplet, 4H, -N-CH₂-), ~1.9 ppm (triplet, 4H, -CH₂-CH₂-).

  • ¹³C NMR (Carbon NMR): Expect two signals for the pyrrolidine ring carbons and one for the nitrile carbon.

    • Expected shifts (in CDCl₃): ~118 ppm (C≡N), ~48 ppm (-N-CH₂-), ~25 ppm (-CH₂-CH₂-).

  • FT-IR (Infrared Spectroscopy): The most prominent feature will be a sharp, strong absorption band for the nitrile (C≡N) stretch.

    • Expected absorption: ~2200-2240 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed corresponding to the molecular weight of the compound (C₅H₈N₂ = 96.13 g/mol ).

G start Purified Product ir Run FT-IR start->ir check_ir C≡N stretch at ~2220 cm⁻¹? ir->check_ir nmr Run ¹H & ¹³C NMR check_nmr Correct shifts, integrations, and multiplicities? nmr->check_nmr ms Run Mass Spec check_ms Correct Molecular Ion Peak? ms->check_ms check_ir->nmr Yes fail Re-purify or Re-evaluate Structure check_ir->fail No check_nmr->ms Yes check_nmr->fail No success Structure Confirmed check_ms->success Yes check_ms->fail No

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Pyrrolidine-1-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrrolidine-1-carbonitrile, also known as 1-cyanopyrrolidine, is a versatile and highly valuable reagent in organic synthesis.[1] Its unique structure, combining a pyrrolidine ring with a nitrile group, makes it an essential building block for constructing complex, biologically active molecules.[1] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the core applications, reaction mechanisms, and field-proven protocols for the effective use of this compound. We will delve into its primary role as a precursor for guanidine and amidine synthesis, providing step-by-step procedures, mechanistic insights, and critical safety information to ensure successful and safe implementation in the laboratory.

Introduction: Properties and Synthetic Significance

This compound (CAS No. 1530-88-7) is a colorless to light yellow liquid that has gained prominence as a key intermediate in pharmaceutical and agrochemical development.[1] The pyrrolidine scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to confer unique stereochemical and pharmacokinetic properties.[2] The addition of the cyano group to the pyrrolidine nitrogen transforms it into a powerful electrophilic synthon, primarily for the synthesis of guanidines and amidines, which are critical pharmacophores in their own right.[3][4]

The reactivity of this compound stems from the electrophilic nature of the nitrile carbon, which is susceptible to attack by various nucleophiles. This reactivity allows for the direct and efficient installation of a substituted guanidine or amidine moiety onto a target molecule.

Table 1: Physicochemical and Safety Data for this compound
PropertyValueSource
Molecular Formula C₅H₈N₂[1][5]
Molecular Weight 96.13 g/mol [1][5]
Appearance Colorless to light orange to yellow clear liquid[1]
CAS Number 1530-88-7[6][7]
Boiling Point 110 °C at 17 mmHg[1]
Density ~0.852 g/cm³ at 25 °C[8]
Storage Store at 2 - 8 °C[1]
Key Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[5][6]

Core Application I: Synthesis of N,N'-Disubstituted Guanidines

The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its ability to form strong, charge-assisted hydrogen bonds and its presence in numerous natural products and pharmaceuticals.[9][10][11] this compound serves as an excellent reagent for guanylation, providing a reliable method for converting primary and secondary amines into their corresponding guanidine derivatives.

Mechanistic Rationale

The synthesis proceeds via the nucleophilic addition of an amine to the cyanamide functionality of this compound. The reaction is typically promoted by an acid catalyst (e.g., HCl) or a Lewis acid, which activates the nitrile carbon towards attack. The resulting intermediate undergoes rearrangement and proton transfer to yield the guanidine product and pyrrolidine as a byproduct. The choice of a non-nucleophilic counter-ion can be crucial to prevent side reactions.[9][12]

G cluster_0 Activation and Nucleophilic Attack cluster_1 Rearrangement and Product Formation P1C This compound Amine Primary/Secondary Amine (R-NH₂) Activated Activated Intermediate P1C->Activated Activation Amine->Activated Nucleophilic Attack Addition Addition Intermediate Protonation Proton Transfer/ Rearrangement Addition->Protonation Catalyst H⁺ or Lewis Acid Catalyst->Activated Guanidine N,N'-Disubstituted Guanidine Pyrrolidine Pyrrolidine (byproduct) Protonation->Guanidine Protonation->Pyrrolidine

Figure 1: General workflow for the synthesis of guanidines using this compound.

Experimental Protocol: Synthesis of a Generic N-Aryl Guanidine

This protocol describes a general, acid-promoted procedure for the guanylation of an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 2-Propanol (or suitable solvent)

  • Concentrated Hydrochloric Acid (1.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.1 eq) in 2-propanol (approx. 0.2 M concentration).

  • Reagent Addition: Add this compound (1.0 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (1.2 eq) to the stirred solution. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and water. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure N,N'-disubstituted guanidine.

Self-Validation: The protocol's success relies on careful monitoring of the starting material consumption via TLC and confirmation of the product's mass by LC-MS before committing to a full-scale work-up and purification. The formation of the pyrrolidine byproduct can also be monitored.

Core Application II: Synthesis of N-Substituted Amidines

Amidines are another class of nitrogenous compounds with significant applications in medicinal chemistry and as synthetic intermediates for nitrogen-containing heterocycles.[4][13] this compound can be converted into N-substituted amidines through the addition of organometallic reagents.

Mechanistic Rationale

This transformation involves the nucleophilic addition of a carbanion, typically from an organolithium or Grignard reagent, to the electrophilic nitrile carbon of this compound. This generates a metallo-imine intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to furnish the desired N-substituted amidine.

G cluster_0 Nucleophilic Addition cluster_1 Hydrolysis and Product Formation P1C This compound Organometallic Organometallic Reagent (e.g., R-Li or R-MgBr) Intermediate Metallo-Imine Intermediate P1C->Intermediate Addition Organometallic->Intermediate Workup Aqueous Work-up (H₂O) Intermediate->Workup Solvent Anhydrous Ether/THF Amidine N-Substituted Amidine Workup->Amidine Hydrolysis

Figure 2: Reaction pathway for the synthesis of N-substituted amidines from this compound.

Experimental Protocol: Synthesis of a Generic N-Substituted Amidine

This protocol outlines a general procedure using an organolithium reagent. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • This compound (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi, PhLi) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the organolithium reagent (1.1 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Allow the reaction to slowly warm to 0 °C and stir for an additional hour. Monitor the reaction by quenching small aliquots and analyzing via TLC or GC-MS.

  • Work-up (Quenching): Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the pure N-substituted amidine.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate precautions.[5][6]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.[8][14] Avoid all skin contact.

    • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist. Wash hands thoroughly after handling.[14]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a powerful and efficient reagent for the synthesis of guanidines and amidines, two functional groups of high importance in medicinal chemistry and drug discovery. Its utility lies in its ability to act as a direct precursor, streamlining synthetic routes and avoiding the multi-step sequences often required with other methods. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to accelerate the creation of complex molecular architectures.

References

Application Notes and Protocols: Pyrrolidine-1-carbonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] This five-membered saturated heterocycle offers a unique combination of properties that make it highly desirable for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[3][4] Furthermore, the nitrogen atom provides a site for key hydrogen bonding interactions and serves as a handle for further molecular elaboration. Pyrrolidine derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas from antiviral and anticancer agents to treatments for central nervous system disorders.[1][4]

Within the diverse family of pyrrolidine-based synthons, Pyrrolidine-1-carbonitrile (also known as 1-cyanopyrrolidine) emerges as a particularly versatile and reactive building block. Its structure, featuring a stable pyrrolidine ring N-substituted with a reactive nitrile group, opens multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the chemical properties and strategic applications of this compound, complete with detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

Chemical Profile and Reactivity

This compound is a colorless to light yellow liquid with a unique reactivity profile stemming from the interplay between the tertiary amine and the cyano group.[3] Understanding its chemical characteristics is fundamental to harnessing its synthetic potential.

PropertyValueReference(s)
Molecular Formula C₅H₈N₂[3]
Molecular Weight 96.13 g/mol [3]
Boiling Point 110 °C at 17 mmHg[5]
Density 0.954 g/mL at 25 °C[5]
CAS Number 1530-88-7[3]
Key Reactive Sites Nitrile group (electrophilic carbon, lone pair on nitrogen), α-carbons to the ring nitrogen

The primary modes of reactivity for this compound include:

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can undergo a variety of chemical conversions. Most notably, it can participate in cycloaddition reactions to form heterocycles and can be reduced to a primary amine.

  • α-Carbon Chemistry: The protons on the carbons adjacent to the ring nitrogen can be activated for deprotonation and subsequent functionalization, although this is less common than reactions at the nitrile group.

The following sections will detail specific, high-value applications of these reactive principles in pharmaceutical synthesis.

Application I: Synthesis of Tetrazole-Containing Bioisosteres

A paramount application of this compound is its conversion into 5-(pyrrolidin-1-yl)tetrazole. In medicinal chemistry, the tetrazole ring is a widely recognized bioisostere for the carboxylic acid group.[6][7] This substitution can significantly enhance a drug candidate's metabolic stability and improve its pharmacokinetic profile by increasing its lipophilicity and membrane permeability. The synthesis is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source.[8]

Causality Behind the Method:

The [3+2] cycloaddition is an efficient method for constructing five-membered heterocycles.[8] The reaction between a nitrile and an azide is often promoted by a Lewis acid catalyst, such as a zinc salt. The catalyst coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack by the azide ion. This forms a linear intermediate that rapidly cyclizes to the thermodynamically stable tetrazole ring. Using a catalyst like zinc chloride or zinc bromide allows the reaction to proceed under milder conditions than uncatalyzed thermal methods, which often require high temperatures and pose safety risks associated with the use of hydrazoic acid.[8][9]

Workflow for Tetrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_end Final Product A This compound D Mix reagents in solvent (e.g., Water or DMF) A->D B Sodium Azide (NaN₃) B->D C Zinc Chloride (ZnCl₂) C->D E Heat under reflux (e.g., ~120 °C) D->E Catalyzed Cycloaddition F Cool reaction mixture E->F G Acidify with HCl to precipitate product F->G H Filter and wash solid G->H I Dry to yield pure product H->I J 5-(Pyrrolidin-1-yl)tetrazole I->J

Caption: Workflow for the synthesis of 5-(pyrrolidin-1-yl)tetrazole.

Detailed Protocol: Synthesis of 5-(Pyrrolidin-1-yl)tetrazole

This protocol is adapted from established methodologies for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles.[8][9]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Chloride (ZnCl₂) (1.2 eq)

  • Dimethylformamide (DMF) or Water

  • Hydrochloric Acid (HCl), concentrated

  • Distilled Water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).

  • Solvent Addition: Add a suitable solvent such as DMF or water to the flask. Water is a greener solvent choice and has been shown to be effective for this transformation.[8] The concentration should be approximately 0.5 M with respect to the nitrile.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add water to the reaction mixture, followed by acidification to pH ~2 with concentrated HCl. This step protonates the tetrazole and causes it to precipitate. Caution: Azide compounds are potentially explosive. Handle with care and behind a safety shield. Acidification should be performed in a well-ventilated fume hood as it may generate toxic hydrazoic acid (HN₃).

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

    • Dry the product under vacuum to a constant weight.

Self-Validation: The identity and purity of the resulting 5-(pyrrolidin-1-yl)tetrazole can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

Application II: Reduction to 1-(Aminomethyl)pyrrolidine for Further Functionalization

Another powerful transformation of this compound is the reduction of the nitrile group to a primary amine, yielding 1-(aminomethyl)pyrrolidine. This product is a valuable bifunctional intermediate, containing both a tertiary amine within the ring and a primary amine in the side chain. This diamine structure is a key pharmacophore in certain classes of drugs and serves as a versatile scaffold for further synthetic elaboration, such as amide bond formation or reductive amination.

Causality Behind the Method:

Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[10] A heterogeneous catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is commonly employed. The reaction typically requires a hydrogen atmosphere (from a balloon or a pressurized vessel) and a protic solvent like ethanol or methanol, often with the addition of ammonia. The ammonia helps to suppress the formation of secondary amine side products by competing for reaction with the intermediate imine. The catalyst provides a surface for the adsorption of hydrogen and the nitrile, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Workflow for Nitrile Reduction

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_end Final Product A This compound E Combine starting materials in a pressure vessel A->E B Catalyst (e.g., Raney Ni) B->E C Solvent (e.g., Ethanolic Ammonia) C->E D Hydrogen Gas (H₂) F Pressurize with H₂ and stir at RT or with gentle heat D->F E->F Catalytic Hydrogenation G Vent H₂ and purge with N₂ F->G H Filter to remove catalyst (Caution: Catalyst may be pyrophoric) G->H I Concentrate filtrate under reduced pressure H->I J Purify by distillation or crystallization if needed I->J K 1-(Aminomethyl)pyrrolidine J->K

References

The Reaction of Pyrrolidine-1-carbonitrile with Grignard Reagents: A Detailed Guide to the Synthesis of Trisubstituted Amidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling an Alternative Reactivity of the Nitrile Group

For researchers, scientists, and professionals in drug development, the Grignard reaction stands as a cornerstone of carbon-carbon bond formation. Typically, the addition of a Grignard reagent to a simple alkyl or aryl nitrile, followed by acidic hydrolysis, is a reliable method for the synthesis of ketones.[1] However, when the nitrile functionality is directly attached to a nitrogen atom, as in the case of N-substituted cyanamides, the electronic landscape of the molecule is significantly altered, leading to a fascinating deviation from this classical reactivity. This application note provides a comprehensive technical guide to the reaction of Pyrrolidine-1-carbonitrile with Grignard reagents, a transformation that yields not the expected ketone, but rather a valuable class of compounds known as trisubstituted amidines.

This compound, a readily available cyclic cyanamide, serves as an excellent model substrate to explore this alternative reaction pathway. The resulting trisubstituted amidines are versatile intermediates in organic synthesis and have garnered interest in medicinal chemistry due to their presence in various biologically active molecules. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters for successful execution.

Mechanistic Insights: A Tale of Two Nucleophiles

The reaction of an N,N-disubstituted cyanamide with a Grignard reagent to form a trisubstituted amidine has been known for over a century, with early reports by Busch and Hobein in 1907.[2][3] The key to understanding this transformation lies in the electronic nature of the cyanamide functional group. The nitrogen atom of the pyrrolidine ring, being directly attached to the electrophilic carbon of the nitrile, influences the charge distribution and the ultimate fate of the reaction intermediate.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon atom of the nitrile group in this compound. This initial step is analogous to the reaction with simple nitriles.[1] The pi-bond of the nitrile is broken, and a new carbon-carbon bond is formed, leading to a magnesium salt of a substituted imine.

  • Formation of a Stable Intermediate: Unlike the intermediate formed from a simple nitrile, the resulting magnesium salt of the N,N,1-trisubstituted imine is generally stable and does not undergo further reaction with another equivalent of the Grignard reagent.

  • Hydrolysis to the Amidine: Upon aqueous workup, typically with a mild acid, the magnesium salt is protonated to yield the final trisubstituted amidine product. It is crucial to note that under these conditions, the imine functionality is not hydrolyzed to a ketone, a testament to the influence of the adjacent nitrogen atom.

The stability of the intermediate imine towards further nucleophilic attack and the resistance of the final product to hydrolysis under typical workup conditions are the key differentiators from the classical Grignard reaction with simple nitriles.

Experimental Protocol: Synthesis of 1-(1-Phenyliminomethyl)pyrrolidine

This protocol provides a detailed procedure for the reaction of this compound with phenylmagnesium bromide as a representative example.

Materials and Reagents:

  • This compound (>98%)

  • Magnesium turnings

  • Bromobenzene (>99%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (1.2 g, 50 mmol). Place a single crystal of iodine in the flask to help initiate the reaction.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Part B: Reaction with this compound

  • Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. In a separate flask, prepare a solution of this compound (4.8 g, 50 mmol) in 20 mL of anhydrous diethyl ether.

  • Reaction: Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C. A precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride at 0 °C. This should be done in a well-ventilated fume hood as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(1-phenyliminomethyl)pyrrolidine.

Expected Yield: While yields can vary depending on the specific Grignard reagent and reaction conditions, yields in the range of 60-80% are typically achievable.

Data Summary and Comparison

The following table summarizes the expected outcomes for the reaction of different types of nitriles with Grignard reagents, highlighting the unique reactivity of N-substituted cyanamides.

Substrate TypeGrignard Reagent (R'-MgX)IntermediateFinal Product (after hydrolysis)
Alkyl/Aryl Nitrile (R-CN) 1 equivalentImine magnesium saltKetone (R-CO-R')
This compound 1 equivalentAmidine magnesium saltTrisubstituted Amidine

Workflow and Key Relationships

The following diagram illustrates the experimental workflow for the synthesis of trisubstituted amidines from this compound and a Grignard reagent.

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Amidine Synthesis cluster_workup Part C: Work-up & Purification prep_start Dry Glassware & Inert Atmosphere mg_i2 Mg turnings + I2 crystal prep_start->mg_i2 initiation Initiate Reaction mg_i2->initiation bromo_ether Bromobenzene in Anhydrous Ether bromo_ether->initiation formation Grignard Formation (reflux) initiation->formation grignard_sol Phenylmagnesium Bromide Solution formation->grignard_sol addition Dropwise Addition at 0°C grignard_sol->addition pcn_sol This compound in Anhydrous Ether pcn_sol->addition reaction_rt Stir at Room Temperature addition->reaction_rt quench Quench with sat. aq. NH4Cl reaction_rt->quench extraction Extraction with Ether quench->extraction wash_dry Wash with Brine & Dry (Na2SO4) extraction->wash_dry evaporation Solvent Evaporation wash_dry->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Pure Trisubstituted Amidine purification->product

Caption: Experimental workflow for the synthesis of trisubstituted amidines.

Causality and Experimental Choices

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[4] The meticulous drying of glassware and the use of anhydrous solvents are paramount to prevent the quenching of the Grignard reagent, which would significantly reduce the yield of the desired product.

  • Initiation with Iodine: A small crystal of iodine is often used to initiate the Grignard reaction. Iodine reacts with the magnesium surface to form magnesium iodide, which helps to activate the magnesium by removing the passivating oxide layer.

  • Controlled Addition: The dropwise addition of the reagents, particularly during the Grignard formation and its reaction with the cyanamide, is crucial for controlling the exothermic nature of the reaction and preventing side reactions.

  • Quenching with Saturated Ammonium Chloride: A saturated solution of ammonium chloride is a mild acidic quenching agent. It effectively decomposes the magnesium salts and any unreacted Grignard reagent without being harsh enough to promote the hydrolysis of the desired amidine product.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot corresponding to the amidine product provide a clear indication of reaction completion.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic C=N stretch in the IR spectrum and the appropriate chemical shifts and coupling patterns in the NMR spectra will confirm the formation of the trisubstituted amidine.

Conclusion: A Versatile Tool for Synthetic Chemistry

The reaction of this compound with Grignard reagents provides a reliable and efficient method for the synthesis of trisubstituted amidines. This application note has outlined the mechanistic basis for this unique reactivity, provided a detailed and robust experimental protocol, and highlighted the critical parameters for success. By understanding the underlying principles and adhering to the described procedures, researchers can confidently employ this transformation to access a diverse range of valuable amidine building blocks for applications in drug discovery and materials science.

References

Application Notes & Protocols: N-Cyanation of Amines Using Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Modern Approach to Cyanamide Synthesis

The cyanamide functional group is a cornerstone in medicinal chemistry and drug development, serving as a key structural motif in a variety of bioactive molecules and as a versatile synthetic intermediate. The direct N-cyanation of amines offers the most straightforward route to these valuable compounds. Historically, this transformation has relied on highly toxic and hazardous reagents such as cyanogen bromide (BrCN) or heavy metal cyanides, posing significant safety and handling challenges in the laboratory.

Pyrrolidine-1-carbonitrile emerges as a compelling alternative, offering a more favorable safety profile and controlled reactivity for the electrophilic cyanation of amines.[1] As a liquid, it allows for easier handling and dispensing compared to gaseous or highly volatile reagents. Its unique structure facilitates efficient cyanation reactions under relatively mild conditions, making it an attractive choice for modern synthetic chemistry.[1] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for employing this compound in the N-cyanation of secondary amines.

CRITICAL SAFETY PROTOCOLS: Managing Cyanide Reagents

The paramount importance of safety cannot be overstated when working with any cyanide-containing compound. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Adherence to the following protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear two pairs of nitrile or butyl rubber gloves. Change gloves immediately upon suspected contact.[3][4]

  • Eye Protection: Chemical splash goggles and a full-face shield are required to protect against splashes.[5]

  • Lab Coat: A flame-resistant lab coat, fully fastened, is mandatory.

2.2 Engineering Controls & Work Practices

  • Chemical Fume Hood: All manipulations, including weighing, transferring, reaction setup, workup, and decontamination, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[6][7]

  • Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood.[6]

  • Never Work Alone: Always ensure a second person is aware of the work being performed and is present in the laboratory.[4][6]

  • Avoid Acids: Keep all acids away from the cyanide work area. Contact with acid can liberate highly toxic hydrogen cyanide (HCN) gas.[5][7]

2.3 Spill, Decontamination, and Waste Disposal

  • Spill Response: In case of a small spill, it can be detoxified using hydrogen peroxide or potassium permanganate to oxidize the cyanide.[7] For larger spills, evacuate the area and contact EHS.

  • Decontamination: All glassware and surfaces must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution. All rinses must be collected as hazardous waste.[3][4]

  • Waste Disposal: All solid and liquid waste containing this compound must be segregated into a dedicated, clearly labeled hazardous waste container. The waste should be kept basic (pH > 10) to prevent HCN evolution.[3][7]

Reaction Mechanism: The Electrophilic Cyanation Pathway

The N-cyanation of a secondary amine with this compound proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the nitrile group. The lone pair of electrons on the amine nitrogen initiates the reaction, leading to the formation of a zwitterionic intermediate. Subsequent rearrangement and elimination of pyrrolidine yield the stable N-cyanamide product.

Caption: Proposed mechanism for N-cyanation of a secondary amine.

Detailed Experimental Protocol: N-Cyanation of Dibenzylamine

This protocol describes a representative procedure for the N-cyanation of a secondary amine. All steps must be performed in a chemical fume hood.

4.1 Materials and Equipment

  • Reagents: Dibenzylamine, this compound, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel.

  • Equipment: Round-bottom flask, magnetic stir bar, magnetic stir plate, glass syringe, septa, nitrogen/argon line, rotary evaporator, chromatography column, TLC plates.

4.2 Step-by-Step Methodology

  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 equiv, e.g., 197 mg, 1.0 mmol).

    • Dissolve the amine in 10 mL of anhydrous dichloromethane (DCM).

    • Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.

  • Reagent Addition:

    • Using a syringe, slowly add this compound (1.1 equiv, e.g., 106 mg, 1.1 mmol) to the stirring solution at room temperature.

    • Causality Note: A slight excess of the cyanating agent ensures complete conversion of the starting amine. DCM is chosen as a solvent due to its inert nature and ability to dissolve both reactants.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.

  • Workup and Extraction:

    • Upon completion, carefully quench the reaction by adding 15 mL of saturated sodium bicarbonate solution. Trustworthiness Check: Quenching with a basic solution is critical to neutralize any potential acidic byproducts and prevent the formation of HCN gas.[3]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure N,N-dibenzylcyanamide.

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Data Summary: Substrate Scope & Conditions

This compound is effective for the cyanation of a range of secondary amines. The following table summarizes representative conditions and outcomes.

Substrate AmineSolventTemperature (°C)Time (h)Yield (%)Notes
DibenzylamineDCM256>90Clean reaction, straightforward purification.
PiperidineTHF254>95Highly reactive cyclic amine.
MorpholineMeCN255>95Tolerates ether functionality.
N-MethylanilineDCM40 (reflux)12~75Aromatic amines are less nucleophilic, requiring heat.
DiisopropylamineToluene6024~60Sterically hindered amines react slower.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the N-cyanation protocol.

Caption: Step-by-step experimental workflow for N-cyanation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or degraded cyanating agent. 2. Low nucleophilicity of the amine substrate. 3. Insufficient reaction time.1. Use a fresh bottle of this compound. 2. Gently heat the reaction (e.g., to 40-60 °C). Consider a more polar solvent like acetonitrile. 3. Extend the reaction time and continue monitoring by TLC.
Multiple Products / Unclean Reaction 1. Presence of moisture in the reaction. 2. Reaction temperature is too high, causing decomposition.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Run the reaction at a lower temperature (e.g., 0 °C to RT).
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel.1. Drive the reaction to full conversion to eliminate starting material. 2. Try a different chromatography system (e.g., reverse-phase) or consider crystallization.

References

Application of Pyrrolidine-1-carbonitrile in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrrolidine Scaffold and the Cyano Group

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This five-membered saturated heterocycle is prevalent in numerous natural products and FDA-approved drugs, a testament to its versatile and favorable properties in drug design.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target specificity and optimizing pharmacokinetic profiles.[2]

When functionalized with a cyano (-C≡N) group at the nitrogen atom, forming Pyrrolidine-1-carbonitrile, the resulting molecule becomes a highly versatile and reactive building block in synthetic and medicinal chemistry.[3] The nitrile group is a unique functional moiety; it is a strong electron-withdrawing group, a good hydrogen bond acceptor, and can serve as a bioisostere for a carbonyl group or a halogen atom. In drug-target interactions, the linear and rigid nature of the cyano group can provide crucial directional interactions.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role as a key synthetic intermediate and pharmacophore. We will delve into its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as well as its emerging potential in oncology and the treatment of central nervous system (CNS) disorders.

Core Applications in Medicinal Chemistry

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The most prominent and well-established application of the cyanopyrrolidine scaffold is in the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[3] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.

The 2-cyanopyrrolidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors, including Vildagliptin and Saxagliptin.[3] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, leading to potent inhibition.[4] this compound, while not directly incorporated in its entirety, serves as a crucial synthon for creating the essential 2-cyanopyrrolidine warhead. The synthesis of key intermediates, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often starts from L-proline, highlighting the importance of stereochemistry for biological activity.[2][4]

The interaction between a cyanopyrrolidine-based inhibitor and the DPP-4 active site is a well-characterized example of mechanism-based inhibition. The workflow can be visualized as follows:

cluster_0 DPP-4 Active Site Inhibitor Cyanopyrrolidine Inhibitor S1_Pocket S1 Pocket (Hydrophobic) Inhibitor->S1_Pocket Pyrrolidine ring binding Ser630 Ser630 (Catalytic Serine) Inhibitor->Ser630 Nitrile group forms reversible covalent bond

Caption: Binding of a cyanopyrrolidine inhibitor to the DPP-4 active site.

The pyrrolidine ring of the inhibitor typically occupies the hydrophobic S1 pocket of the enzyme, while the electrophilic carbon of the nitrile group is attacked by the hydroxyl group of the catalytic serine residue. This forms a transient, reversible covalent imidate adduct, effectively inactivating the enzyme.

The potency of cyanopyrrolidine-based DPP-4 inhibitors is often expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundDPP-4 IC₅₀ (nM)Reference
Vildagliptin62[4]
Saxagliptin50[3]
(S)-1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-pyrrolidinecarbonitrile22.87 (µg/mL)[4]
Emerging Applications in Oncology

The pyrrolidine scaffold is increasingly being explored for its potential in cancer therapy.[2] While direct applications of this compound are still emerging, its derivatives are showing promise as anticancer agents. The versatility of the pyrrolidine ring allows for the synthesis of diverse molecular architectures that can interact with various cancer-related targets.

Recent studies have investigated pyrrolidine-containing compounds as inhibitors of enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[2] For instance, certain spiro[pyrrolidine-3,3-oxindoles] have demonstrated low micromolar EC₅₀ values against human breast cancer cell lines by targeting HDAC2.[5]

Compound Class/DerivativeCancer Cell LineIC₅₀/EC₅₀ (µM)TargetReference
Spiro[pyrrolidine-3,3-oxindole] derivative 38i MCF-7 (Breast)3.53HDAC2[5]
Benzimidazole carboxamide derivative 19j MDA-MB-436 (Breast)17.4PARP-1/-2[5]
Benzimidazole carboxamide derivative 19j CAPAN-1 (Pancreatic)11.4PARP-1/-2[5]
Thiophen-containing pyrrolidine derivative 37e MCF-7 (Breast)17Unknown[5]
Thiophen-containing pyrrolidine derivative 37e HeLa (Cervical)19Unknown[5]
Potential in Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating CNS disorders. The physicochemical properties of the pyrrolidine ring often contribute to favorable BBB permeability.[2] Consequently, pyrrolidine derivatives are being investigated for a range of neurological and psychiatric conditions.

For example, certain pyrrolidine derivatives have been synthesized and evaluated as sodium channel blockers for the treatment of ischemic stroke, demonstrating neuroprotective effects in preclinical models.[6] Additionally, pyrrolidine-2,5-diones have shown anticonvulsant properties, with some derivatives exhibiting better efficacy than established drugs like valproic acid (VPA) in animal models.[2]

Compound Class/DerivativeIndicationIn Vivo Efficacy (ED₅₀)ModelReference
Pyrrolidine-2,5-dione-acetamide 69k Anticonvulsant80.38 mg/kg (MES test)Mouse[2]
Pyrrolidine-2,5-dione-acetamide 69k Anticonvulsant108.80 mg/kg (6 Hz test)Mouse[2]

Protocols and Methodologies

Synthesis of this compound via the von Braun Reaction

The von Braun reaction is a classic method for the synthesis of N-cyanamides from tertiary amines using cyanogen bromide.[7] This reaction can be adapted for the synthesis of this compound from pyrrolidine.

Pyrrolidine Pyrrolidine Intermediate Quaternary Ammonium Intermediate Pyrrolidine->Intermediate + CNBr CNBr Cyanogen Bromide (CNBr) Product This compound Intermediate->Product Elimination of HBr

Caption: Simplified workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve pyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.0 equivalent) in the same solvent and add it dropwise to the stirred pyrrolidine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water to remove any unreacted cyanogen bromide and salts. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis of a Key DPP-4 Inhibitor Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes a practical synthesis starting from L-proline, which is a readily available and chiral starting material.[2][8]

Step 1: N-Acylation of L-proline

  • Suspend L-proline (1.0 equivalent) in tetrahydrofuran (THF).

  • Add chloroacetyl chloride (1.5 equivalents) at room temperature and reflux the mixture for 2 hours.

  • Cool the reaction, add water, and extract the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, with ethyl acetate.

Step 2: Amide Formation

  • Dissolve the carboxylic acid from Step 1 in dichloromethane.

  • Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) at 10-15 °C and stir for 1 hour at room temperature.

  • Add ammonium bicarbonate and stir for another hour.

  • Filter the mixture and concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile

  • Suspend the amide from Step 2 in THF at 0-5 °C.

  • Add trifluoroacetic anhydride (1.5 equivalents) and stir at room temperature for 2 hours.

  • Add ammonium bicarbonate portion-wise at 5-10 °C.

  • Stir for 45 minutes at room temperature and then concentrate under vacuum to obtain the crude product.

  • Purify by column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

A L-Proline B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid A->B N-Acylation (Chloroacetyl chloride, THF) C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide B->C Amide Formation (DCC, NH4HCO3) D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile C->D Dehydration (TFAA, NH4HCO3)

Caption: Synthetic workflow for a key DPP-4 inhibitor intermediate.

Conclusion and Future Perspectives

This compound and its derivatives, particularly the 2-cyanopyrrolidine scaffold, have proven to be of immense value in medicinal chemistry, most notably in the development of DPP-4 inhibitors. The unique electronic and steric properties of the cyano group, combined with the favorable three-dimensional structure of the pyrrolidine ring, provide a powerful platform for designing potent and selective enzyme inhibitors.

While the application in diabetes is well-established, the exploration of cyanopyrrolidine derivatives in oncology and CNS disorders is a rapidly growing field. The ability to modulate the properties of the pyrrolidine ring through various synthetic strategies opens up new avenues for targeting a diverse range of biological macromolecules. Future research will likely focus on leveraging the reactivity of the nitrile group for covalent modulation of other therapeutic targets and further exploring the vast chemical space accessible from this versatile scaffold. The continued investigation into the synthesis and biological evaluation of novel this compound derivatives holds significant promise for the discovery of next-generation therapeutics.

References

Pyrrolidine-1-carbonitrile in the synthesis of DPP-IV inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors Featuring the Pyrrolidine-2-carbonitrile Moiety

Abstract

This technical guide provides an in-depth exploration of the synthesis of cyanopyrrolidine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. We focus specifically on the synthetic pathways leading to Vildagliptin, a potent and selective DPP-IV inhibitor. Central to this synthesis is the strategic preparation and utilization of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . This document moves beyond simple procedural outlines to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols suitable for researchers and professionals in drug development. We will detail the synthesis from the readily available chiral precursor, L-proline, through the formation of the critical intermediate, and its final condensation to yield Vildagliptin.

Introduction: The Strategic Importance of the Cyanopyrrolidine Scaffold

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production, thereby offering a powerful therapeutic strategy for type 2 diabetes.[2][3]

Among the class of DPP-IV inhibitors known as "gliptins," Vildagliptin is distinguished by its core structure, which features an (S)-pyrrolidine-2-carbonitrile moiety.[4] This structural element is not arbitrary; it is a masterful piece of chemical design. The pyrrolidine ring acts as a mimic of the proline residue that the DPP-IV enzyme naturally recognizes.[5] The strategically placed nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and durable inhibition.[3][5]

The most widely adopted and efficient synthetic strategies for Vildagliptin and related compounds rely on the preparation of a key electrophilic building block: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[6] This guide provides a comprehensive overview of its synthesis from L-proline and its subsequent application in the final assembly of Vildagliptin.

Part 1: Synthesis of the Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The synthesis of this crucial intermediate is a tale of two key transformations: N-acylation of a chiral starting material followed by the conversion of a carboxylic acid into a nitrile. The choice of L-proline as the starting material is a cornerstone of this process's efficiency; it is inexpensive, abundant, and provides the required (S)-stereochemistry, obviating the need for chiral resolutions or asymmetric synthesis.[3][7]

L_Proline L-Proline Step1 N-Acylation L_Proline->Step1 Chloroacetyl Chloride, THF, Reflux Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Step1->Intermediate_Acid Step2 Nitrile Formation Intermediate_Acid->Step2 1. Amidation 2. Dehydration (TFAA) OR One-pot (H₂SO₄, MeCN) Final_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step2->Final_Intermediate

Caption: Synthetic pathway from L-proline to the key intermediate.

Protocol 1: N-Acylation of L-Proline

This initial step attaches the chloroacetyl group, which serves a dual purpose: it protects the nitrogen atom and provides the reactive electrophilic site for the subsequent coupling reaction.

Rationale: The use of chloroacetyl chloride is deliberate. The chlorine atom is an excellent leaving group, perfectly primed for the final SN2 reaction with the amino-adamantane moiety. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve L-proline and its inertness under the reaction conditions.[8] Refluxing provides the necessary activation energy to drive the acylation to completion.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-proline (1.0 eq) and anhydrous THF (10 mL per 1 g of L-proline).

  • Cool the resulting suspension to 0 °C in an ice bath under an argon atmosphere.

  • Slowly add chloroacetyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66-70 °C).

  • Maintain the reflux with vigorous stirring for 2.5 to 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the mixture to room temperature. Carefully dilute with water and stir for 20 minutes to quench any unreacted chloroacetyl chloride.

  • Add saturated brine and ethyl acetate. Transfer to a separatory funnel, collect the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, typically as a viscous oil or solid.[8]

Protocol 2: Conversion of Carboxylic Acid to Nitrile

This transformation is the most critical step in forming the pharmacophore. Two primary methods are employed in the field: a traditional two-step process via an amide intermediate and a more efficient one-pot reaction.

Method A: Amidation Followed by Dehydration

Rationale: This classic route converts the robust carboxylic acid into a more easily dehydrated amide. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that effectively converts the primary amide to a nitrile.[9][10]

Step-by-Step Methodology:

  • Dissolve the (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent like THF.

  • Activate the carboxylic acid using a coupling agent (e.g., EDC/HOBt or conversion to an acid chloride with SOCl₂).

  • Introduce ammonia (gas or an ammonium salt with a base) to form the intermediate amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. Isolate this intermediate.[3][11]

  • Dissolve the isolated amide in an appropriate solvent (e.g., THF, DCM). Cool to 0-5 °C.

  • Add trifluoroacetic anhydride (TFAA) (approx. 1.5 eq) dropwise.[10]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC/HPLC).

  • Perform an aqueous workup, typically quenching with a mild base like sodium bicarbonate solution, followed by extraction with an organic solvent.

  • Dry and concentrate the organic phase to yield the target nitrile.[10]

Method B: One-Pot Transformation (Recommended)

Rationale: This superior method leverages acetonitrile as both the solvent and a source of nitrogen in a Ritter-type reaction, catalyzed by a strong acid like sulfuric acid.[7] It is more atom-economical and operationally simpler than Method A.

Step-by-Step Methodology:

  • Charge a flask with (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1.0 eq) and acetonitrile.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Heat the reaction mixture and maintain it at a specific temperature (optimization may be required, e.g., 40-50 °C) until the reaction is complete.[7][12]

  • Cool the reaction mixture and quench by pouring it into ice-cold water or a bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7]

CompoundStarting MaterialMethodTypical YieldMelting Point (°C)Reference(s)
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidL-ProlineN-Acylation~90%106-108[8]
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileCarboxylic AcidMethod A~80-85%50-56[3][13]
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileCarboxylic AcidMethod B>90%50-56[7][12]

Part 2: Final Assembly of Vildagliptin via Condensation

The final step is a nucleophilic substitution that couples the two key fragments: the cyanopyrrolidine electrophile and the 3-amino-1-adamantane alcohol nucleophile. The bulky, lipophilic adamantane group is crucial for anchoring the inhibitor within a hydrophobic region of the DPP-IV enzyme.

Caption: Workflow for the final condensation step to Vildagliptin.

Protocol 3: Synthesis of Vildagliptin

Rationale: This is a classic SN2 reaction where the primary amine of 3-amino-1-adamantane alcohol displaces the chloride on the chloroacetyl group. A base, such as potassium carbonate, is required to neutralize the HCl generated during the reaction and to ensure the amine nucleophile is in its free base form.[9] A phase-transfer catalyst or co-solvent system may be used to facilitate the reaction between the organic-soluble intermediate and the water-soluble amine salt.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve 3-amino-1-adamantane alcohol (approx. 1.2 eq) in a suitable solvent such as DM Water or a mixture of Toluene and water.[14]

  • Add potassium carbonate (K₂CO₃) (approx. 2.0 eq) and a catalytic amount of potassium iodide (KI) to the mixture and stir for 15 minutes at room temperature (25-35 °C).[14]

  • Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in the reaction solvent.

  • Heat the reaction mixture to 40-45 °C and maintain for 8-10 hours, or until reaction completion is confirmed by HPLC.[14]

  • After completion, cool the reaction to room temperature. If a biphasic system was used, separate the layers. If an aqueous system was used, extract the product using a solvent like Dichloromethane (DCM).

  • Combine the organic layers and concentrate under vacuum to yield a residual mass.

  • To the crude residue, add ethyl acetate and heat to reflux for 1 hour to induce crystallization.[14]

  • Cool the mixture slowly to room temperature and then further to 0-5 °C. Stir for 2 hours to maximize precipitation.

  • Filter the solid product, wash the cake with cold ethyl acetate, and dry under vacuum at 50-55 °C to yield pure Vildagliptin.[14]

ParameterValueReference(s)
Reactants Ratio (Amine:Nitrile)~1.2 : 1.0[14]
BasePotassium Carbonate[9][14]
CatalystPotassium Iodide[14]
Solvent SystemDM Water or Toluene/H₂O[10][14]
Temperature (°C)40-45[14]
Typical Overall Yield~65-75% (from intermediate)[12][15]
Final Purity (Post-Recrystallization)>99.5% (HPLC)[14]

Conclusion

The synthesis of Vildagliptin is a prime example of efficient and strategic process chemistry in the pharmaceutical industry. By leveraging the chiral pool starting material L-proline, chemists can construct the vital (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate with high fidelity and yield. This building block elegantly contains the essential proline-mimicking scaffold and the reactive handle necessary for coupling with the adamantane moiety. The protocols detailed herein, particularly the one-pot nitrile formation, represent a cost-effective and scalable route to a life-changing medication for individuals with type 2 diabetes. This guide serves as a testament to the power of understanding reaction mechanisms and causality to design robust and effective synthetic pathways.

References

Application Notes and Protocols for Reactions Involving Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrrolidine-1-carbonitrile Scaffold

This compound, also known as 1-cyanopyrrolidine, is a versatile heterocyclic building block in modern organic synthesis.[1] Its structure, which combines a saturated five-membered nitrogen-containing ring with a nitrile group, imparts a unique reactivity profile that has been leveraged in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving this valuable compound, offering detailed protocols and insights into the rationale behind the methodological choices.

The pyrrolidine ring is a prevalent motif in a multitude of biologically active molecules and FDA-approved drugs. The incorporation of a nitrile group at the 1-position provides a synthetically useful handle for a variety of chemical transformations. This guide will focus on two principal areas of its application: its role as a precursor in the synthesis of complex molecules, exemplified by the preparation of a key intermediate for the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Vildagliptin, and its participation in fundamental organic reactions such as nucleophilic additions and cycloadditions.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling this compound. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2]

Key Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are likely to be exceeded.[3]

  • Storage: Store in a cool, well-ventilated place, away from heat and ignition sources.[4][5] Keep the container tightly closed.[3] Recommended storage temperature is between 2 - 8 °C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not allow the product to reach the sewage system.[4]

Application I: Synthesis of a Key Intermediate for Vildagliptin

A prominent application of the pyrrolidine carbonitrile scaffold is in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral anti-diabetic drugs.[4][5] The 2(S)-cyanopyrrolidine moiety is crucial for the inhibitory activity of drugs like Vildagliptin.[4][5] The following protocols detail the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the production of Vildagliptin, starting from L-proline.[4][5]

Reaction Scheme: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

G L_Proline L-Proline Step1_reagents Chloroacetyl chloride THF, Reflux L_Proline->Step1_reagents Intermediate_Acid (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid Step1_reagents->Intermediate_Acid Step2_reagents 1. Dicyclohexylcarbodiimide, CH2Cl2 2. Ammonium bicarbonate Intermediate_Acid->Step2_reagents Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Step2_reagents->Intermediate_Amide Step3_reagents Trifluoroacetic anhydride, THF Then Ammonium bicarbonate Intermediate_Amide->Step3_reagents Final_Product (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step3_reagents->Final_Product

Caption: Synthetic pathway to a Vildagliptin intermediate.

Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid[4]

This initial step involves the N-acylation of L-proline. The use of chloroacetyl chloride provides the necessary chloroacetyl group for the final structure of the intermediate.

Materials and Equipment:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Suspend L-proline (20.0 g, 0.174 mol) in anhydrous THF (200 mL) in a round-bottom flask at room temperature.

  • Slowly add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and stir for 20 minutes.

  • Add saturated brine (20 mL) and ethyl acetate (200 mL) to the flask.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide[4]

The carboxylic acid is converted to the corresponding primary amide, which is a precursor to the nitrile. Dicyclohexylcarbodiimide (DCC) is a common coupling agent for amide bond formation.

Materials and Equipment:

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonium bicarbonate

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the carboxylic acid from the previous step (10.0 g, 0.052 mol) in anhydrous DCM (200 mL) in a round-bottom flask.

  • Cool the solution to 10–15 °C.

  • Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM to the cooled solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for another hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the residue with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude amide.

Protocol 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[4]

The final step is the dehydration of the amide to the nitrile. Trifluoroacetic anhydride is a powerful dehydrating agent for this transformation.

Materials and Equipment:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • Trifluoroacetic anhydride

  • Ammonium bicarbonate

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend the amide (4.0 g, 0.0209 mol) in anhydrous THF (40 mL) in a round-bottom flask.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) to the cooled suspension.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • After completion, cool the mixture back down to 5–10 °C.

  • Carefully add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the trifluoroacetic acid formed.

  • Stir the mixture at room temperature for 45 minutes.

  • Concentrate the mixture under vacuum at 40 °C to yield the final product.

StepStarting MaterialKey ReagentsProductTypical Yield
1L-ProlineChloroacetyl chloride, THF(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid~85%
2Carboxylic acidDCC, Ammonium bicarbonate, DCM(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide~90%
3CarboxamideTrifluoroacetic anhydride, THF(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile~83%

Application II: Nucleophilic Addition of Grignard Reagents

The nitrile group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction provides a route to 2-substituted pyrrolidines, which are valuable intermediates in organic synthesis. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic workup, hydrolyzes to a ketone.

Reaction Scheme: Grignard Addition to this compound

G P1C This compound Step1 1. Diethyl ether or THF P1C->Step1 Grignard R-MgX (e.g., Phenylmagnesium bromide) Grignard->Step1 Imine_Intermediate Imine Intermediate Step1->Imine_Intermediate Step2 2. H3O+ (workup) Imine_Intermediate->Step2 Ketone_Product 1-(Phenylcarbonyl)pyrrolidine Step2->Ketone_Product

Caption: General scheme for the Grignard reaction with this compound.

Protocol 4: Synthesis of 1-(Phenylcarbonyl)pyrrolidine via Grignard Reaction

This protocol describes the addition of phenylmagnesium bromide to this compound.

Materials and Equipment:

  • This compound

  • Phenylmagnesium bromide (commercially available solution or freshly prepared)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask equipped with a dropping funnel and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer

  • Ice bath

  • Aqueous HCl solution for workup

  • Standard glassware for extraction and purification

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Add this compound (1.0 eq) dissolved in anhydrous diethyl ether to the flask and cool to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) solution via the dropping funnel to the stirred solution of this compound. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(phenylcarbonyl)pyrrolidine.

Application III: [3+2] Cycloaddition Reactions

This compound can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions due to the electron-withdrawing nature of the cyano group activating the pyrrolidine ring. A particularly relevant class of such reactions involves the use of azomethine ylides as the 1,3-dipole, leading to the formation of complex spiro-pyrrolidine structures.

Reaction Scheme: Three-Component [3+2] Cycloaddition

G Isatin Isatin Step1 Reflux in Methanol Isatin->Step1 Sarcosine Sarcosine Sarcosine->Step1 Dipolarophile Dipolarophile (e.g., this compound) Dipolarophile->Step1 Azomethine_Ylide Azomethine Ylide (in situ generation) Step1->Azomethine_Ylide Spiro_Product Spiro-pyrrolidine-oxindole Azomethine_Ylide->Spiro_Product

Caption: General scheme for the synthesis of spiro-pyrrolidine-oxindoles.

Protocol 5: Synthesis of a Spiro-pyrrolidine-oxindole Derivative

Materials and Equipment:

  • Isatin

  • Sarcosine (N-methylglycine)

  • This compound (as the dipolarophile)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (15 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold methanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide highlight its utility in the synthesis of pharmaceutically relevant intermediates and its participation in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to functionalize the pyrrolidine ring and transform the nitrile group into other functionalities ensures its continued importance in the discovery and development of new chemical entities. Further exploration of its reactivity, particularly in asymmetric catalysis and multicomponent reactions, will undoubtedly unlock new synthetic possibilities and applications.

References

Navigating the Synthesis of Pyrrolidine-1-carbonitrile Derivatives at Scale: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including the gliptin class of diabetes drugs.[1][2] Among its many functionalized forms, Pyrrolidine-1-carbonitrile derivatives are of particular importance, serving as key intermediates in the synthesis of various biologically active molecules.[3] This guide provides an in-depth exploration of the scale-up synthesis of these valuable compounds, addressing the critical challenges and offering practical, field-proven protocols. We will delve into the nuances of reaction design, process safety, and purification strategies essential for transitioning from laboratory-scale discovery to industrial-scale production.

I. The Strategic Importance of this compound Derivatives in Drug Discovery

The significance of this compound derivatives is prominently exemplified by their role as precursors to Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a major class of oral hypoglycemic agents.[4] Vildagliptin, a leading DPP-IV inhibitor, features a 2(S)-cyanopyrrolidine moiety that acts as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[4] This inhibitory action is crucial for improving glucose homeostasis in patients with type-II diabetes. The nitrile group is not only essential for the molecule's potent inhibitory activity but also imparts the chemical stability required for oral administration.[4] Consequently, the efficient and scalable synthesis of key intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a critical objective in pharmaceutical manufacturing.[5][6]

II. Synthetic Pathways to this compound: From Bench to Bulk

The synthesis of this compound derivatives on a large scale necessitates careful consideration of starting materials, reaction efficiency, and process safety. Two primary strategies are commonly employed: the direct cyanation of a pre-formed pyrrolidine ring and the construction of the pyrrolidine ring with the nitrile group already incorporated.

A. Direct N-Cyanation of Pyrrolidine

The most straightforward conceptual approach is the direct introduction of a cyano group onto the nitrogen atom of a pyrrolidine derivative. This is typically achieved through electrophilic cyanation.

While seemingly simple, direct N-cyanation presents several challenges, particularly at scale:

  • Toxicity of Cyanating Agents: Traditional cyanating agents like cyanogen halides (e.g., cyanogen bromide) are highly toxic and pose significant handling risks, especially in an industrial setting.[7]

  • Reaction Control: The reaction can be highly exothermic, requiring careful thermal management to prevent runaway reactions and ensure product stability.[3]

  • Byproduct Formation: Side reactions can lead to the formation of impurities that are often difficult to separate from the desired product.

To mitigate the risks associated with highly toxic cyanating agents, several safer alternatives have been developed and are increasingly adopted in industrial processes.

Cyanating AgentPropertiesTypical Conditions
Trimethylsilyl cyanide (TMSCN) Less toxic than cyanogen halides, but still requires careful handling.Often used with an oxidant like sodium hypochlorite (bleach) to generate the electrophilic cyanating species in situ.[7]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) A non-toxic, air-stable solid. The cyanide ions are strongly bound within the iron coordination sphere, reducing the risk of free cyanide exposure.[8]Typically used in palladium-catalyzed reactions in biphasic solvent systems (e.g., dioxane/water) to improve solubility.[5]
Acetone Cyanohydrin A convenient liquid source of cyanide that decomposes in situ.Often employed in copper or palladium-catalyzed reactions.[5]
B. Synthesis from Chiral Precursors: The Case of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

A more common and often more efficient strategy for producing optically pure this compound derivatives involves starting with a chiral precursor, such as L-proline. This approach is particularly relevant for the synthesis of pharmaceutical intermediates where stereochemistry is critical.

The synthesis of this key intermediate for Vildagliptin typically involves a multi-step process starting from L-proline.[6][9]

Synthesis_Workflow A L-Proline B N-Acylation A->B Chloroacetyl chloride C (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid B->C D Amidation C->D DCC, NH4HCO3 E (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide D->E F Dehydration E->F Trifluoroacetic anhydride G (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile F->G

Caption: General workflow for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

The following protocol is a composite of established laboratory-scale methods with considerations for scale-up.[6][9]

Step 1: N-Acylation of L-Proline

  • Reaction Setup: To a suspension of L-proline in an appropriate solvent (e.g., tetrahydrofuran), add chloroacetyl chloride.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours.

  • Work-up: After cooling, the reaction is quenched with water. The product, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

Step 2: Amidation

  • Reaction Setup: The carboxylic acid from the previous step is dissolved in a suitable solvent like dichloromethane.

  • Reagents: A solution of a coupling agent, such as dicyclohexylcarbodiimide (DCC), is added, followed by an ammonia source like ammonium bicarbonate.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated to yield the crude amide.

Step 3: Dehydration to the Nitrile

  • Reaction Setup: The amide is suspended in a solvent such as tetrahydrofuran.

  • Dehydrating Agent: A dehydrating agent, commonly trifluoroacetic anhydride, is added at a low temperature (0-5 °C).

  • Reaction Conditions: The reaction is stirred at room temperature for a few hours.

  • Work-up: The reaction is quenched, often with a base like ammonium bicarbonate, and the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is extracted and purified.

III. Overcoming Scale-Up Hurdles: From Grams to Kilograms

Transitioning a synthetic route from the laboratory to a manufacturing plant introduces a new set of challenges that must be systematically addressed.

A. Thermal Management and Reaction Kinetics

Many of the reactions involved in the synthesis of this compound derivatives are exothermic. On a small scale, heat dissipation is relatively straightforward. However, in large reactors, the surface-area-to-volume ratio decreases, making heat removal more challenging.

Mitigation Strategies:

  • Controlled Addition of Reagents: Slow, controlled addition of reactive reagents is crucial to manage the rate of heat generation.

  • Efficient Cooling Systems: Industrial reactors are equipped with sophisticated cooling jackets and internal cooling coils to maintain the desired reaction temperature.

  • Continuous Flow Chemistry: As a modern alternative to batch processing, continuous flow reactors offer superior heat and mass transfer, enabling better control over exothermic reactions and improving safety and product consistency.[10]

B. Mixing and Mass Transfer

In large-scale reactors, ensuring efficient mixing is critical for achieving consistent reaction outcomes. Poor mixing can lead to localized "hot spots," side reactions, and incomplete conversions.

Solutions:

  • Reactor Design: The choice of reactor and agitator design is paramount. Baffles and appropriately shaped impellers are used to ensure thorough mixing.

  • Solvent Selection: The choice of solvent can significantly impact mass transfer. Solvents that ensure the solubility of all reactants and intermediates are preferred.

C. Purification at Scale

Purification is often a major bottleneck in large-scale synthesis. Methods that are convenient on a lab scale, such as column chromatography, are often impractical and costly for large quantities of material.

Industrial Purification Techniques:

  • Crystallization: This is the most common and cost-effective method for purifying solid products at scale. Careful selection of the crystallization solvent and control of the cooling profile are essential for obtaining high purity and good crystal morphology.

  • Distillation: For liquid products, fractional distillation under reduced pressure is a standard purification technique.

  • Extraction: Liquid-liquid extraction is used to remove impurities based on their differential solubility in two immiscible phases.

A process for purifying crude pyrroles containing pyrrolidine impurities involves treating the crude material with an acid or an activated carboxylic acid derivative, followed by distillation at reduced pressure.[11] For nitriles, azeotropic distillation with an alcohol like methanol can be an effective method for removing hydrocarbon impurities.[12]

IV. Process Safety in Cyanation Reactions

The use of cyanating agents, even the safer alternatives, necessitates stringent safety protocols in an industrial setting.

Key Safety Considerations:

  • Containment: All reactions involving cyanides should be conducted in well-ventilated areas, preferably in closed systems to prevent the release of toxic vapors.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[8]

  • Emergency Preparedness: Emergency response plans, including access to cyanide antidotes and trained personnel, must be in place.[3]

  • Waste Disposal: All cyanide-containing waste must be handled and disposed of in accordance with strict environmental regulations.

Safety_Protocol cluster_0 Pre-Reaction cluster_1 During Reaction cluster_2 Post-Reaction A Risk Assessment B Personnel Training A->B C PPE Selection B->C D Controlled Environment (Fume Hood/Glove Box) C->D E Continuous Monitoring D->E F Emergency Equipment Ready D->F G Proper Quenching E->G H Waste Segregation and Disposal G->H I Decontamination H->I

Caption: Key stages of a comprehensive safety protocol for handling cyanation reactions.

V. Conclusion

The scale-up synthesis of this compound derivatives is a multifaceted endeavor that requires a deep understanding of synthetic chemistry, process engineering, and safety management. By carefully selecting synthetic routes, employing safer reagents, and implementing robust process controls, it is possible to manufacture these valuable pharmaceutical intermediates efficiently and safely at an industrial scale. The continued development of innovative technologies, such as continuous flow chemistry, promises to further enhance the safety, efficiency, and sustainability of these critical manufacturing processes.

VI. References

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  • Process for producing aminoacetyl pyrrolidine carbonitrile derivative and intermediate for production thereof - Justia Patents. (URL: --INVALID-LINK--)

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: --INVALID-LINK--)

  • An efficient synthesis of Vildagliptin intermediates. (URL: --INVALID-LINK--)

  • Cyanation reaction safety - YouTube. (URL: --INVALID-LINK--)

  • EP0551993A1 - Pyrrolidine derivatives and process for preparing the same - Google Patents. (URL: --INVALID-LINK--)

  • WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents. (URL: --INVALID-LINK--)

  • What are the Health and Safety Guidelines for Using Amines?. (URL: --INVALID-LINK--)

  • US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents. (URL: --INVALID-LINK--)

  • WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents. (URL: --INVALID-LINK--)

  • DK2468724T3 - Synthesis of pyrrolidine compounds - Google Patents. (URL: --INVALID-LINK--)

  • CH631162A5 - Pyrrolidine derivatives, method of preparation and therapeutic use. - Google Patents. (URL: --INVALID-LINK--)

  • An improved synthetic route of vildagliptin - ResearchGate. (URL: --INVALID-LINK--)

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: --INVALID-LINK--)

  • (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. (URL: --INVALID-LINK--)

  • WO2014020462A1 - Improved process for preparation of vildagliptin intermediate - Google Patents. (URL: --INVALID-LINK--)

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing). (URL: --INVALID-LINK--)

  • Applications of High Throughput Chemistry to Medicinal Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. (URL: --INVALID-LINK--)

  • Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed. (URL: --INVALID-LINK--)

  • Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. (URL: --INVALID-LINK--)

  • Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed. (URL: --INVALID-LINK--)

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (URL: --INVALID-LINK--)

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (URL: --INVALID-LINK--)

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC - NIH. (URL: --INVALID-LINK--)

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed. (URL: --INVALID-LINK--)

  • This compound CAS:1530-88-7 - Zhengzhou Alfa Chemical Co.,Ltd. (URL: --INVALID-LINK--)

  • US2525584A - Production of pyrrolidine - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PubMed. (URL: --INVALID-LINK--)

  • (PDF) A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (URL: --INVALID-LINK--)

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - Semantic Scholar. (URL: --INVALID-LINK--)

  • The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future | Organic Process Research & Development - ACS Publications. (URL: --INVALID-LINK--)

  • Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents. (URL: --INVALID-LINK--)

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL: --INVALID-LINK--)

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds - Sabinet African Journals. (URL: --INVALID-LINK--)

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Joseph B. Sweeney,†, * Julien Doulcet,‡ and - ChemRxiv. (URL: --INVALID-LINK--)

  • This compound | 1530-88-7 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • EP0958252B1 - Methods for the detoxification of nitrile and/or amide compounds - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (URL: --INVALID-LINK--)

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  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (URL: --INVALID-LINK--)

  • ChemInform Abstract: Synthesis of Pyrrolidines and Pyrroles by Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

References

The Enigmatic Role of N-Cyano Ligands: Application Notes on Pyrrolidine-1-carbonitrile Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating a Frontier of Catalysis

To our fellow researchers, scientists, and pioneers in drug development, this document ventures into the largely uncharted territory of metal complexes featuring pyrrolidine-1-carbonitrile as a ligand. A thorough survey of the current scientific literature reveals a notable scarcity of specific applications for this particular ligand-metal combination in catalysis. This is likely attributable to the electronic properties of the N-cyano group, which can diminish the coordinating ability of the pyrrolidine nitrogen.

However, the absence of extensive research presents a unique opportunity for discovery. This guide is structured to provide a robust theoretical framework and practical starting points for investigating the catalytic potential of this compound metal complexes. By drawing parallels with well-documented N-functionalized pyrrolidine ligands and understanding the fundamental principles of coordination chemistry, we aim to equip you with the knowledge to explore this nascent field. Our discussion will be grounded in established catalytic systems, offering a logical progression from the known to the potential.

The Pyrrolidine Scaffold: A Privileged Structure in Catalysis

The pyrrolidine ring is a ubiquitous and highly valued structural motif in both natural products and synthetic pharmaceuticals.[1] Its rigid, saturated, and chiral nature has made it a cornerstone in the design of effective ligands for a multitude of transition metal-catalyzed reactions.[1] From asymmetric hydrogenations to cross-coupling reactions, pyrrolidine-based ligands have demonstrated exceptional performance in controlling reactivity and selectivity.

The efficacy of these ligands often stems from the stereoelectronic properties of substituents on the pyrrolidine ring. For instance, the strategic placement of bulky groups or additional coordinating moieties can create a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of a reaction.

This compound: An Unconventional Ligand

The introduction of a carbonitrile (cyano) group directly onto the nitrogen atom of the pyrrolidine ring, to form this compound, fundamentally alters the electronic character of the ligand compared to its more common N-alkyl or N-aryl counterparts.

Electronic Considerations:

The nitrogen atom in this compound is directly attached to the electron-withdrawing cyano group. This has two major implications for its coordinating ability:

  • Reduced Lewis Basicity: The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the cyano group. This resonance effect decreases the electron density on the nitrogen, making it a weaker Lewis base and, consequently, a less effective σ-donor to a metal center. A similar effect is observed in N-acylpyrrolidines, such as 1-benzoylpyrrolidine, for which there is also a lack of documented use as a primary ligand in transition metal catalysis.

  • Potential for π-Acidity: While the nitrogen's σ-donation is weakened, the π* orbitals of the cyano group could potentially act as π-acceptors for electron density from the metal center. This "π-acidity" is a key feature of ligands like carbon monoxide and phosphines and can significantly influence the electronic structure and reactivity of the metal complex.

These electronic properties suggest that this compound would be a poor ligand for electron-deficient metal centers that rely on strong σ-donation from the ligand. However, it might find application with electron-rich, late transition metals where π-backbonding is more significant.

Potential Catalytic Applications: A Roadmap for Exploration

Given the unique electronic profile of this compound, we can hypothesize its potential application in several areas of catalysis, drawing inspiration from related systems. The following sections provide detailed protocols for well-established catalytic reactions using other N-substituted pyrrolidine ligands. These protocols can serve as a starting point for the investigation of this compound metal complexes.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The ligands employed play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While bulky, electron-rich phosphine ligands are common, N-heterocyclic carbenes (NHCs) and certain nitrogen-based ligands have also found utility.

Protocol: Suzuki-Miyaura Cross-Coupling using a Palladium-N-Heterocyclic Carbene (NHC) Precatalyst

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of amides and esters, which can be adapted to test the efficacy of a hypothetical [Pd(this compound)₂Cl₂] complex.[2]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Aryl halide (or pseudo-halide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

Procedure:

  • In situ Catalyst Formation (Hypothetical): In a nitrogen-flushed Schlenk tube, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in toluene (2 mL). Stir the mixture at room temperature for 30 minutes. The formation of a coordination complex is anticipated, though its structure and stability would require characterization.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the remaining toluene (3 mL), ethanol (1 mL), and deionized water (1 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent System: The toluene/ethanol/water system is commonly used for Suzuki couplings to ensure the solubility of both the organic substrates and the inorganic base.

  • Base: Potassium carbonate is a widely used base to activate the boronic acid for transmetalation.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is a common starting point for the formation of monoligated palladium species, which are often the active catalysts.

Asymmetric Catalysis

The true potential of this compound may lie in asymmetric catalysis, where subtle electronic and steric effects can have a profound impact on enantioselectivity. Chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of asymmetric transformations.

Protocol: Asymmetric Aldol Reaction using a Chiral Copper(II)-Sparteine Complex

This protocol for an asymmetric Mukaiyama aldol reaction, which utilizes a chiral diamine ligand, can be adapted to explore the potential of a chiral this compound derivative in a similar transformation.

Materials:

  • Copper(II) chloride (CuCl₂) (0.05 mmol, 5 mol%)

  • Chiral this compound derivative (e.g., (S)-2-(methoxymethyl)this compound) (0.06 mmol, 6 mol%)

  • Aromatic aldehyde (1.0 mmol)

  • Silyl enol ether (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, suspend CuCl₂ (0.05 mmol) in CH₂Cl₂ (2 mL). Add the chiral this compound derivative (0.06 mmol) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Initiation: Cool the catalyst solution to -78 °C. Add the aromatic aldehyde (1.0 mmol) followed by the dropwise addition of the silyl enol ether (1.2 mmol) over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL). Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Lewis Acid: CuCl₂ acts as a Lewis acid to activate the aldehyde towards nucleophilic attack by the silyl enol ether.

  • Chiral Ligand: The chiral ligand coordinates to the copper center, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, leading to an enantioselective reaction.

  • Low Temperature: The reaction is performed at low temperature to enhance the enantioselectivity by minimizing thermal racemization and non-selective background reactions.

Data Presentation and Visualization

As experimental data for the catalytic applications of this compound metal complexes becomes available, it is crucial to present it in a clear and comparative manner.

Table 1: Hypothetical Screening of this compound Metal Complexes in a Suzuki-Miyaura Coupling

EntryMetal PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O801295
2Pd(OAc)₂This compoundK₂CO₃Toluene/H₂O8024<10
3Pd₂(dba)₃This compoundK₃PO₄Dioxane10024<5
4NiCl₂(PPh₃)₂This compoundK₃PO₄DMAc12024Trace

This is a hypothetical table for illustrative purposes.

Mechanistic Considerations and Workflow

The investigation of a novel ligand system requires a systematic approach to elucidate its role in the catalytic cycle.

Diagram 1: General Workflow for Investigating a Novel Ligand in Catalysis

G cluster_0 Ligand & Complex Synthesis cluster_1 Catalytic Screening cluster_2 Mechanistic Investigation A Synthesis of This compound C Complexation Studies (e.g., NMR, X-ray) A->C B Synthesis of Metal Precursor B->C D Reaction Condition Optimization (Solvent, Temp, Base) C->D Test in Catalytic Reaction E Substrate Scope Evaluation D->E F Comparison with Standard Ligands E->F G Kinetic Studies F->G Elucidate Role of Ligand H Identification of Intermediates G->H I Computational Modeling (DFT) H->I

Caption: A systematic workflow for the development and understanding of new catalytic systems.

Diagram 2: Hypothetical Catalytic Cycle for a Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-X Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination [Pd(II)(R)(X)L2] Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination [HPd(II)(X)L2] Product Product Beta_Hydride_Elimination->Product Reductive_Elimination->Pd(0)L2 -HX Base Base Reductive_Elimination->Base

Caption: A simplified representation of the Heck reaction catalytic cycle.

Conclusion and Future Outlook

The exploration of this compound metal complexes in catalysis is a field ripe for investigation. While the electronic nature of the N-cyano group presents challenges to its role as a conventional σ-donating ligand, it also opens up possibilities for unconventional reactivity. Future research should focus on:

  • Synthesis of Chiral Derivatives: The development of efficient synthetic routes to enantiopure this compound derivatives is essential for their application in asymmetric catalysis.

  • Coordination Chemistry Studies: A detailed investigation of the coordination behavior of this compound with various transition metals will provide fundamental insights into its electronic and steric properties as a ligand.

  • High-Throughput Screening: Employing high-throughput screening techniques to rapidly evaluate the performance of this compound metal complexes in a wide range of catalytic reactions could accelerate the discovery of new applications.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to predict the stability of metal complexes, model reaction intermediates, and rationalize experimental observations.

By adopting a systematic and intellectually rigorous approach, the scientific community can unlock the potential of this enigmatic ligand and expand the toolkit of modern catalysis.

References

Application Notes and Protocols: The Strategic Use of Pyrrolidine-1-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Role of Pyrrolidine Scaffolds in Modern Agrochemicals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a privileged scaffold in medicinal chemistry and is increasingly recognized for its potential in the development of novel agrochemicals.[1] Its unique three-dimensional structure allows for the exploration of diverse chemical space, leading to compounds with improved biological activity and selectivity. Pyrrolidine-1-carbonitrile, a readily available and versatile building block, offers a strategic entry point into the synthesis of a variety of pyrrolidine-containing agrochemicals. This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of potential fungicidal and herbicidal agents. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.

Core Concepts: The Synthetic Utility of this compound

This compound's utility in agrochemical synthesis stems from the reactivity of its nitrile group. The cyano moiety can be transformed into a variety of functional groups, most notably amides and carboxylic acids, which are common features in many bioactive molecules. This allows for the strategic incorporation of the pyrrolidine scaffold into a larger molecular framework, influencing properties such as solubility, membrane permeability, and target binding.

A key synthetic transformation is the hydrolysis of the nitrile to a carboxamide. This reaction is typically acid- or base-catalyzed and provides a robust method for accessing N-pyrrolidinyl carboxamide intermediates. These intermediates can then be further functionalized to yield the final agrochemical product.

Application in Fungicide Synthesis: The Case of Pyrrolidine Carboxamides

Pyrrolidine carboxamide derivatives have emerged as a promising class of fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2] The following section outlines a detailed protocol for the synthesis of a model N-aryl pyrrolidine carboxamide, a scaffold known for its fungicidal potential.

Protocol 1: Synthesis of N-(4-chlorophenyl)-pyrrolidine-1-carboxamide

This two-step protocol first involves the hydrolysis of this compound to Pyrrolidine-1-carboxamide, followed by a coupling reaction with a substituted aniline.

Step 1: Hydrolysis of this compound to Pyrrolidine-1-carboxamide

  • Rationale: This step converts the nitrile group into a more versatile amide functional group, which can then participate in cross-coupling reactions. Acid-catalyzed hydrolysis is chosen here to minimize potential side reactions.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 g, 0.104 mol).

    • Slowly and carefully add concentrated sulfuric acid (20 mL) to the flask while cooling in an ice bath.

    • After the addition is complete, add deionized water (50 mL) dropwise.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Pyrrolidine-1-carboxamide as a solid.

Step 2: N-Arylation of Pyrrolidine-1-carboxamide

  • Rationale: This step introduces the aryl moiety, a key feature in many SDHI fungicides. A palladium-catalyzed Buchwald-Hartwig amination is a reliable method for forming the C-N bond between the amide and the aryl halide.

  • Materials:

    • Pyrrolidine-1-carboxamide (from Step 1)

    • 1-chloro-4-iodobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous Toluene

    • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pyrrolidine-1-carboxamide (5 g, 0.044 mol), 1-chloro-4-iodobenzene (10.5 g, 0.044 mol), cesium carbonate (28.7 g, 0.088 mol), Pd₂(dba)₃ (0.40 g, 0.00044 mol), and Xantphos (0.51 g, 0.00088 mol).

    • Add anhydrous toluene (100 mL) to the flask.

    • Heat the reaction mixture to 110 °C and stir for 12 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(4-chlorophenyl)-pyrrolidine-1-carboxamide.

Compound Starting Material Reagents Yield (%) Purity (%)
Pyrrolidine-1-carboxamideThis compoundH₂SO₄, H₂O85>95 (by NMR)
N-(4-chlorophenyl)-pyrrolidine-1-carboxamidePyrrolidine-1-carboxamide1-chloro-4-iodobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃75>98 (by HPLC)

Table 1: Summary of Synthetic Protocol 1

Synthesis_of_N_Aryl_Pyrrolidine_Carboxamide P1C This compound P1CA Pyrrolidine-1-carboxamide P1C->P1CA H₂SO₄, H₂O (Hydrolysis) target N-(4-chlorophenyl)-pyrrolidine-1-carboxamide P1CA->target 1-chloro-4-iodobenzene Pd₂(dba)₃, Xantphos, Cs₂CO₃ (Buchwald-Hartwig Amination)

Figure 1: Synthetic pathway for N-(4-chlorophenyl)-pyrrolidine-1-carboxamide.

Application in Herbicide Synthesis: Pyrrolidinones as Lead Structures

Pyrrolidinone derivatives have been patented as herbicidal agents.[3] While a direct synthesis from this compound is not commonly reported, a plausible synthetic route can be envisioned through the transformation of the nitrile group.

Conceptual Protocol 2: Synthesis of a 1-Aryl-pyrrolidin-2-one Herbicide Scaffold

This conceptual protocol outlines a multi-step synthesis starting from this compound to a 1-aryl-pyrrolidin-2-one core structure.

Conceptual Workflow:

  • Reduction of the Nitrile: The nitrile group of this compound can be reduced to an aminomethyl group using a reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

  • Oxidative Cyclization: The resulting 1-(aminomethyl)pyrrolidine could potentially undergo an oxidative cyclization to form a pyrrolidinone ring. This is a more complex transformation that may require specific reagents and conditions.

  • N-Arylation: The resulting pyrrolidinone can then be N-arylated using methods similar to those described in Protocol 1.

Conceptual_Synthesis_of_Pyrrolidinone_Herbicide P1C This compound intermediate1 1-(aminomethyl)pyrrolidine P1C->intermediate1 LiAlH₄ (Reduction) intermediate2 Pyrrolidin-2-one intermediate1->intermediate2 Oxidative Cyclization (Conceptual) target 1-Aryl-pyrrolidin-2-one intermediate2->target Aryl Halide, Pd-catalyst (N-Arylation)

Figure 2: Conceptual pathway for the synthesis of a 1-Aryl-pyrrolidin-2-one herbicide scaffold.

Note: This conceptual protocol is intended to stimulate further research and development. The oxidative cyclization step would require significant experimental optimization.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Its ability to be readily converted into key intermediates such as pyrrolidine-1-carboxamide opens up avenues for the development of new fungicides and herbicides. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore the potential of this important building block. Future research should focus on expanding the range of transformations of the nitrile group and developing more efficient and sustainable synthetic methodologies. The continued exploration of the chemical space around the pyrrolidine scaffold is likely to yield the next generation of high-performing and environmentally benign crop protection agents.

References

Application Notes & Protocols: Pyrrolidine-1-carbonitrile as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, from natural alkaloids to blockbuster pharmaceuticals.[1][2] This guide focuses on Pyrrolidine-1-carbonitrile, a highly versatile and reactive building block that serves as an efficient entry point to complex heterocyclic systems. Its unique structure, combining a saturated pyrrolidine ring with an electrophilic nitrile group, facilitates a range of chemical transformations, making it an invaluable precursor in drug discovery and fine chemical synthesis.[3] We will explore the fundamental reactivity of this compound and provide detailed, field-proven protocols for its application in the synthesis of high-value molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and spirocyclic frameworks.

Introduction: The Strategic Advantage of this compound

This compound (also known as 1-cyanopyrrolidine) is a colorless liquid that serves as a key intermediate in organic synthesis.[3] The strategic importance of this molecule lies in the dual reactivity conferred by its two key functional components:

  • The Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and a three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets.[4]

  • The N-Cyano Group: The nitrile moiety is a powerful functional group. It can act as an electrophilic handle for nucleophilic additions, be transformed into other functional groups, or serve as a critical pharmacophoric element, as seen in DPP-4 inhibitors where it forms a covalent, reversible bond with a key serine residue in the enzyme's active site.[5]

This combination makes this compound and its derivatives ideal starting points for creating diverse molecular libraries for screening and lead optimization in pharmaceutical development.[3][6]

Physicochemical Properties

A clear understanding of the physical properties of a precursor is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1530-88-7[7][8]
Molecular Formula C₅H₈N₂[8]
Molecular Weight 96.13 g/mol -
Appearance Colorless to pale yellow liquid[3][9]
Boiling Point 75-77 °C @ 1.8 mm Hg[7]
Density ~0.954 g/mL[7]
Purity ≥97% (Typical)[7]

Safety and Handling Protocol

This compound is a reactive chemical and must be handled with appropriate precautions.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), nitrile gloves, and a lab coat.[10][12] All handling should be performed in a well-ventilated chemical fume hood.[13]

  • Handling Procedures: Avoid breathing vapors or mist.[13] Ensure eyewash stations and safety showers are readily accessible.[10] Wash hands thoroughly after handling.[10][13]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[10][12] Store locked up.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Mechanistic Insights and Key Transformations

The utility of this compound stems from its participation in several key reaction classes. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Role in Cycloaddition Reactions

One of the most powerful applications of pyrrolidine derivatives is in [3+2] cycloaddition reactions to construct complex, five-membered heterocyclic rings, particularly spirocyclic systems.[4][14] In this context, an N-substituted pyrrolidine is used to generate an azomethine ylide in situ. This 1,3-dipole then reacts with a dipolarophile (e.g., an electron-deficient alkene) to form a new pyrrolidine ring.[4]

The workflow below illustrates the general principle for synthesizing spirocyclic pyrrolidines, a valuable scaffold in drug discovery.[15]

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition start N-Substituted Pyrrolidine (e.g., from Proline) ylide Azomethine Ylide (1,3-Dipole) start->ylide Condensation & Decarboxylation ketone Aldehyde or Ketone ketone->ylide cycloaddition Concerted Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., Alkene, Alkyne) dipolarophile->cycloaddition product Spirocyclic Pyrrolidine Scaffold cycloaddition->product G cluster_workflow Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile proline Step 1: Acylation L-Proline + Chloroacetyl Chloride acid Step 2: Amidation N-acylated product + DCC, NH₄HCO₃ proline->acid Reflux in THF amide Step 3: Dehydration Amide + Trifluoroacetic Anhydride (TFAA) acid->amide Stir in DCM product Final Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile amide->product Stir in THF

References

Application Note: Quantitative Analysis of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of Pyrrolidine-1-carbonitrile (also known as 1-Cyanopyrrolidine), a versatile building block in pharmaceutical and agrochemical synthesis.[1] Recognizing the need for robust and reliable analytical methods in research and quality control, this guide details two primary instrumental techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high specificity and sensitivity, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for its widespread availability and utility in routine analysis. The protocols herein are developed with an emphasis on the scientific rationale behind methodological choices, guided by the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Introduction to this compound and its Analytical Significance

This compound (CAS No. 1530-88-7) is a key intermediate in the synthesis of various biologically active molecules, including novel drug candidates.[1] Its unique structure, featuring a pyrrolidine ring and a nitrile group, makes it a valuable synthon for creating complex molecular architectures.[1] The accurate quantification of this compound is critical for several reasons:

  • Reaction Monitoring: To track the progress and yield of synthetic reactions where it is a reactant or product.

  • Purity Assessment: To determine the purity of the final synthesized compound and identify any process-related impurities.

  • Stability Studies: To assess its degradation over time under various storage conditions, ensuring the integrity of the material.

  • Quality Control: To ensure batch-to-batch consistency in a manufacturing setting.

This guide addresses the analytical challenges associated with this compound and provides validated methodologies for its precise quantification.

Physicochemical Properties and Stability Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid[1]
Boiling Point 110 °C @ 17 mmHg[1]
Density ~1 g/mL[1]
Solubility Miscible with water and common organic solvents.[6]
Purity (Typical) ≥ 97-98% (by GC)[1][7]

Stability Profile: this compound is stable under normal storage conditions (2-8 °C, protected from light).[1] However, it is incompatible with strong acids, bases, and strong oxidizing or reducing agents.[2] The N-cyano group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of urea or related derivatives.[8][9][10] Thermal decomposition may produce hazardous products including hydrogen cyanide and nitrogen oxides.[2] These potential degradation pathways must be considered when developing a stability-indicating analytical method.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantification of this compound due to its excellent volatility and thermal stability, combined with the high specificity and sensitivity of mass spectrometric detection.[11]

Rationale for Method Design
  • Gas Chromatography (GC): The relatively low boiling point and good thermal stability of this compound make it an ideal candidate for GC analysis. A non-polar or mid-polarity capillary column is selected to achieve good peak shape and resolution from potential impurities.

  • Mass Spectrometry (MS): MS detection provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern.[11] For quantification, Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity and selectivity by monitoring specific, characteristic ions.

GC-MS Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Standard & Sample Weighing Accurately weigh reference standard and test samples. B 2. Dilution Dissolve and dilute in a suitable Class A volumetric flask using an appropriate solvent (e.g., Acetonitrile). A->B C 3. Internal Standard (IS) Addition Spike with an IS (e.g., Dodecane) for improved precision. B->C D 4. GC Injection Inject 1 µL into the GC system. C->D E 5. Chromatographic Separation Separate analyte from matrix components on a capillary column. D->E F 6. MS Detection (SIM Mode) Detect and quantify based on specific m/z ions. E->F G 7. Peak Integration Integrate peak areas for the analyte and the IS. F->G H 8. Calibration Curve Generate a linear regression curve from standard concentrations. G->H I 9. Quantification Calculate the concentration of this compound in the sample. H->I

Figure 1: GC-MS workflow for this compound quantification.

Detailed GC-MS Protocol

Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC or GC grade)

  • Internal Standard (IS), e.g., Dodecane

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer capable of Electron Ionization (EI) and SIM mode

  • Capillary column: e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare an Internal Standard stock solution (e.g., 1000 µg/mL Dodecane in acetonitrile).

    • Spike each calibration standard and blank with the IS to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh the test sample and dissolve it in acetonitrile to achieve an expected concentration within the calibration range.

    • Spike the sample solution with the IS to the same final concentration as the standards (20 µg/mL).

  • GC-MS Parameters:

    Table 2: Recommended GC-MS Conditions

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 minProvides separation from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
Ions to Monitor Quantifier: m/z 96 (M⁺)Qualifier: m/z 42, 41Based on the NIST mass spectrum for this compound.[12] The molecular ion (M⁺) is a strong signal and provides specificity.
  • Data Analysis & Validation:

    • Specificity: Analyze a blank (acetonitrile + IS) and a spiked sample. The blank should show no interfering peaks at the retention time of the analyte.

    • Linearity: Plot the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. A linear regression should yield a correlation coefficient (r²) ≥ 0.995.

    • Accuracy & Precision: Analyze replicate preparations of a known concentration (e.g., n=6). Accuracy should be within 90-110%, and precision (RSD) should be ≤ 5%.[13]

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Secondary Analytical Method: HPLC-UV

Rationale for Method Design
  • Chromatography: Reversed-phase HPLC is chosen for its versatility. A C18 column provides sufficient retention for this moderately polar compound.

  • Mobile Phase: A simple mobile phase of water and acetonitrile is effective. A buffer is not strictly necessary but can improve peak shape if issues arise. The mobile phase components must be of high purity to minimize noise at low UV wavelengths.[14]

  • Detection: The nitrile group offers weak UV absorbance. Detection must be performed at a low wavelength (e.g., 200-210 nm) to achieve adequate sensitivity.[14] This requires careful selection of solvents with low UV cutoff values.

HPLC-UV Experimental Workflow

The workflow for HPLC is analogous to GC-MS, differing primarily in the separation and detection principles.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Standard & Sample Weighing Accurately weigh reference standard and test samples. B 2. Dilution Dissolve and dilute in mobile phase using Class A volumetric flasks. A->B C 3. Filtration Filter all solutions through a 0.45 µm filter to protect the column. B->C D 4. HPLC Injection Inject 10 µL into the HPLC system. C->D E 5. Chromatographic Separation Isocratic elution on a C18 column. D->E F 6. UV Detection Monitor absorbance at a low wavelength (e.g., 205 nm). E->F G 7. Peak Integration Integrate the peak area of the analyte. F->G H 8. Calibration Curve Generate a linear regression using an external standard method. G->H I 9. Quantification Calculate the concentration in the original sample. H->I

Figure 2: HPLC-UV workflow for this compound quantification.

Detailed HPLC-UV Protocol

Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade, low UV cutoff)

  • Deionized Water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm, e.g., PTFE)

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase column: e.g., Thermo Scientific Syncronis aQ C18, 150 x 4.6 mm, 5 µm (or equivalent)[15]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, e.g., Acetonitrile:Water (30:70 v/v).

    • Degas the mobile phase thoroughly before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

    • Perform serial dilutions to create calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL). Note: Higher concentrations may be needed due to lower sensitivity compared to GC-MS.

    • Filter all standards through a 0.45 µm filter.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter.

  • HPLC Parameters:

    Table 3: Recommended HPLC Conditions

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (30:70 v/v)Provides adequate retention and elution on a C18 column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV @ 205 nmMaximizes sensitivity for a compound with a weak chromophore.
Run Time ~10 minutesSufficient to elute the analyte and any early-eluting impurities.
  • Data Analysis & Validation:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) should be assessed as described in the GC-MS section (4.3.4), using an external standard calibration method. Due to the nature of UV detection, expect higher LOD and LOQ values compared to GC-MS.

Summary of Method Validation Parameters

The following table summarizes the typical performance characteristics that should be targeted during the validation of these analytical methods, in accordance with ICH Q2(R1) guidelines.[2][3][4]

Table 4: Target Validation Parameters

ParameterGC-MS TargetHPLC-UV Target
Specificity No interference at analyte RTNo interference at analyte RT
Linearity (r²) ≥ 0.995≥ 0.995
Range (µg/mL) 1 - 10010 - 200 (or as needed)
Accuracy (% Recovery) 95 - 105%95 - 105%
Precision (RSD) ≤ 2%≤ 2%
LOD (µg/mL) < 0.5< 5
LOQ (µg/mL) ~ 1~ 10

Conclusion

This application note provides two robust and scientifically-grounded methods for the quantitative determination of this compound. The GC-MS method offers superior sensitivity and specificity and should be considered the primary choice for trace-level analysis and impurity profiling. The HPLC-UV method serves as a reliable and accessible alternative for routine quality control and in-process monitoring. Both protocols are designed to be validated according to established regulatory guidelines, ensuring the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolidine-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidine-1-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of pyrrolidine carbonitriles, particularly those derived from multi-step sequences starting with precursors like L-proline, which are common in pharmaceutical development.[1][2]

Q1: My overall yield is consistently low after the final dehydration step. What are the most likely causes?

Answer: Low overall yield in a multi-step synthesis of a pyrrolidine carbonitrile derivative often points to cumulative losses and inefficiencies, especially during workup procedures. The primary culprits are typically related to intermediate solubility and reaction conditions.

  • Intermediate Solubility: Many key intermediates in this synthesis, such as N-acylated pyrrolidine-2-carboxamides, are water-soluble.[1][3] Standard aqueous workups can lead to significant loss of material. For instance, in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, poor yields were reported when using methods involving aqueous ammonia.[1]

    • Solution: Adopt a non-aqueous workup strategy. After the reaction, instead of washing with water, use filtration to remove solid byproducts (like dicyclohexylurea if DCC is used as a coupling agent) and neutralize acids with a solid base like ammonium bicarbonate.[1][3] The product can then be isolated by concentrating the organic filtrate.[1][3]

  • Inefficient Dehydration: The final step, converting the amide to a nitrile, is critical. The choice of dehydrating agent and reaction conditions can dramatically affect yield.

    • Solution: Trifluoroacetic anhydride (TFAA) in an anhydrous solvent like THF is a highly effective reagent for this transformation at low temperatures (0–5 °C).[1][3] After the reaction, neutralizing the resulting trifluoroacetic acid with a solid base (e.g., ammonium bicarbonate) before concentration prevents product degradation and avoids a problematic aqueous extraction.[1][3]

  • Suboptimal N-Acylation: The initial N-acylation of the proline starting material can be slow and inefficient if conditions are not optimized. Following older procedures with long reaction times at low temperatures can reduce throughput and yield.[1]

    • Solution: Changing the solvent from acetonitrile to THF and increasing the temperature to reflux can significantly shorten reaction times (from 48 hours to 2 hours) and improve yields (e.g., to over 80% for this step).[1][3]

Q2: I'm observing significant side product formation during the reaction of pyrrolidine with cyanogen bromide. How can I improve selectivity?

Answer: The direct cyanation of pyrrolidine using cyanogen bromide is known as the von Braun reaction.[4][5] While direct, this reaction can be difficult to control and may lead to ring-opening side products, especially with unstrained rings like pyrrolidine.[4][6]

  • Causality: The reaction proceeds through a quaternary ammonium intermediate. Nucleophilic attack by the bromide counter-ion can lead to C-N bond cleavage and the formation of a ring-opened haloamine derivative, which competes with the desired cyanation pathway.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain low temperatures throughout the addition of cyanogen bromide to minimize the energy available for the ring-opening pathway.

    • Alternative Reagents: For N-acyl pyrrolidines, reductive methods using photoredox catalysis in combination with a Lewis acid can achieve selective C-N bond cleavage and functionalization, offering a more controlled, albeit different, synthetic route.[4][6]

    • Consider an Alternative Route: For higher yields and better process control, especially in a pharmaceutical context, the multi-step synthesis involving amide formation and subsequent dehydration is often superior to the von Braun reaction.[1][7] This route avoids the harshness of cyanogen bromide and the associated side reactions.

Q3: My final product is difficult to purify. What purification strategies are most effective for this compound?

Answer: this compound and its derivatives can be challenging to purify due to their polarity and potential solubility in water.

  • For Crude Product from Non-Aqueous Workup: If you have successfully avoided an aqueous workup, the crude product can often be purified by crystallization or column chromatography.[3] Toluene extraction followed by concentration is an effective method for isolating the product from solid inorganic salts.[1]

  • Dealing with Pyrrolidine Impurities: If your synthesis route results in residual pyrrolidine starting material, this can be removed by treating the crude mixture with an acid or an activated carboxylic acid derivative.[8][9] This converts the basic pyrrolidine into a non-volatile salt or a high-boiling amide, allowing the desired this compound to be separated by distillation under reduced pressure.[8][9]

  • Distillation Parameters: When purifying by distillation, it is crucial to control the bottom temperature to prevent decomposition. For pyrrole purification (a related process), keeping the bottom temperature below 100-160°C is recommended.[8][9]

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable method for synthesizing a chiral pyrrolidine carbonitrile?

A: For pharmaceutical applications requiring high optical purity and scalability, the most robust method starts from an enantiopure precursor like L-proline.[10] A common and effective sequence involves:

  • N-acylation of L-proline.

  • Conversion of the carboxylic acid to a primary amide.

  • Dehydration of the amide to the nitrile.[1][7]

This pathway avoids harsh reagents and provides excellent control over stereochemistry, leading to high-purity products.[1]

Q: Are there safer alternatives to cyanogen bromide for direct cyanation?

A: While cyanogen bromide is a classic reagent, its high toxicity is a significant drawback. Modern chemistry has focused on developing non-toxic cyanating agents.[11] However, for the direct N-cyanation of a secondary amine like pyrrolidine, alternatives are not as straightforward as in other types of cyanations. Many modern "non-toxic" cyanide sources, like trimethylsilyl cyanide (TMSCN), are typically used for nucleophilic addition to electrophiles (e.g., imines or aldehydes) rather than for direct N-cyanation.[12][13] Due to these limitations, the amide dehydration route is often preferred for its safety, reliability, and yield.[1]

Q: Can solvent choice dramatically impact the reaction yield?

A: Absolutely. As demonstrated in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, switching the solvent from acetonitrile to THF and running the reaction at reflux reduced the reaction time from 48 hours to just 2 hours and increased the yield to 81%.[1][3] The solvent can influence reactant solubility, reaction kinetics, and the stability of intermediates. Always perform solvent screening during optimization.

Q: How do I monitor the progress of the amide-to-nitrile dehydration reaction?

A: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring this reaction. The product (nitrile) is significantly less polar than the starting material (amide). A typical mobile phase might be 5% methanol in chloroform or a similar mixture.[1] The disappearance of the starting amide spot and the appearance of a new spot with a higher Rf value indicates reaction progression. Anisaldehyde or iodine can be used as a staining agent for visualization.[1]

Data Summary & Recommended Conditions
Table 1: Comparison of Key Synthesis Steps & Conditions
StepStarting MaterialReagentSolventTemperatureTypical YieldKey Considerations
N-Acylation L-ProlineChloroacetyl chlorideTHFReflux81%[1]Faster and higher yielding than older methods using MeCN at low temp.
Amide Formation N-Acyl ProlineDCC, Ammonium BicarbonateDichloromethane (DCM)Room Temp52%[1]Avoids aqueous workup to prevent product loss.
Amide Dehydration N-Acyl Pyrrolidine AmideTrifluoroacetic Anhydride (TFAA)THF0-5 °C to RT83%[1]Use solid base (NH₄HCO₃) for neutralization.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This three-step protocol is adapted from a high-yield, scalable synthesis suitable for pharmaceutical intermediates.[1][7]

Step A: N-Acylation of L-Proline

  • Suspend L-proline in anhydrous THF.

  • Add chloroacetyl chloride dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and concentrate under vacuum to obtain the crude N-acylated carboxylic acid.

Step B: Amide Formation (Non-Aqueous)

  • Dissolve the crude acid from Step A in anhydrous DCM.

  • Cool the solution to 10–15 °C.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM.

  • Stir the mixture at room temperature for 1 hour.

  • Add solid ammonium bicarbonate portion-wise and continue stirring for 1 hour.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea and excess ammonium bicarbonate.

  • Concentrate the filtrate under vacuum to yield the crude amide. Purify by crystallization or column chromatography if necessary.

Step C: Dehydration to Nitrile

  • Suspend the purified amide from Step B in anhydrous THF.

  • Cool the suspension to 0–5 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA).

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Cool the mixture again to 5–10 °C and add solid ammonium bicarbonate portion-wise to neutralize the trifluoroacetic acid.

  • Stir for 45 minutes at room temperature.

  • Concentrate the mixture under vacuum. Extract the residue with toluene and concentrate the toluene extract to yield the final, high-purity pyrrolidine carbonitrile product.[1]

Visualizations: Workflows and Mechanisms

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration Proline L-Proline Acid N-Acyl Carboxylic Acid Proline->Acid Chloroacetyl Chloride, THF Amide N-Acyl Carboxamide Acid->Amide DCC, NH4HCO3 DCM Nitrile Pyrrolidine Carbonitrile Amide->Nitrile TFAA, THF

Caption: High-yield workflow for chiral pyrrolidine carbonitrile synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Overall Yield Check1 Was an aqueous workup used? Start->Check1 Check2 What were the dehydration conditions? Start->Check2 Check3 What were the N-acylation conditions? Start->Check3 Sol1 Solution: Switch to non-aqueous workup. Use solid base for neutralization. Check1->Sol1 Yes Sol2 Solution: Use TFAA in anhydrous THF at 0-5°C. Ensure complete reaction via TLC. Check2->Sol2 Suboptimal Sol3 Solution: Use THF as solvent and reflux to reduce reaction time. Check3->Sol3 Slow/Low Temp

Caption: Decision tree for diagnosing and solving low yield issues.

References

Technical Support Center: Purification of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of Pyrrolidine-1-carbonitrile (CAS 1530-88-7). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this versatile synthetic building block. As a key intermediate in pharmaceuticals and agrochemicals, achieving high purity is critical for reliable downstream applications.[1]

Section 1: Product Specifications & Critical Safety Overview

This compound is a colorless to light yellow liquid.[1][2] Understanding its physical properties is the first step in designing an effective purification strategy. Significant deviation from these values often indicates the presence of impurities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1530-88-7[3][4]
Molecular Formula C₅H₈N₂[1][4]
Molecular Weight 96.13 g/mol [1][4]
Appearance Colorless to light orange/yellow liquid[1][2]
Density ~0.954 g/mL at 25 °C[3][5]
Boiling Point 110 °C at 17 mmHg; 75-77 °C at 1.8 mmHg[1][2][3]
Refractive Index (n20D) ~1.47[1]
Storage Conditions 2 - 8 °C[1]

Critical Safety Warning: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][6] It causes serious skin and eye irritation and may cause respiratory irritation.[6] All handling and purification procedures must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Thermal decomposition can release toxic fumes, including hydrogen cyanide and nitrogen oxides.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. Common synthesis pathways, such as the cyanation of pyrrolidine or dehydration of a corresponding amide, can introduce specific contaminants.[8][9]

  • Unreacted Pyrrolidine: As a volatile and basic starting material, residual pyrrolidine is a very common impurity.[10][11]

  • Reaction Solvents: Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be present from the reaction or workup.[12]

  • Water: Introduced during aqueous workup steps or from atmospheric moisture.

  • Amide Intermediate: If the synthesis involves dehydration of an amide, this starting material may carry through.[12]

  • Degradation Products: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Q2: My crude product is dark yellow or brown. What does this color indicate?

A2: While commercial grades can be light yellow, a dark color typically signifies the presence of impurities or degradation byproducts.[1] The pure compound should be colorless. The color may arise from aged starting materials (e.g., pyrrolidine) or from side reactions occurring during synthesis, especially if excess heat was applied. This color is a strong indicator that purification is necessary.

Q3: What is the most effective method for purifying this compound on a lab scale?

A3: Vacuum distillation is the gold-standard technique for purifying this compound. Its high boiling point at atmospheric pressure makes standard distillation impractical and risks thermal decomposition. Distillation under reduced pressure significantly lowers the boiling point, allowing for efficient separation from less volatile impurities without degrading the product.[2][3]

Q4: How can I confirm the purity of my final product?

A4: A multi-faceted approach to purity analysis is recommended.

  • Gas Chromatography (GC): Provides a quantitative measure of purity (e.g., >98%) and can detect volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities that may not be visible by GC.

  • Refractive Index: A quick and simple physical measurement. The value for the purified liquid at 20°C should be close to 1.47.[1] A significant deviation suggests contamination.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Distillation 1. Incomplete Distillation: Product remains in the distillation pot. 2. Vacuum Leaks: An unstable or poor vacuum prevents the product from boiling at the expected temperature. 3. Thermal Decomposition: The distillation temperature was too high, leading to product loss.1. Ensure the distillation pot is heated adequately and for a sufficient duration. For small scales (<5g), a Kugelrohr apparatus can minimize losses. 2. Check all joints and seals in your vacuum setup for leaks using a vacuum gauge. Ensure all glassware is properly greased. 3. Improve the vacuum to lower the boiling point. Use a heating mantle with a stirrer for even heating and to avoid localized overheating.
Product is Still Colored After Distillation 1. Co-distillation: An impurity has a boiling point very close to that of the product at the operating pressure. 2. Decomposition During Distillation: The product is degrading on the column or in the pot due to prolonged exposure to heat.1. Increase the separation efficiency by using a fractionating column (e.g., Vigreux or packed column) between the pot and the condenser. 2. Pre-treat the crude material to remove problematic impurities before distillation (see Protocol 1). Distill at the lowest possible temperature by achieving a better vacuum.
Final Product is "Wet" (Contains Water) 1. Incomplete Drying: The crude organic phase was not sufficiently dried before distillation. 2. Atmospheric Moisture: The system was not properly protected from air after distillation.1. Before distillation, thoroughly dry the crude product solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent completely. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and seal the container tightly.
Basic Impurities (e.g., Pyrrolidine) Detected in Final Product 1. Inefficient Workup: The aqueous wash failed to remove all basic contaminants.1. Perform a pre-distillation acid wash. Dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic pyrrolidine, moving it into the aqueous layer. Follow with a brine wash and thorough drying.

Section 4: Detailed Purification Protocols

Overall Purification Workflow

The logical flow for purifying crude this compound involves chemical removal of reactive impurities, drying, and final purification by distillation, followed by analysis.

G A Crude Reaction Mixture B Protocol 1: Aqueous Workup (Acid/Brine Wash) A->B Dissolve in solvent C Drying of Organic Phase (e.g., MgSO₄) B->C Separate layers D Protocol 2: Vacuum Distillation C->D Filter & concentrate E Purity Analysis (GC, NMR) D->E Collect pure fraction F Pure this compound (Store at 2-8°C) E->F Confirm purity >98%

Caption: General workflow for purification.

Protocol 1: Pre-Distillation Workup to Remove Basic Impurities

This protocol is essential if unreacted pyrrolidine is suspected in the crude mixture.

  • Dissolution: Dissolve the crude this compound (1 part) in a water-immiscible organic solvent such as ethyl acetate or diethyl ether (5-10 parts).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1M HCl) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer, which now contains the protonated pyrrolidine impurity.

  • Neutralization/Brine Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to facilitate the removal of water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Stir for 15-30 minutes until the liquid is clear.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is now ready for vacuum distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

This procedure should be performed inside a certified chemical fume hood.

G Vacuum Distillation Setup cluster_0 HeatingMantle Heating Mantle + Stir Plate DistillingFlask Distilling Flask (Crude Product) DistillingFlask->HeatingMantle Heat VigreuxColumn Vigreux Column DistillingFlask->VigreuxColumn DistillationHead Distillation Head VigreuxColumn->DistillationHead Thermometer Thermometer DistillationHead->Thermometer Condenser Condenser DistillationHead->Condenser Condenser->Condenser Water Out Condenser->Condenser Water In ReceiverAdapter Receiver Adapter Condenser->ReceiverAdapter ReceivingFlask Receiving Flask (Pure Product) ReceiverAdapter->ReceivingFlask VacuumSource To Vacuum Pump & Cold Trap ReceiverAdapter->VacuumSource

Caption: Diagram of a fractional vacuum distillation apparatus.

  • Apparatus Assembly: Assemble the distillation apparatus as shown above. Ensure all glassware is dry and joints are lightly greased and sealed securely to maintain vacuum.

  • Charging the Flask: Charge the distillation flask with the pre-treated, dried crude this compound. Add a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum. The crude material may bubble as residual solvent and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved (e.g., ~2 mmHg), begin gently heating the distillation flask.

  • Distillation:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or other volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level (e.g., 75-77 °C at 1.8 mmHg), switch to a clean receiving flask.[2][5] Collect the colorless, clear liquid until the temperature begins to drop or rise sharply.

    • Residue: Discontinue heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure. Do not distill to dryness to avoid the formation of potentially unstable residues.

  • Analysis and Storage: Analyze the collected main fraction for purity (GC, NMR). Store the purified product in a sealed container at 2-8 °C.[1]

Section 5: References

  • Chem-Impex International. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • Chemical-Suppliers. (n.d.). This compound | CAS 1530-88-7. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound (CAS 1530-88-7): A Key Nitrile Compound for Research. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73737, this compound. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1-Cyanopyrrolidine - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). Safety Data Sheet: (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2525584A - Production of pyrrolidine. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--

  • TCI AMERICA. (n.d.). This compound | 1530-88-7. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1530-88-7. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--

  • Elsevier. (2003). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from --INVALID-LINK--

References

side reactions and byproducts in Pyrrolidine-1-carbonitrile chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidine-1-carbonitrile chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis and application of this versatile compound. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding this compound chemistry.

Q1: What are the primary applications of this compound?

This compound is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyrrolidine ring and a nitrile group, makes it a versatile intermediate for creating complex, biologically active molecules.[1][2] It is notably used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, which are used in the treatment of type II diabetes.[3][4][5]

Q2: What are the typical starting materials for synthesizing this compound derivatives?

A common and practical starting material is L-proline. The synthesis often involves the reaction of L-proline with an acylating agent like chloroacetyl chloride, followed by the conversion of the carboxylic acid group into a carbonitrile.[3][4] This transformation is typically achieved via an intermediate amide, which is then dehydrated.[4][6]

Q3: My reaction to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has a low yield. What are the likely causes?

Low yields can stem from several factors. One common issue is the formation of side products during the dehydration of the amide intermediate. The choice of dehydrating agent and reaction conditions are critical. For instance, using trifluoroacetic anhydride requires careful temperature control and subsequent neutralization of the acidic byproduct.[4][6] Another potential issue is the polarity and water solubility of the intermediate amide, which can make purification challenging and lead to material loss.[7] Continuous flow chemistry has been shown to significantly inhibit side reactions and improve yields compared to batch methods.[3]

Q4: I'm observing unexpected peaks in my NMR spectrum after synthesis. What could they be?

Unexpected signals could indicate the presence of several byproducts. If you started from an N-acylproline derivative, you might be observing a mixture of cis- and trans-amide rotamers, which is a known characteristic of these compounds in solution.[4][6] Other possibilities include unreacted starting materials, residual solvents, or byproducts from side reactions such as hydrolysis of the nitrile group or reactions involving the acyl group.

Q5: Is this compound stable? What are its hazardous decomposition products?

This compound should be handled with care. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] Upon decomposition, it can release hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[8]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Formation of Amide Intermediate as a Major Impurity
  • Symptom: Your final product is contaminated with a significant amount of the corresponding carboxamide intermediate, as identified by techniques like NMR, IR (presence of amide C=O stretch), or Mass Spectrometry.

  • Causality: This is a classic case of incomplete dehydration. The conversion of the amide to the nitrile is a critical, and sometimes challenging, step. The efficiency of this reaction depends heavily on the chosen dehydrating agent and the reaction conditions.

  • Troubleshooting & Preventative Measures:

StepActionRationale
1. Re-evaluate Dehydrating Agent Consider using a more potent dehydrating agent. Common choices include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl3), or cyanuric chloride (TCT).[6][7]The reactivity of dehydrating agents varies. For a stubborn amide, a stronger agent may be necessary to drive the reaction to completion.
2. Optimize Reaction Conditions Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using TLC or HPLC.Dehydration reactions can be kinetically slow. Providing more energy or time can facilitate completion. However, be cautious of potential side reactions at higher temperatures.
3. Stoichiometry of Reagents Ensure an adequate molar excess of the dehydrating agent is used.A slight excess of the dehydrating agent can help to ensure all of the amide is consumed.
4. Solvent Choice Use an appropriate anhydrous solvent. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often suitable.[6]The presence of water can quench the dehydrating agent and inhibit the reaction.
Issue 2: Hydrolysis of the Nitrile Group
  • Symptom: Presence of the corresponding carboxylic acid or amide in the final product, especially after aqueous workup.

  • Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures. This can occur during the reaction itself or during the workup procedure.

  • Troubleshooting & Preventative Measures:

StepActionRationale
1. Control pH during Workup If an aqueous workup is necessary, perform it at a neutral or near-neutral pH and at a low temperature.This minimizes the rate of acid- or base-catalyzed hydrolysis of the nitrile functionality.
2. Anhydrous Workup If possible, opt for a non-aqueous workup. For example, after neutralizing acidic byproducts with a solid base like ammonium bicarbonate, the product can be extracted into an organic solvent.[4][6]Avoiding water altogether is the most effective way to prevent hydrolysis.
3. Purification Method Use purification methods that do not involve acidic or basic conditions, such as column chromatography with a neutral stationary phase.This prevents degradation of the product during purification.
Issue 3: Formation of Pyrrole Byproducts
  • Symptom: The appearance of aromatic signals in the ¹H NMR spectrum and a mass corresponding to the loss of two or four hydrogen atoms in the mass spectrum. The reaction mixture may also discolor.[9]

  • Causality: Dehydrogenation of the pyrrolidine ring can occur under harsh reaction conditions, particularly in the presence of certain metal catalysts or oxidizing agents at elevated temperatures, leading to the formation of a more stable aromatic pyrrole ring.[9][10]

  • Troubleshooting & Preventative Measures:

StepActionRationale
1. Optimize Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable rate for the desired transformation.[9]This minimizes the energy available for the dehydrogenation side reaction.
2. Use an Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents oxidation of the pyrrolidine ring by atmospheric oxygen.
3. Re-evaluate Catalyst Choice If a catalyst is being used, consider a milder alternative that is less prone to promoting dehydrogenation.[9]The choice of catalyst can significantly influence the reaction pathway.

Section 3: Experimental Protocols & Visualizations

Protocol: Dehydration of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from established literature procedures.[4][6]

  • Suspend (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0–5 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents) to the cooled suspension while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture again to 5–10 °C.

  • Carefully add solid ammonium bicarbonate (7.5 equivalents) portion-wise to neutralize the trifluoroacetic acid byproduct.

  • Stir the mixture at room temperature for 45 minutes.

  • Concentrate the mixture under vacuum at 40 °C.

  • Extract the product with a suitable organic solvent (e.g., toluene) and purify as necessary.

Workflow for Troubleshooting Low Yield in Nitrile Synthesis

G start Low Yield of this compound Derivative check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains side_products Side Products Observed check_completion->side_products New Spots/ Peaks Formed optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Increase Reagent Stoichiometry incomplete->optimize_conditions change_reagent Change Dehydrating Agent incomplete->change_reagent check_hydrolysis Suspect Hydrolysis? side_products->check_hydrolysis check_dehydrogenation Suspect Dehydrogenation? side_products->check_dehydrogenation end Improved Yield optimize_conditions->end change_reagent->end modify_workup Modify Workup: - Use Anhydrous Conditions - Control pH check_hydrolysis->modify_workup Yes check_hydrolysis->check_dehydrogenation No modify_workup->end milder_conditions Use Milder Conditions: - Lower Temperature - Inert Atmosphere check_dehydrogenation->milder_conditions Yes check_dehydrogenation->end No milder_conditions->end

Caption: Troubleshooting workflow for low yield.

Reaction Scheme: Common Side Reaction - Nitrile Hydrolysis

G reactant This compound product_acid Pyrrolidine-1-carboxylic acid reactant->product_acid H3O+ product_amide Pyrrolidine-1-carboxamide reactant->product_amide H2O (mild acid/base) intermediate Intermediate

Caption: Hydrolysis of the nitrile group.

Section 4: References

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - this compound. Retrieved from Fisher Scientific.

  • ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from ResearchGate.

  • Google Patents. (n.d.). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Retrieved from Google Patents.

  • Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from Beilstein Journals.

  • PubChem. (n.d.). This compound (C5H8N2). Retrieved from PubChem.

  • BenchChem. (2025). Dealing with elimination reactions of the pyrrolidinone core during synthesis. Retrieved from BenchChem.

  • PubChem. (n.d.). This compound | C5H8N2 | CID 73737. Retrieved from PubChem.

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.

  • Chemical-Suppliers. (n.d.). This compound | CAS 1530-88-7. Retrieved from Chemical-Suppliers.

  • Sigma-Aldrich. (n.d.). This compound | 1530-88-7. Retrieved from Sigma-Aldrich.

  • National Institutes of Health. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from PMC.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester.

  • ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES | Science topic. Retrieved from ResearchGate.

  • Stenutz. (n.d.). This compound. Retrieved from Stenutz.

  • Inno Pharmchem. (2025, December 20). This compound (CAS 1530-88-7): A Key Nitrile Compound for Research. Retrieved from Inno Pharmchem.

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI.

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia.

  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from SpringerLink.

  • TCI AMERICA. (n.d.). This compound | 1530-88-7. Retrieved from TCI AMERICA.

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from AMI Scientific.

References

Technical Support Center: Pyrrolidine-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of Pyrrolidine-1-carbonitrile. This versatile compound is a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its synthesis, most commonly achieved via the reaction of pyrrolidine with a cyanating agent like cyanogen bromide, is a well-established yet nuanced procedure. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize reaction conditions and ensure robust, reproducible results.

The primary synthetic route we will focus on is the von Braun reaction , which involves the reaction of a tertiary amine (in this case, the secondary amine pyrrolidine is the substrate) with cyanogen bromide.[2][3] While effective, this reaction requires careful control of conditions to maximize yield and purity, and necessitates stringent safety protocols due to the high toxicity of the reagents involved.

Core Reaction Protocol & Mechanism

The synthesis of this compound from pyrrolidine and cyanogen bromide proceeds via a nucleophilic substitution mechanism. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

Reaction Mechanism: von Braun Cyanation

The reaction consists of two main nucleophilic substitution steps. First, the pyrrolidine nitrogen attacks the cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt intermediate. In the second step, the bromide ion acts as a nucleophile, attacking one of the carbon atoms adjacent to the nitrogen, leading to the formation of this compound.[3]

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation Pyrrolidine Pyrrolidine CNBr Br-C≡N Pyrrolidine->CNBr Nu Attack Intermediate [Pyrrolidinium-CN]⁺ Br⁻ CNBr->Intermediate Forms Intermediate Intermediate2 [Pyrrolidinium-CN]⁺ Br⁻ Intermediate->Intermediate2 Proceeds to Step 2 Product This compound Intermediate2->Product Deprotonation HBr HBr

Caption: Mechanism of this compound formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is one of the most frequent and frustrating issues. The cause can typically be traced to reagent quality, reaction conditions, or procedural errors.[4]

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution & Protocol
Degraded Cyanogen Bromide (BrCN) BrCN is highly sensitive to moisture and can decompose, releasing toxic hydrogen cyanide (HCN) gas.[5][6] Check for discoloration or clumping of the solid reagent.Solution: Always use freshly opened BrCN from a reputable supplier. Store it in a desiccator, away from moisture and acids.[5][6] Before opening, allow the container to warm to room temperature to prevent condensation.[5]
Poor Quality Pyrrolidine Pyrrolidine can absorb water and carbon dioxide from the atmosphere. Test the purity of your starting material via GC-MS or NMR.Solution: Purify the pyrrolidine by distillation before use. Store it under an inert atmosphere (Nitrogen or Argon) over molecular sieves.
Incorrect Stoichiometry Review your experimental notebook. Were the reagents weighed correctly? Was the molar ratio appropriate?Solution: Typically, a slight excess (1.1 to 1.2 equivalents) of pyrrolidine is used to ensure the complete consumption of the more hazardous cyanogen bromide. Recalculate and carefully measure your reagents.
Sub-optimal Temperature The reaction is often exothermic. If the temperature is too low, the reaction rate may be too slow. If too high, side reactions can occur.Solution: Start the reaction at a low temperature (e.g., 0°C) by adding the cyanogen bromide solution dropwise to the pyrrolidine solution.[4] After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
Presence of Water Water will react with cyanogen bromide, reducing its availability for the main reaction.Solution: Use anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere.[4]
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. How can I improve purity?

Impurity formation is often a result of side reactions or incomplete conversion.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution & Protocol
Unreacted Pyrrolidine The starting material may be present in the final product. Check the boiling point of pyrrolidine vs. the product.Solution: Ensure the reaction goes to completion by monitoring with TLC. For purification, unreacted pyrrolidine can often be removed by an acidic wash during workup, which protonates the basic pyrrolidine, making it water-soluble.[7][8]
Dimerization/Polymerization High concentrations or temperatures can sometimes lead to side reactions.Solution: Perform the reaction at a lower concentration. Add the cyanogen bromide solution slowly to maintain a low instantaneous concentration of the reactive intermediate.[4]
Hydrolysis of Product The nitrile group can be sensitive to strongly acidic or basic conditions during workup, potentially hydrolyzing to the corresponding amide or carboxylic acid.Solution: Use a mild workup procedure. A wash with a saturated sodium bicarbonate solution followed by brine is typically sufficient. Avoid strong acids or bases unless necessary for quenching.
Q3: The reaction seems to stall and does not go to completion. What can I do?

A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution & Protocol
Insufficient Activation The reaction may not have enough thermal energy to overcome the activation barrier.Solution: After the initial exothermic phase has subsided, gently warm the reaction mixture (e.g., to 40-50°C) and monitor its progress. Be cautious not to overheat, which could lead to side products.
Poor Solvent Choice The solvent must be able to dissolve the reactants and intermediates.Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. Ensure your chosen solvent is appropriate for the scale and temperature of your reaction.
Base Incompatibility While not always required, a non-nucleophilic base can sometimes be used to scavenge the HBr byproduct.Solution: If adding a base, use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure it is dry and added cautiously.
Q4: I'm having difficulty with the purification of the final product. What are the best methods?

Purification can be challenging due to the properties of the product and potential impurities.

Recommended Purification Workflow

purification_workflow Start Crude Reaction Mixture Quench Quench with Water or Saturated NaHCO₃ Solution Start->Quench Extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography or Distillation Concentrate->Purify Final Pure this compound Purify->Final

Caption: Recommended purification workflow for this compound.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexanes is recommended.

Q5: What are the critical safety precautions for this reaction?

Safety is paramount. Cyanogen bromide is extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[9][10][11] It also reacts with water or acids to release highly toxic hydrogen cyanide (HCN) gas.[5][6]

Mandatory Safety Protocols

  • Ventilation: All work must be conducted in a certified chemical fume hood with proper airflow.[5][6]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical splash goggles and a face shield.[5][10]

    • Skin: Wear a lab coat and appropriate chemical-resistant gloves (double-gloving is recommended).[5][6]

    • Respiratory: A respirator may be required depending on the scale and workplace conditions.[5]

  • Emergency Preparedness:

    • An emergency shower and eyewash station must be immediately accessible.[10]

    • A cyanide antidote kit should be available, and personnel must be trained in its use.[6]

  • Waste Disposal: All cyanogen bromide waste must be disposed of in specifically designated hazardous waste containers.[5] Do not mix with acidic waste.[10]

References

Technical Support Center: Pyrrolidine-1-carbonitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidine-1-carbonitrile synthesis and applications. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of your experiments.

Section 1: Safety and Handling

Experiments involving cyanating agents require stringent safety protocols. This compound itself is toxic and requires careful handling.

Question: What are the primary safety hazards I should be aware of when working with this compound and its synthetic precursors?

Answer: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also a skin and serious eye irritant and may cause respiratory irritation.[1][2] Therefore, all work should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[2]

The precursors and reagents used in its synthesis often carry their own significant risks:

  • Pyrrolidine: This starting material is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and requires storage in a well-ventilated, cool place away from ignition sources.[3][4]

  • Cyanating Agents: These are the most hazardous components.

    • Cyanogen Halides (e.g., BrCN): Cyanogen bromide is a common reagent but is highly toxic, volatile, and moisture-sensitive.[5][6] Its use is discouraged in favor of safer alternatives.

    • Trimethylsilyl Cyanide (TMSCN): While used in modern, safer protocols, TMSCN is also toxic and reacts with moisture to release highly toxic hydrogen cyanide (HCN) gas.[5][7]

    • Metal Cyanides (NaCN, KCN, Zn(CN)2): These are toxic solids that can release HCN gas upon contact with acids.[7][8]

Always consult the Safety Data Sheet (SDS) for every chemical used in your workflow.[1][2][9] Ensure that eyewash stations and safety showers are readily accessible.[2]

Question: What are the proper storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the compound's purity and ensure safety.

  • Storage Temperature: Store this compound in a refrigerator at 2°C to 8°C.[9]

  • Atmosphere: It should be kept in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

  • Location: Store in a locked, well-ventilated area designated for toxic chemicals.[2]

  • Incompatible Materials: Keep it away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

This compound is a colorless to light orange or yellow clear liquid.[9] Any significant change in color could indicate degradation, and the material's purity should be re-assessed before use.

Section 2: Synthesis and Reaction Troubleshooting

The N-cyanation of pyrrolidine is the most direct route to this compound. However, this transformation is fraught with challenges, from low yields to the use of hazardous materials.

Question: I am getting a low yield in my N-cyanation reaction. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue, and its cause often depends on the chosen cyanating agent and reaction conditions. Let's break down the common methods and their pitfalls.

The core of this reaction is the attack of the nucleophilic secondary amine (pyrrolidine) on an electrophilic cyanide source ("[CN]+").[6] The efficiency of this process hinges on the nature of the cyanating agent and the control of reaction parameters.

  • Cause 1: Ineffective Cyanating Agent or Conditions. The choice of cyanating agent is the most critical factor. Traditional reagents like cyanogen bromide (BrCN) are effective but extremely hazardous.[6] Modern methods often generate a more reactive electrophilic species in situ. A prominent example is the use of trimethylsilyl cyanide (TMSCN) with an oxidant like household bleach (sodium hypochlorite, NaClO).[5][10] In this system, bleach oxidizes TMSCN to generate a potent electrophilic cyanating agent (like CNCl) directly in the reaction flask, which then reacts with the amine.[6][10] If this reaction is failing, consider:

    • Oxidant Quality: The concentration of NaClO in household bleach can vary and degrade over time. Use fresh, high-quality bleach.

    • Stoichiometry: Ensure the correct molar equivalents of the amine, TMSCN, and oxidant are used. An excess of the cyanating agent is typically required.[11]

    • Slow Addition: The oxidant should be added dropwise at a low temperature (e.g., 0°C) to control the exothermic reaction and prevent side reactions.[11]

  • Cause 2: Presence of Water. Moisture can be detrimental. Cyanating agents like cyanogen halides and TMSCN can be hydrolyzed, consuming the reagent and, in the case of TMSCN, releasing toxic HCN gas.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Cause 3: Improper Base or pH. Many cyanation reactions require a base to neutralize the acid byproduct (e.g., HBr when using BrCN). However, the amine substrate itself is basic. If an external base is used, its strength and stoichiometry must be carefully chosen to avoid side reactions. For in situ methods like TMSCN/bleach, the aqueous bleach is already basic, and no additional base is typically needed.[5]

  • Cause 4: Temperature Control. As mentioned, many cyanation reactions are exothermic. Running the reaction at too high a temperature can lead to decomposition of reagents or the formation of undesired byproducts. Conversely, some less reactive substrates may require heating to proceed at a reasonable rate.[12]

Question: How do I choose the most appropriate cyanating agent for my experiment?

Answer: Selecting the right reagent is a balance of reactivity, safety, substrate scope, and operational simplicity. Below is a summary of common electrophilic cyanating agents for secondary amines.

Reagent SystemCyanating AgentTypical ConditionsAdvantagesDisadvantages
Cyanogen Bromide BrCNAnhydrous solvent (e.g., THF, Et2O), often with a base (e.g., K2CO3)Highly effective, inexpensiveExtremely toxic, volatile, moisture-sensitive, high vapor pressure[5][6]
TMSCN / Bleach In situ generated CNClAcetonitrile (MeCN), 0°C to RTOperationally simple, avoids direct handling of cyanogen halides, high yields[5][10][11]Requires careful handling of TMSCN; bleach quality can be variable[5]
NCTS N-Cyano-N-phenyl-p-toluenesulfonamideBase (e.g., K2CO3), solvent (e.g., DMF, THF), RTStable, crystalline, non-hazardous solid; environmentally benign byproduct[11]May require a base for activation; reagent is more complex[11]
Trichloroacetonitrile CCl3CNTwo-step, one-pot protocol with a base (e.g., NaOtAm)Effective and allows for selective cyanation in the presence of other nucleophiles[6][13]Two-step process involving an amidine intermediate[13]
AIBN / CuI AzobisisobutyronitrileCuI, K2CO3, O2Safer source of cyanide; proceeds via a radical pathway[6]Requires a copper catalyst and an oxygen atmosphere[6]
Decision Workflow for Selecting a Cyanation Reagent

This diagram outlines a logical path for choosing the best reagent based on key experimental constraints.

G Workflow: Selecting a Cyanation Reagent start Start: Need to Synthesize This compound safety Is handling of highly toxic and volatile reagents (e.g., BrCN) permissible? start->safety brcn Use Cyanogen Bromide (BrCN). Classic, high reactivity. safety->brcn Yes safer_options Evaluate modern, safer alternatives. safety->safer_options No simplicity Is operational simplicity a key priority? safer_options->simplicity tms_bleach Use TMSCN/Bleach method. In situ generation, high yield. simplicity->tms_bleach Yes other_reagents Consider alternative reagents. simplicity->other_reagents No stability Is a stable, solid reagent preferred? other_reagents->stability ncts Use NCTS. Stable, non-hazardous solid. stability->ncts Yes selectivity Is selectivity in the presence of other nucleophiles required? stability->selectivity No ccl3cn Use Trichloroacetonitrile (CCl3CN). Good for complex substrates. selectivity->ccl3cn Yes

Caption: Decision tree for choosing an N-cyanation reagent.

Section 3: Experimental Protocol

Here we provide a detailed protocol for a modern, safer synthesis of this compound, adapted from literature procedures.[10][11]

Protocol: Synthesis of this compound via Oxidative Cyanation

This method generates the electrophilic cyanating agent in situ from TMSCN and bleach, avoiding the need to handle highly toxic cyanogen halides directly.[5]

Materials:

  • Pyrrolidine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 - 2.0 equiv)

  • Household bleach (~6-15% NaClO, aqueous solution) (2.0 - 3.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (if needed)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of pyrrolidine (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add trimethylsilyl cyanide (1.5 - 2.0 equiv) to the solution.

  • Cooling: Cool the mixture in an ice-water bath (0°C).

  • Oxidant Addition: While stirring vigorously, add household bleach (2.0 - 3.0 equiv) dropwise over 15-20 minutes. The rate of addition is crucial to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Section 4: Purification and Characterization

Question: My crude product is impure. What is the best way to purify this compound?

Answer: The primary method for purifying this compound is vacuum distillation , as it is a liquid with a relatively high boiling point (110°C at 17 mmHg).[9]

A common impurity is unreacted pyrrolidine. Since pyrrolidine is a basic amine and the product, a nitrile, is significantly less basic, an acidic wash can be an effective preliminary purification step.

General Purification Workflow

G Workflow: Purification of this compound start Crude Product (after work-up) check_amine Does crude contain unreacted pyrrolidine? start->check_amine acid_wash Perform Acid Wash: - Dissolve in organic solvent - Wash with dilute acid (e.g., 1M HCl) - Re-extract aqueous layer - Combine, wash, dry organics check_amine->acid_wash Yes distill Purify by Vacuum Distillation (e.g., 110 °C / 17 mmHg) check_amine->distill No / Minor acid_wash->distill chromatography Alternative: Flash Column Chromatography (Silica Gel) distill->chromatography If distillation is problematic final_product Pure this compound distill->final_product chromatography->final_product

Caption: Standard workflow for purifying crude this compound.

Question: What are the expected analytical properties of pure this compound?

Answer: Verifying the identity and purity of your final product is essential. Here are the key analytical properties:

PropertyExpected ValueSource
Molecular Formula C5H8N2[9][14]
Molecular Weight 96.13 g/mol [9][14]
Appearance Colorless to light yellow clear liquid[9]
Boiling Point 110 °C at 17 mmHg[9]
Refractive Index (n20/D) ~1.47[9]
Purity (by GC) ≥ 98%[9]

For spectroscopic characterization:

  • Infrared (IR) Spectroscopy: Expect a sharp, strong absorbance characteristic of the nitrile (C≡N) stretch around 2230-2250 cm⁻¹.

  • ¹H NMR: You should observe multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the nitrogen will be the most downfield.

  • ¹³C NMR: Expect four distinct signals for the carbon atoms of the pyrrolidine ring and one signal for the nitrile carbon further downfield (typically ~118 ppm).

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 96.

By following these guidelines and understanding the causality behind each step, you can effectively troubleshoot your experiments and achieve reliable, high-quality results in your work with this compound.

References

Technical Support Center: Stability of Pyrrolidine-1-carbonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrrolidine-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate and manage potential stability issues, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Latent Instability of a Versatile Reagent

This compound is a valuable reagent in organic synthesis, serving as a precursor for various nitrogen-containing compounds. However, its structural features—a cyanamide moiety attached to a cyclic amine—render it susceptible to degradation under acidic conditions. Understanding the nature of this instability is critical for its effective use in multi-step syntheses and formulation development. This guide provides a comprehensive overview of the degradation pathways, analytical methods for monitoring stability, and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What happens to this compound in the presence of acid?

A1: Under acidic conditions, this compound is prone to hydrolysis. The primary degradation product is Pyrrolidine-1-carboxamide. This occurs through the acid-catalyzed addition of water across the carbon-nitrogen triple bond of the nitrile group.[1][2][3]

Q2: What is the proposed mechanism for this degradation?

A2: The acid-catalyzed hydrolysis of the N-cyano group is a two-step process. First, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. This is followed by deprotonation to form an imidic acid intermediate, which then tautomerizes to the more stable amide, Pyrrolidine-1-carboxamide.[2][3]

Q3: Can the degradation proceed further than the carboxamide?

A3: Yes, under more stringent acidic conditions (e.g., elevated temperature, high acid concentration), the Pyrrolidine-1-carboxamide intermediate can undergo further hydrolysis. This second hydrolysis step would cleave the amide bond to yield pyrrolidine and carbamic acid, which is unstable and decomposes to carbon dioxide and ammonia.

Q4: At what pH range does this degradation become significant?
Q5: How can I prevent or minimize the degradation of this compound in my reactions?

A5: To minimize degradation:

  • pH Control: If your reaction conditions permit, maintain the pH as close to neutral as possible. Use buffered systems where appropriate.

  • Temperature Management: Perform reactions at the lowest effective temperature, as higher temperatures accelerate hydrolysis.

  • Minimize Exposure Time: Add this compound to the acidic reaction mixture as late as possible in your experimental protocol.

  • Anhydrous Conditions: In non-aqueous systems, ensure all reagents and solvents are scrupulously dried, as trace amounts of water can participate in acid-catalyzed hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound under acidic conditions.

Issue 1: Unexpected Byproduct Formation in an Acidic Reaction
  • Observation: You observe an unexpected peak in your HPLC or LC-MS analysis with a molecular weight corresponding to Pyrrolidine-1-carboxamide (MW: 114.15 g/mol ) or the presence of pyrrolidine (MW: 71.12 g/mol ).

  • Probable Cause: Acid-catalyzed hydrolysis of your starting material, this compound.

  • Solution:

    • Confirm Identity: Use mass spectrometry to confirm the identity of the byproduct.[4][5][6][7]

    • Optimize Reaction Conditions:

      • Re-evaluate the necessity of the acidic conditions. Can a milder acid or a non-acidic catalyst be used?

      • Lower the reaction temperature.

      • Reduce the reaction time.

    • Modify Reagent Addition: Add the this compound slowly to a well-stirred, cooled reaction mixture to avoid localized "hot spots" of high acid concentration.

Issue 2: Low Yield or Incomplete Reaction
  • Observation: The yield of your desired product is lower than expected, and a significant amount of starting material appears to be consumed, but not converted to the product.

  • Probable Cause: The this compound is degrading under the reaction conditions, reducing the amount available to form the desired product.

  • Solution:

    • Perform a Stability Study: Before running the full-scale reaction, conduct a small-scale stability study of this compound under your proposed reaction conditions (acid, solvent, temperature) in the absence of other reactants. Monitor the disappearance of the starting material and the appearance of degradation products over time using HPLC or NMR.[8][9][10][11]

    • Increase Stoichiometry: If some degradation is unavoidable, a slight excess of this compound may be required to drive the desired reaction to completion. This should be done cautiously, as it may complicate purification.

    • Change the Order of Addition: Consider if the reaction can be performed by adding the acid as the last reagent.

Issue 3: Inconsistent Results Between Batches
  • Observation: You are experiencing variability in reaction outcomes (yield, purity) when using different lots of this compound or when running the reaction on different days.

  • Probable Cause: This could be due to variations in the initial purity of the this compound or slight inconsistencies in the control of reaction parameters like moisture content, temperature, or pH.

  • Solution:

    • Quality Control of Starting Material: Always verify the purity of each new batch of this compound by HPLC or GC before use.

    • Strict Control of Reaction Parameters: Ensure consistent and accurate control over temperature, addition rates, and stirring speed. Use freshly dried solvents for each reaction.

    • Inert Atmosphere: If sensitive to air oxidation in addition to acid hydrolysis, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Degradation Pathway and Analytical Workflow

Proposed Acid-Catalyzed Degradation Pathway

G A This compound B Protonated Nitrile A->B C Imidic Acid Intermediate B->C + H2O - H+ D Pyrrolidine-1-carboxamide C->D E Pyrrolidine + CO2 + NH3 D->E + H2O, H+ (Harsh Conditions)

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Analytical Workflow for Stability Monitoring

G A Sample Preparation (Reaction Quench & Dilution) B HPLC-DAD/UV Analysis A->B C LC-MS/MS Analysis A->C D Quantification of This compound B->D E Identification of Degradation Products C->E F Data Interpretation & Stability Assessment D->F E->F

Caption: A typical analytical workflow for monitoring the stability of this compound.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Monitoring Stability

This protocol provides a general method for monitoring the degradation of this compound and the formation of Pyrrolidine-1-carboxamide.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • At specified time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a solution of mobile phase containing a suitable base (e.g., ammonium hydroxide) to neutralize the acid.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This method is suitable for the sensitive detection and confirmation of the parent compound and its degradation products.[12][13][14][15]

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of analytes
Flow Rate 0.3 mL/min
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined
Pyrrolidine-1-carboxamide: To be determined
Pyrrolidine: To be determined

Note: Specific MRM transitions should be optimized by infusing standard solutions of the analytes.

References

preventing polymerization of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Uncontrolled Polymerization and Degradation

Welcome to the technical support guide for Pyrrolidine-1-carbonitrile (P1C). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic building block.[1] P1C is valued for its unique reactivity, but this same property makes it susceptible to degradation and polymerization if not handled with expert care. This guide provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your P1C experiments.

Understanding the Risk: The "Why" of Polymerization

The primary driver of this compound's instability is the electronic nature of the nitrile group (-C≡N). The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom. This creates a significant dipole and renders the nitrile carbon highly electrophilic, meaning it is an attractive target for nucleophiles.[2][3][4]

Polymerization is most often initiated by an anionic mechanism. A stray nucleophile (such as a hydroxide ion from water, a residual basic impurity, or other common laboratory reagents) can attack the electrophilic carbon.[5][6] This attack breaks the pi bond, forming a carbanion. This newly formed carbanion is itself a potent nucleophile and can proceed to attack another P1C molecule, propagating a chain reaction that results in oligomers or a solid polymer.[7][8] This process can be slow and insidious, or in the presence of a strong initiator, dangerously rapid and exothermic.

G cluster_initiation Initiation Step cluster_propagation Propagation Step cluster_termination Termination (Undesired) P1C_1 This compound (Electrophile) Intermediate_1 Anionic Intermediate P1C_1->Intermediate_1 Nuc Nu:⁻ (Nucleophilic Initiator, e.g., OH⁻, RO⁻) Nuc->Intermediate_1 Nucleophilic Attack Intermediate_2 Propagating Anion (Dimer) Intermediate_1->Intermediate_2 Attacks next monomer P1C_2 Another P1C Molecule P1C_2->Intermediate_2 Polymer ---> Polymer Chain Intermediate_2->Polymer Dead_Polymer Inactive Polymer Chain Intermediate_2->Dead_Polymer Protonation Quench H⁺ Source (e.g., Trace Acid, Water) Quench->Dead_Polymer

Caption: Proposed anionic polymerization mechanism for this compound.

Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound degradation or polymerization?

The initial signs are often subtle. Look for a change in appearance from a clear, colorless liquid to a pale yellow or brownish hue. An increase in viscosity is a more definitive indicator that oligomerization is occurring.[9] In advanced stages, you may observe the formation of a viscous semi-solid or a solid precipitate.

Q2: My bottle of P1C has turned yellow. Can I still use it?

A yellow discoloration indicates that slow polymerization or degradation has begun.[9] While the material may still contain a significant amount of the monomer, it is contaminated with oligomeric species and potentially other byproducts. Using this material can lead to inconsistent and unreliable experimental results. It is strongly recommended to safely discard discolored material.

Q3: A solid has formed in my P1C container. What should I do?

The formation of a solid indicates significant polymerization. DO NOT attempt to heat the container to redissolve the material. This can accelerate the polymerization rate, leading to a dangerous runaway exothermic reaction. The material should be treated as hazardous waste and disposed of according to your institution's safety protocols.

Q4: What common laboratory conditions or reagents will initiate polymerization?

Based on the anionic polymerization mechanism, the following are primary triggers:

  • Bases and Nucleophiles: Strong and weak bases (e.g., hydroxides, alkoxides, amines) are potent initiators.

  • Water/Moisture: Water can act as a weak nucleophile (as OH⁻) to initiate polymerization, which is a well-known phenomenon for similar reactive monomers like cyanoacrylates.[10]

  • Heat and Light: Thermal or photochemical energy can promote the formation of radical species, initiating an alternative polymerization pathway.[11]

  • Contaminated Glassware: Residues of basic detergents or other reagents on glassware can trigger polymerization upon contact. All glassware must be scrupulously cleaned and dried, preferably acid-washed and oven-dried before use.[10]

Q5: How can I safely quench a suspected polymerization reaction in progress?

If you suspect an active, uncontrolled polymerization (e.g., a rapid increase in temperature or viscosity), proceed with extreme caution. In a well-ventilated fume hood and behind a blast shield, you can attempt to quench the reaction by adding a small amount of a polymerization inhibitor. A radical inhibitor like hydroquinone (HQ) or a weak acid source could terminate the chain reaction. However, prevention is vastly superior to intervention. This should only be considered an emergency procedure.

Troubleshooting Guide: A Proactive Approach

Success with this compound hinges on proactive prevention rather than reactive troubleshooting. The following protocols provide a self-validating system for maintaining the compound's integrity.

Protocol 1: Recommended Storage and Handling Procedures

Proper storage is the single most critical factor in preventing polymerization. Upon receipt, immediately inspect the material for any signs of degradation and transfer it to an appropriate storage location.

ParameterRecommended PracticeRationale & Causality
Temperature Store at 2-8°C.Reduces the kinetic rate of both anionic and radical polymerization pathways. Avoid freezing unless specified by the supplier, as this can cause phase separation of inhibitors.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Excludes atmospheric moisture, which is a primary initiator of anionic polymerization.[10] Also excludes oxygen, which can participate in unwanted side reactions, though some radical inhibitors require trace O₂ to function.[9]
Light Store in an amber or opaque container, away from light.Prevents photochemical degradation or initiation of free-radical polymerization.[9]
Container Use the original supplier bottle. If transferring, use clean, dry, amber glass with a PTFE-lined cap.Prevents contamination. Avoids incompatible plastics that may leach plasticizers or other initiators.
Handling Always handle inside a glovebox or under a positive pressure of inert gas. Use clean, dry syringes or cannulas for transfers.Minimizes exposure to atmospheric moisture and oxygen. Prevents cross-contamination from spatulas or pipettes.
Labeling Write the date of receipt and the date first opened clearly on the bottle.Creates a clear history for the reagent, essential for troubleshooting if instability is observed later.
Protocol 2: Inhibitor Selection and Application

Commercial this compound is typically supplied with a small amount of a polymerization inhibitor. For long-term storage or if the material is purified, adding a stabilizer is crucial.

Inhibitor TypeExample(s)Typical Conc.Mechanism & Use Case
Free-Radical MEHQ (4-Methoxyphenol), BHT (Butylated hydroxytoluene)100-1000 ppmScavenges free radicals that can be formed by heat or light.[11] This is the most common and safest type of inhibitor for general storage of reactive monomers.
Anionic Weak, non-nucleophilic acids (e.g., trace amounts of a Lewis acid)Very LowNeutralizes stray basic impurities that would otherwise initiate anionic polymerization.[12] Caution: P1C is incompatible with strong acids, which can cause hydrolysis. Use of acidic inhibitors should be approached with expert knowledge.

For routine stabilization, adding 100-200 ppm of BHT or MEHQ is a reliable and safe choice for preventing radical-based degradation during storage.

Protocol 3: Purification of Inhibited or Partially Degraded P1C

Warning: This procedure should only be performed by experienced chemists immediately before the compound is to be used. The resulting inhibitor-free P1C is highly reactive and must be used without delay.[9]

Objective: To remove phenolic inhibitors (like MEHQ) and low-molecular-weight oligomers.

Methodology: Column Chromatography [9]

  • Preparation: In a fume hood, pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the weight of the P1C to be purified.

  • Equilibration: Pass a small amount of a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) through the column.

  • Loading: Carefully load the this compound onto the top of the alumina bed.

  • Elution: Elute the P1C using the same dry, inert solvent, collecting the purified monomer in a clean, dry flask that has been purged with argon or nitrogen. The phenolic inhibitor and colored oligomers will be strongly adsorbed by the alumina.

  • Post-Purification: The purified, inhibitor-free P1C is now extremely sensitive. It should be placed in an ice bath and used immediately. If any delay is unavoidable, store under argon in the dark at 2-8°C for no more than a few hours.

DO NOT attempt purification by distillation. Heating the uninhibited monomer poses a significant risk of inducing vigorous, exothermic polymerization.[9]

Workflow for Handling this compound

This workflow diagram summarizes the critical decision points from receipt to use, ensuring material integrity.

Caption: Decision workflow for ensuring the stability of P1C.

References

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An essential yet challenging reagent, Pyrrolidine-1-carbonitrile, is a versatile building block in synthetic and medicinal chemistry, particularly in the development of pharmaceuticals like dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] Its unique reactivity, however, necessitates a thorough understanding of its handling, stability, and potential reaction pitfalls. This guide, structured as a technical support center, provides field-proven insights to navigate the complexities of working with this compound, ensuring experimental success and, most importantly, laboratory safety.

This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary hazards of this compound and what immediate safety precautions are mandatory?

A1: this compound is classified as a toxic substance and requires handling with stringent safety measures. The primary hazards are:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: It causes serious eye and skin irritation, and may cause respiratory irritation.[4][5]

Due to these hazards, the following personal protective equipment (PPE) and engineering controls are non-negotiable:

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.

  • Emergency Access: An eyewash station and safety shower must be immediately accessible.[5][6]

Q2: My new bottle of this compound has a slight yellow tint, but the specification sheet says "colorless." Is it safe to use?

A2: It is common for this compound to appear as a "Colorless to light orange to yellow clear liquid".[1] This coloration is often due to minor impurities or slight degradation over time and does not necessarily render the product unusable for most applications. However, for high-purity applications or if the color is dark yellow or brown, it is advisable to assess its purity. Techniques such as GC-MS or ¹H NMR can confirm the integrity of the compound.[3] If significant degradation is suspected, it is safer to use a new, unopened bottle.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To maintain its integrity and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2 - 8 °C.[1]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption from the air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Contact with these substances can lead to vigorous reactions or decomposition.

The diagram below outlines the standard workflow for receiving and storing the reagent.

cluster_receiving Receiving Protocol cluster_storage Storage Protocol receive Receive Shipment inspect Inspect Container for Damage receive->inspect sds Verify SDS is Accessible inspect->sds log Log Reagent in Inventory sds->log If OK store Store at 2-8°C in Designated Area log->store separate Ensure Separation from Incompatible Materials [1] store->separate seal Confirm Container is Tightly Sealed store->seal

Caption: Workflow for safe receipt and storage of this compound.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems that may arise during the use of this compound in chemical synthesis.

Q4: My reaction yield is consistently low, and I'm observing significant byproduct formation. What are the likely causes?

A4: Low yields in reactions involving this compound often stem from its sensitivity to reaction conditions. The nitrile group can be susceptible to hydrolysis, and the pyrrolidine nitrogen influences its reactivity. Consider the following factors:

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, a known metabolic pathway for some cyanopyrrolidine-containing drugs.[7] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Inappropriate Base: The choice of base is critical. Strong, nucleophilic bases can react directly with the carbonitrile group or promote side reactions. Consider using non-nucleophilic, sterically hindered bases.

  • Thermal Instability: While stable under recommended storage, prolonged heating at high temperatures can cause decomposition. The hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen cyanide (HCN).[5] If your reaction requires heat, perform it at the lowest effective temperature and for the minimum time necessary.

The following decision tree can help diagnose the issue:

Caption: Troubleshooting decision tree for reactions with this compound.

Q5: I am having difficulty purifying my product. It seems to be water-soluble, making aqueous workup problematic. What is a better approach?

A5: This is a well-documented challenge. For instance, in the synthesis of intermediates for DPP-IV inhibitors, related N-acylated pyrrolidine derivatives are noted to be water-soluble, leading to poor yields during aqueous workups.[8][9]

Protocol: Anhydrous Workup and Purification

If your product is suspected to be water-soluble, avoid a traditional aqueous workup.

  • Reaction Quenching (Anhydrous):

    • Cool the reaction mixture in an ice bath.

    • Instead of adding water or aqueous solutions, quench the reaction by slowly adding a non-aqueous agent. For example, if you used a lithium-based reagent, you might quench with a solution of isopropanol in toluene.

  • Solvent Removal:

    • Filter off any precipitated salts under an inert atmosphere.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Column Chromatography: This is the preferred method. Use a silica gel column with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). The polarity can be adjusted based on TLC analysis.

    • Extraction with Immiscible Solvents: If an extraction is unavoidable, use minimal amounts of brine instead of water to reduce the loss of your polar product to the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will be necessary.

Q6: How should I properly dispose of waste containing this compound?

A6: All waste, including unused reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[5]

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: The container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5] Never pour this chemical down the drain.

Section 3: Key Compound Data

The following table summarizes critical data for this compound, compiled from authoritative sources.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1][3]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 110 °C @ 17 mmHg[1]
Density ~0.954 g/mL at 25°C[10]
Storage Temperature 2 - 8 °C[1]
GHS Hazard Statements H301, H311, H331, H315, H319, H335[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[5]

References

Technical Support Center: Characterizing Pyrrolidine-1-carbonitrile Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Pyrrolidine-1-carbonitrile and its derivatives. This compound is a crucial building block in pharmaceutical and agrochemical synthesis, valued for its unique reactivity.[1] However, its physicochemical properties—specifically its polarity and the reactivity of the nitrile group—present distinct analytical challenges.

This guide is designed to provide researchers, drug development professionals, and analytical scientists with expert insights, robust troubleshooting protocols, and validated methodologies to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop reliable, self-validating analytical systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound products.

Q1: My this compound compound shows poor retention on my C18 HPLC column, eluting near the solvent front. How can I improve this?

A: This is a classic issue stemming from the compound's polarity.[2] Standard C18 columns are nonpolar and struggle to retain highly polar analytes, which prefer the polar mobile phase. To improve retention, consider these strategies in order:

  • Increase Mobile Phase Polarity: Reduce the organic solvent (e.g., acetonitrile, methanol) percentage to increase the aqueous component. Modern C18 columns are designed to be stable in highly aqueous conditions, but be wary of "dewetting" or "phase collapse" with older columns, which can lead to irreproducible retention times.[2][3]

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have functional groups (e.g., amide, carbamate) embedded within the alkyl chains.[4][5] This creates a small, water-enriched layer on the stationary phase surface, significantly enhancing the retention of polar compounds.[5]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like bare silica or diol) and a high-organic mobile phase. The separation is based on partitioning the analyte between the organic mobile phase and a water-enriched layer on the stationary phase surface.

Q2: I'm observing significant peak tailing for my basic pyrrolidine-containing analyte in HPLC. What is the cause and solution?

A: Peak tailing for basic compounds is typically caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface of the column.[2] To mitigate this:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4.0) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate your basic analyte while simultaneously suppressing the ionization of the acidic silanol groups, minimizing unwanted interactions.[2]

  • Use a Mobile Phase Additive: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.[2]

  • Employ a Highly Deactivated/End-capped Column: Modern columns with advanced end-capping have a minimal number of accessible silanol groups, which is crucial for achieving good peak shape for basic compounds.[2]

Q3: Is this compound stable under typical analytical conditions? What degradation products should I look for?

A: The nitrile group is generally metabolically stable and robust.[6][7] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which can convert the nitrile to a primary amide (Pyrrolidine-1-carboxamide) or further to a carboxylic acid.[8] When developing methods, especially for stability-indicating assays, it is crucial to perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants and ensure your method can separate them from the parent compound.

Q4: Can I analyze this compound derivatives by Gas Chromatography (GC)?

A: Yes, provided the derivative is thermally stable and sufficiently volatile. The parent this compound has a boiling point of approximately 110 °C at 17 mmHg, making it amenable to GC analysis.[1] However, larger, more polar, or thermally labile derivatives may decompose in the hot GC inlet.[9] In such cases, derivatization to increase volatility or switching to HPLC is recommended.

Section 2: In-Depth Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Causes Recommended Solutions & Explanations
No/Poor Retention Polarity mismatch between analyte and stationary phase.[10]1. Decrease Organic Content: Increase the aqueous portion of the mobile phase. 2. Change Stationary Phase: Switch to a polar-embedded (e.g., RP-Amide) or phenyl-hexyl column for alternative selectivity.[4] 3. Use HILIC: For extremely polar compounds, HILIC provides a robust retention mechanism.
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.[2]1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to suppress silanol activity. 2. Use High-Purity, End-capped Columns: Modern columns minimize surface silanol interactions. 3. Add Competing Base: A low concentration of TEA (0.1-0.5%) can mask active sites.[2]
Irreproducible Retention Times Improper column equilibration; mobile phase composition changes; temperature fluctuations.[11]1. Ensure Adequate Equilibration: HILIC and ion-pairing methods require significantly longer equilibration times than standard reversed-phase. 2. Prepare Mobile Phase Accurately: Prepare mobile phases gravimetrically for best results. A 1% error in organic solvent can change retention time by 5-15%.[11] 3. Use a Column Thermostat: Maintain a consistent column temperature.
Ghost Peaks Sample carryover from previous injections; contaminated mobile phase or system.[10]1. Implement a Strong Needle Wash: Use a wash solvent stronger than the mobile phase. 2. Run Blank Gradients: Inject a blank solvent to confirm the source of contamination. 3. Clean the Injector/System: If contamination persists, follow the manufacturer's guidelines for cleaning the flow path.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Causes Recommended Solutions & Explanations
No Peak / Reduced Peak Area Analyte degradation in the hot inlet; active sites in the liner or column.[10]1. Lower Inlet Temperature: Start with a lower temperature (e.g., 200-220 °C) and increase incrementally. 2. Use an Inert Liner: Employ a deactivated glass wool liner to minimize active sites. 3. Check for Leaks: System leaks can cause sample loss and column oxidation.[10]
Broad or Tailing Peaks Active sites in the system; poor column installation; incompatible solvent.1. Break Off Column End: Cut 5-10 cm from the column inlet to remove accumulated non-volatile residue. 2. Condition the Column: After installation, condition the column at a temperature slightly above the method's maximum, but below the column's isothermal limit.[10]
Poor Fragmentation / No Molecular Ion Excessive fragmentation in the ion source.1. Consider Soft Ionization: While standard Electron Ionization (EI at 70 eV) is common, it can cause extensive fragmentation. If available, Chemical Ionization (CI) may yield a more prominent molecular ion. For some pyrrolidinophenones, even soft ionization can result in significant fragmentation, primarily yielding the immonium ion.[12]

Section 3: Advanced Characterization Workflow

A systematic approach is critical for successfully developing a robust analytical method. The following workflow illustrates a decision-making process for characterizing a novel this compound product.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Validation start Define Analytical Goal (Purity, Stability, etc.) solubility Assess Solubility & Stability start->solubility thermal Is analyte thermally stable? solubility->thermal gc_path GC-MS Method Development - Optimize Inlet Temp - Select Inert Column thermal->gc_path Yes hplc_path HPLC Method Development - Screen Columns (C18, Polar-Embedded) - Optimize Mobile Phase (pH, Organic %) thermal->hplc_path No hrms High-Resolution MS For accurate mass & formula gc_path->hrms hilic_path Consider HILIC for very polar analytes hplc_path->hilic_path Poor Retention on RP hplc_path->hrms hilic_path->hrms nmr NMR Spectroscopy (1H, 13C, 2D) For definitive structure validate Method Validation (Linearity, Accuracy, Precision, Specificity, Robustness) nmr->validate hrms->nmr

Caption: Workflow for selecting and optimizing an analytical method.

Section 4: Standardized Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment

This protocol provides a robust starting point for analyzing this compound derivatives.

  • Instrumentation:

    • HPLC system with UV/PDA detector.

  • Column Selection:

    • Start with a modern, high-purity C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • If retention is poor, switch to a polar-embedded phase (e.g., RP-Amide).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or determined by UV scan of the analyte).

    • Injection Volume: 5 µL.

    • Gradient Program (Screening):

      Time (min) %B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • Acceptance Criteria: RSD for peak area and retention time < 2.0%; Tailing factor for the main peak between 0.8 and 1.5.

Protocol 2: NMR Sample Preparation for Structural Elucidation

Nuclear Magnetic Resonance (NMR) is indispensable for the unambiguous structural confirmation of this compound products and any related impurities.

  • Sample Requirements:

    • Approximately 5-10 mg of purified sample is required for ¹H and ¹³C NMR. More may be needed for 2D experiments (COSY, HSQC, HMBC).

  • Solvent Selection:

    • Choose a deuterated solvent in which the analyte is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O).

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition:

    • Acquire a standard ¹H spectrum to confirm the identity and purity.

    • Acquire a ¹³C{¹H} spectrum.

    • If the structure is novel or impurities are present, perform 2D NMR experiments to establish connectivity. NOE experiments can be used to determine stereochemistry.[13]

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Pyr-rolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolidine-1-carbonitrile. This guide provides in-depth troubleshooting protocols and expert insights into one of the most common challenges encountered during its catalytic transformations: catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve these issues, ensuring the efficiency and reproducibility of your synthetic routes.

Section 1: Fundamental Principles of Deactivation

Q1: What are the primary ways a catalyst can be deactivated when reacting with this compound?

A1: Catalyst deactivation in reactions involving this compound is multifaceted, stemming from the inherent chemical nature of the substrate, the product, and potential impurities. Deactivation is rarely due to a single cause but is often a combination of factors. The primary mechanisms are:

  • Chemical Poisoning: This is the most prevalent issue. Poisons are substances that chemically bond to the catalyst's active sites, rendering them inactive.[1] For this compound, the key culprits are:

    • Nitrogen Moieties: Both the pyrrolidine ring nitrogen and the nitrile group possess lone pairs of electrons. These can act as strong Lewis bases, irreversibly binding to the acidic metal centers (e.g., Pd, Pt, Ni, Rh) of the catalyst.[1][2] The resulting primary amine product from nitrile hydrogenation is an even stronger poison.

    • Cyanide Group: In reactions where the nitrile group might be released or is present in excess (relevant in cyanation reactions but informative here), it can severely poison palladium catalysts by forming highly stable, inactive palladium-cyanide complexes.[3]

  • Fouling (Coking/Gum Formation): This involves the physical deposition of substances onto the catalyst surface, blocking pores and active sites.[4][5]

    • Oligomerization: During nitrile hydrogenation, the intermediate imine can react with the primary amine product, leading to the formation of secondary amines and subsequent oligomers. These "gums" or polymeric materials can coat the catalyst surface, causing rapid deactivation, a known issue particularly with Raney® Nickel catalysts.[6]

  • Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of a supported catalyst can migrate and agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[4][7] This is a form of permanent, irreversible deactivation.

  • Leaching: The active metal component can dissolve from its solid support into the reaction medium. This is particularly relevant for palladium catalysts and can be exacerbated by certain solvents or high temperatures.[7]

Below is a diagram illustrating these primary deactivation pathways.

Figure 1. Primary Catalyst Deactivation Pathways cluster_causes Deactivation Triggers cluster_mechanisms Deactivation Mechanisms Substrate This compound Poisoning Chemical Poisoning (Strong Adsorption) Substrate->Poisoning Product Product (Primary Amine) Product->Poisoning Byproducts Oligomeric Byproducts Fouling Fouling (Surface Blocking) Byproducts->Fouling Conditions High Temperature / Impurities Sintering Sintering / Leaching (Structural Damage) Conditions->Sintering Inactive Inactive Catalyst Poisoning->Inactive Fouling->Inactive Sintering->Inactive

Figure 1. Primary Catalyst Deactivation Pathways

Section 2: Troubleshooting Guide for Catalytic Hydrogenation

Catalytic hydrogenation of the nitrile group in this compound to the corresponding primary amine is a common and critical transformation. This section provides targeted troubleshooting for catalysts typically used in this reaction.

Scenario 1: Palladium-Based Catalysts (e.g., Pd/C, Pd(OH)₂/C)

Q: My Pd/C-catalyzed hydrogenation of this compound is sluggish, incomplete, or has stalled entirely. What is the likely cause and how do I fix it?

A: This is a classic symptom of catalyst poisoning by the nitrogen-containing product. The primary amine formed is a more potent poison than the starting nitrile. As the product concentration increases, it progressively shuts down the catalyst's active sites.

Troubleshooting Workflow:

Figure 2. Troubleshooting Workflow for Pd/C Hydrogenation Start Reaction Stalled? CheckH2 Check H₂ Supply & Purity - Is the H₂ source depleted? - Are there leaks in the system? Start->CheckH2 Yes CheckCatalyst Evaluate Catalyst - Is the catalyst old or from a new batch? - Was it handled properly (kept under inert gas)? CheckH2->CheckCatalyst H₂ OK Hypothesis Hypothesis: Product Inhibition is the primary suspect. CheckCatalyst->Hypothesis Catalyst OK Solution1 Solution 1: Increase Catalyst Loading (Compensates for poisoned sites) Hypothesis->Solution1 Solution2 Solution 2: Use an Acidic Additive (Protonates amine product) Hypothesis->Solution2 Solution3 Solution 3: Change Solvent (Can influence adsorption) Hypothesis->Solution3 Solution4 Solution 4: Switch Catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) Hypothesis->Solution4 Result1 Result1 Solution1->Result1 Outcome: Reaction may proceed to completion but is less atom-economical. Result2 Result2 Solution2->Result2 Outcome: Often highly effective. Product is isolated as an amine salt. Result3 Result3 Solution3->Result3 Outcome: Polar protic solvents (e.g., alcohols) are common. CO₂-expanded solvents can also mitigate poisoning. [7] Result4 Result4 Solution4->Result4 Outcome: Pearlman's catalyst is often more active and robust for amine synthesis. [8]

Figure 2. Troubleshooting Workflow for Pd/C Hydrogenation

Detailed Solutions & Causality:

Solution Underlying Principle (The "Why") Recommended Action
Increase Catalyst Loading This is a pragmatic but inefficient approach. By providing a large excess of active sites, the reaction can proceed to completion even if a significant portion becomes poisoned.Increase the catalyst weight percentage from a standard 5-10% w/w to 15-20% w/w.
Use Acidic Additives The basic amine product is protonated by the acid to form an ammonium salt. This salt has a greatly diminished ability to coordinate to the acidic metal catalyst surface, thus preventing poisoning.[8]Add a stoichiometric equivalent of a mild acid like acetic acid (often used as the solvent) or a sub-stoichiometric amount of a stronger acid like HCl or H₂SO₄. Note that the product will be isolated as the corresponding salt.
Optimize Solvent The solvent can influence the adsorption equilibrium of the substrate and product on the catalyst surface. Solvents that solvate the amine product effectively may reduce its interaction with the catalyst.[9]While alcohols (MeOH, EtOH) are standard, consider a biphasic system (e.g., water/DCM) with a phase transfer catalyst or an acidic additive in the aqueous phase to sequester the product.[8]
Switch Catalyst Type Different catalysts have different surface properties and activities. Pearlman's catalyst (Pd(OH)₂/C) is often cited as being more effective for reducing nitrogen-containing compounds and debenzylation reactions in the presence of amines.Substitute Pd/C with 20% Pd(OH)₂/C on a 1:1 w/w basis with the substrate and re-run the reaction under standard conditions.
Scenario 2: Nickel-Based Catalysts (e.g., Raney® Ni)

Q: My hydrogenation using Raney® Nickel starts fast but then deactivates completely, and I'm seeing a complex mixture in my crude analysis. What is happening?

A: This is a hallmark of deactivation by fouling, specifically from the formation of oligomeric secondary amines.[6] Raney® Ni is particularly susceptible to this pathway, where the intermediate imine condenses with the amine product.

Figure 3. Deactivation of Raney® Ni via Fouling Nitrile This compound Imine Intermediate Imine Nitrile->Imine +H₂ Amine Primary Amine Product Imine->Amine +H₂ (Desired) Dimer Dimer (Secondary Amine) Imine->Dimer + Primary Amine Oligomer Oligomers / 'Gums' Dimer->Oligomer Further Condensation Fouling Catalyst Fouling Oligomer->Fouling

Figure 3. Deactivation of Raney® Ni via Fouling

Solutions & Causality:

  • Use of Additives: The key is to suppress the condensation side reaction.

    • Ammonia: Adding ammonia to the reaction mixture shifts the equilibrium away from the formation of secondary and tertiary amines. It competes with the primary amine product for reaction with the intermediate imine. A common practice is to saturate the solvent (e.g., methanol or ethanol) with ammonia gas before adding the substrate and catalyst.[10]

    • Sodium Hydroxide (NaOH): A small amount of a strong base like NaOH has been shown to inhibit the deactivation of Raney® Ni during nitrile hydrogenations.[6] The base likely alters the surface chemistry of the catalyst, disfavoring the condensation reactions that lead to fouling.

  • Optimize Reaction Conditions:

    • High Hydrogen Pressure: Increasing the hydrogen pressure can accelerate the rate of hydrogenation of the intermediate imine to the desired primary amine, making it kinetically favored over the slower condensation pathway.[6]

    • Temperature Control: While higher temperatures increase reaction rates, they can also accelerate the side reactions leading to fouling. An optimal temperature must be found empirically.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I distinguish between catalyst poisoning and a simple slow reaction? A1: Perform a catalyst filtration test. If the reaction has stalled, filter the catalyst from the reaction mixture under an inert atmosphere and add a fresh batch of catalyst to the filtrate. If the reaction restarts and proceeds, it is a strong indication that the original catalyst was deactivated. If the reaction remains stalled, the issue may lie with an inhibitor present in the solution or inherently poor reactivity under the chosen conditions.

Q2: Can I regenerate a deactivated catalyst? A2: It depends on the deactivation mechanism.

  • For Fouling/Coking (Temporary Deactivation): Yes. The carbonaceous deposits can often be removed. A common laboratory method is to wash the filtered catalyst with appropriate solvents (e.g., acetic acid, chloroform) to dissolve adsorbed species, followed by careful oxidative treatment (e.g., heating in a controlled flow of air at 200-400°C) and subsequent re-reduction with H₂.[11][12][13] This must be done with extreme caution, especially with pyrophoric catalysts like Pd/C and Raney Ni.

  • For Poisoning (Often Permanent): If the poison is strongly chemisorbed, regeneration is very difficult and often not practical on a lab scale.

  • For Sintering (Permanent): This is an irreversible structural change, and the catalyst cannot be regenerated.

Q3: What role does the solvent play in preventing deactivation? A3: The solvent is a critical, often underestimated, parameter. A good solvent should not only dissolve the substrate but also:

  • Minimize Poisoning: As mentioned, solvents can solvate the amine product, reducing its tendency to adsorb onto the catalyst.[9]

  • Prevent Fouling: In the case of Raney® Ni, using a solvent like liquid ammonia or an alcoholic solvent saturated with ammonia can suppress oligomer formation.

  • Maintain Catalyst Stability: A solvent should not react with or leach the catalyst. For instance, strongly coordinating solvents could potentially act as competitive inhibitors.

Q4: How do I properly handle and store catalysts to prevent deactivation before use? A4: Many hydrogenation catalysts, particularly Pd/C and Raney® Ni, are pyrophoric and can ignite if exposed to air, especially when dry.

  • Storage: Always store catalysts under an inert atmosphere (nitrogen or argon) or as a slurry in a solvent as recommended by the manufacturer. Keep them away from air, moisture, and potential poisons like sulfur- or phosphorus-containing compounds.

  • Handling: Weigh and transfer the catalyst under an inert atmosphere or as a wet slurry. Never add dry catalyst to a flammable solvent in the presence of air. Always introduce the catalyst to the reaction vessel first, flush with inert gas, and then add the degassed solvent.[14]

Section 4: Experimental Protocols

Protocol 1: Diagnostic Test for Product Inhibition in Pd/C Hydrogenation

Objective: To determine if the amine product is inhibiting the catalyst.

  • Set up the hydrogenation of this compound (1.0 eq) with 5% w/w 10% Pd/C in methanol under 1 atm H₂ (balloon).

  • Monitor the reaction by TLC or LCMS.

  • If the reaction stalls before completion (e.g., at 50% conversion after several hours), carefully depressurize and purge the vessel with nitrogen.

  • Add an additional 5% w/w of fresh 10% Pd/C to the reaction mixture.

  • Re-purge with nitrogen, then re-introduce H₂ (1 atm).

  • Resume monitoring. Observation: If the reaction rate increases significantly and proceeds to completion, product inhibition is confirmed.

Protocol 2: Hydrogenation with an Acidic Additive

Objective: To prevent product inhibition using an acid.

  • In a flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Add glacial acetic acid (1.1 eq).

  • Carefully add 10% Pd/C (5-10% w/w) to the solution.

  • Seal the vessel, purge thoroughly with nitrogen, and then introduce H₂ (1 atm or higher pressure in a suitable reactor).

  • Stir vigorously at room temperature and monitor for H₂ uptake or by analytical methods (TLC, LCMS, GC).

  • Upon completion, purge with nitrogen. Filter the catalyst through a pad of Celite®, washing with methanol. The product in the filtrate will be the acetate salt of the corresponding amine.

References

Technical Support Center: Solvent Effects on Pyrrolidine-1-carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the stability and reactivity of Pyrrolidine-1-carbonitrile. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Introduction: Why Solvent Choice is Critical

This compound is a versatile building block, but its reactivity is exquisitely sensitive to its environment. The cyanamide functional group, attached to the secondary amine of the pyrrolidine ring, possesses a unique electronic character that can be influenced by solvent polarity, proticity, and hydrogen-bonding capabilities. An incorrect solvent choice can lead to failed reactions, decomposition, or complex purification challenges. This guide is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Issue 1: Synthesis & Stability

Question: My synthesis of this compound from pyrrolidine and cyanogen bromide is giving low yields. Could the solvent be the culprit?

Answer: Absolutely. The formation of this compound is a nucleophilic substitution reaction where the nitrogen of pyrrolidine attacks the electrophilic carbon of cyanogen bromide. The nucleophilicity of pyrrolidine is highly dependent on the solvent system.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for this synthesis. Protic solvents form a "cage" around the pyrrolidine nitrogen via strong hydrogen bonds. This solvation shell sterically hinders the nitrogen's lone pair from attacking the electrophile and reduces its effective nucleophilicity, leading to significantly slower reaction rates and lower yields.[1][2][3]

  • Aprotic Polar Solvents (e.g., Acetonitrile, THF, DMF, DMSO): These are the preferred solvents. They can solvate the accompanying cation (e.g., Na⁺ from NaBr byproduct) but do not form strong hydrogen bonds with the pyrrolidine nitrogen.[4] This leaves the nitrogen lone pair highly available for reaction, dramatically increasing the reaction rate. Studies on pyrrolidine's nucleophilicity in methanol/acetonitrile mixtures show a significant increase in reactivity as the proportion of acetonitrile increases.[1][2][5] For instance, changing the solvent from pure methanol to pure acetonitrile can increase the nucleophilicity parameter (N) of pyrrolidine from 15.72 to 18.32.[1][2]

Causality Diagram: Solvent Effect on Pyrrolidine Nucleophilicity

cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Aprotic Solvent (e.g., Acetonitrile) Pyr_protic Pyrrolidine (N-H) Cage Solvation Cage MeOH1 H-O-Me MeOH1->Pyr_protic H-Bond MeOH2 H-O-Me MeOH2->Pyr_protic H-Bond MeOH3 H-O-Me MeOH3->Pyr_protic H-Bond Result1 Reduced Nucleophilicity (Steric Hindrance) Pyr_aprotic Pyrrolidine (N-H) Free_N Available Lone Pair Pyr_aprotic->Free_N Result2 High Nucleophilicity Start Low Yield Observed Check_Stability Q1: Is this compound stable under reaction conditions? Start->Check_Stability Stability_Yes Yes, stable Check_Stability->Stability_Yes Stability_No No, degrades Check_Stability->Stability_No Run control experiment (reagents minus one) Check_Reactants Q2: Are other reactants soluble and stable in the solvent? Stability_Yes->Check_Reactants Fix_Stability Action: Change to a less reactive solvent. (e.g., MeCN -> THF or Toluene) Lower temperature. Stability_No->Fix_Stability Fix_Stability->Start Re-run reaction Reactants_Yes Yes, soluble/stable Check_Reactants->Reactants_Yes Reactants_No No, insoluble/degrades Check_Reactants->Reactants_No Check_Mechanism Q3: Does the solvent match the polarity of the transition state (TS)? Reactants_Yes->Check_Mechanism Fix_Reactants Action: Choose a solvent that solubilizes all components without degradation. Consider a co-solvent system. Reactants_No->Fix_Reactants Fix_Reactants->Start Re-run reaction Mechanism_Match Polar Solvent for Polar TS Non-polar for Non-polar TS Check_Mechanism->Mechanism_Match Mechanism_Mismatch Mismatch Check_Mechanism->Mechanism_Mismatch End Yield Improved Mechanism_Match->End Fix_Mechanism Action: Switch solvent polarity to better stabilize the presumed transition state. (e.g., Toluene -> MeCN for polar TS) Mechanism_Mismatch->Fix_Mechanism Fix_Mechanism->Start Re-run reaction

References

moisture sensitivity of Pyrrolidine-1-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the challenges associated with the . As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: How should Pyrrolidine-1-carbonitrile be properly stored to minimize moisture exposure?

A1: Proper storage is the first line of defense against moisture-related issues. This compound should be stored at 2-8°C in a tightly sealed container.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Flammable materials like this should be kept in a designated safety storage cabinet away from heat and ignition sources.[2][3]

Q2: What are the initial signs of moisture contamination in a this compound reaction?

A2: The most common indicator of moisture contamination is the formation of unexpected byproducts or a lower than expected yield of the desired product. In terms of physical appearance, the reaction mixture may become cloudy or show precipitation of insoluble hydrolysis products. Analytically, you may observe new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in your crude NMR or LC-MS analysis.

Q3: Can I use protic solvents for reactions involving this compound?

A3: It is generally not recommended to use protic solvents (e.g., water, methanol, ethanol) unless the reaction chemistry specifically requires them and the potential for hydrolysis is accounted for. The nitrile group of this compound is susceptible to hydrolysis, which can be accelerated in the presence of protic solvents, especially under acidic or basic conditions.[4]

Q4: What is the primary product of this compound hydrolysis?

A4: The hydrolysis of the nitrile group in this compound proceeds in two stages. Initially, it forms a primary amide intermediate, Pyrrolidine-1-carboxamide. With continued hydrolysis, this amide is further converted to the corresponding carboxylic acid (pyrrolidine) and ammonia or an ammonium salt, depending on the pH.[4]

Troubleshooting Guides for this compound Reactions

This section addresses specific issues you may encounter during your experiments. The troubleshooting workflow below provides a logical approach to diagnosing and resolving common problems.

G start Low Yield or Reaction Failure check_reagents Verify Purity and Integrity of Starting Materials start->check_reagents check_moisture Strict Anhydrous Conditions? check_reagents->check_moisture implement_drying Implement Rigorous Drying Protocols for Solvents and Glassware check_moisture->implement_drying No check_atmosphere Inert Atmosphere Maintained? check_moisture->check_atmosphere Yes implement_drying->check_atmosphere use_inert Utilize Schlenk Line or Glovebox Techniques check_atmosphere->use_inert No analyze_byproducts Identify Byproducts via LC-MS or NMR check_atmosphere->analyze_byproducts Yes use_inert->analyze_byproducts hydrolysis_suspected Hydrolysis Products Detected? analyze_byproducts->hydrolysis_suspected optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) hydrolysis_suspected->optimize_conditions Yes hydrolysis_suspected->optimize_conditions No, Re-evaluate Reaction Mechanism success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for moisture-sensitive reactions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows unreacted starting material.

  • Crude NMR or LC-MS indicates a low conversion to the desired product.

Potential Causes & Solutions:

  • Moisture Contamination: This is the most likely culprit. Water can react with this compound, leading to its degradation.

    • Troubleshooting Steps:

      • Ensure Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Improper Reagent Handling: this compound is toxic if swallowed, in contact with skin, or if inhaled.[5] Ensure proper personal protective equipment is used.

    • Troubleshooting Steps:

      • Use Syringes/Cannulas: Add reagents via syringe or cannula to minimize exposure to the atmosphere.

      • Check Reagent Purity: The purity of this compound should be ≥ 98% (GC).[1] If the purity is questionable, consider purification before use.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • NMR and Mass Spectrometry data show peaks that do not correspond to the starting material or the expected product.

Potential Causes & Solutions:

  • Hydrolysis: As previously mentioned, the presence of water can lead to the formation of Pyrrolidine-1-carboxamide and subsequently pyrrolidine.

    • Troubleshooting Steps:

      • Analyze Byproducts: Isolate the major byproducts and characterize them using spectroscopic methods (NMR, IR, MS) to confirm if they are hydrolysis products.[6][7]

      • Implement Rigorous Moisture Control: Follow all the steps outlined in "Issue 1" for ensuring anhydrous conditions.

  • Reaction with Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the hydrolysis of the nitrile group.[4]

    • Troubleshooting Steps:

      • Purify Solvents and Reagents: If acidic or basic impurities are suspected, purify the solvents and other reagents before use. For example, basic impurities can be removed by washing with a dilute acid, followed by drying.

G PCN This compound H2O_H + H2O, H+ PCN->H2O_H Amide Pyrrolidine-1-carboxamide (Intermediate) H2O_H->Amide H2O_H2 + H2O, H+ Amide->H2O_H2 CarboxylicAcid Pyrrolidine + CO2 + NH4+ H2O_H2->CarboxylicAcid

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: Drying of Solvents
  • Select an Appropriate Drying Agent: For common aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), sodium benzophenone ketyl (for THF) or calcium hydride (for DCM) are effective.

  • Set up a Distillation Apparatus: Assemble a standard distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.

  • Reflux the Solvent: Add the solvent and the drying agent to the distillation flask and reflux under an inert atmosphere for several hours. A color change (deep blue or purple for sodium benzophenone ketyl) indicates the solvent is dry.

  • Distill and Collect: Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the origin line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent level should be below the origin line.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Data Summary

PropertyValueSource
CAS Number 1530-88-7[1]
Molecular Formula C₅H₈N₂[1]
Purity ≥ 98% (GC)[1]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 110 °C/17 mmHg[1]
Storage Temperature 2 - 8 °C[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[8]

References

Technical Support Center: Workup Procedures for Pyrrolidine-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolidine-1-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the workup of reactions involving this versatile synthetic building block.[1][2] The protocols and insights provided herein are designed to ensure experimental success, product purity, and, most importantly, operational safety.

Critical Safety Protocols: Handling Cyanide-Containing Compounds

This compound and other organic nitriles are valuable reagents but require strict safety protocols due to the inherent toxicity of the cyanide group.[3] The cyanide anion can inhibit cellular respiration, and exposure can be fatal.[4] All manipulations must be conducted with the utmost care.

Core Safety Mandates:

  • Designated Area: All work with cyanide compounds must be performed in a certified laboratory chemical fume hood.[4][5] Clearly mark the area with hazard warnings.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[5] A face shield should be used when a splash hazard exists.[6]

  • Avoid Acidic Conditions: Never allow cyanide-containing solutions or waste to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4][5] All workups should be performed under basic conditions (pH > 10) until the cyanide has been removed or neutralized.[3]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[4][7] All personnel must be aware of the signs of cyanide exposure (e.g., dizziness, headache, nausea) and the lab's specific emergency response procedures.[3][4]

  • Waste Disposal & Decontamination: All cyanide waste is considered hazardous and must be segregated.[3] Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][5]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems that may arise during the workup of reactions involving this compound in a question-and-answer format.

Question 1: My yield is significantly lower than expected after workup. Where did my product go?

Answer: Low recovery can stem from several factors. A systematic approach is necessary to diagnose the issue.

Potential Causes & Solutions:

  • Product is Water-Soluble: this compound and its derivatives can be highly polar, leading to significant partitioning into the aqueous layer during extraction.

    • Troubleshooting Step: Before discarding the aqueous layer, extract it several more times with a more polar organic solvent or a specialized solvent mixture. A 3:1 mixture of chloroform/isopropanol can be effective at recovering polar compounds from an aqueous phase.[8]

    • Preventative Measure: Reduce the product's aqueous solubility by "salting out." Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer before extraction. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer.[9]

  • Product Volatility: Low molecular weight nitriles can be volatile.

    • Troubleshooting Step: Check the solvent collected in your rotovap trap for the presence of your product, for instance by NMR or GC-MS analysis.[10]

    • Preventative Measure: When removing solvents under reduced pressure, use minimal heat and ensure the vacuum is not too strong.

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Troubleshooting Step: If you observe streaking or new spots on your TLC plate after spotting your crude material, product decomposition may be occurring.

    • Preventative Measure: Deactivate the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in a solvent containing 1-2% triethylamine or ammonia, then evaporating the solvent. Alternatively, use a different stationary phase like alumina (basic or neutral).

  • Emulsion Formation: Stable emulsions during extraction can trap the product in the interfacial layer, leading to poor recovery.

    • Troubleshooting Step: To break an emulsion, try adding brine, gently swirling rather than shaking, or passing the mixture through a pad of Celite. In difficult cases, centrifugation can be effective.

Question 2: My crude NMR spectrum is messy and shows byproducts. What are the likely side reactions?

Answer: The appearance of unexpected signals in your analytical data points to side reactions either during the reaction itself or during the workup.

Potential Causes & Solutions:

  • Nitrile Hydrolysis: The nitrile group can hydrolyze to a primary amide or a carboxylic acid, especially under harsh acidic or basic conditions, or at elevated temperatures.[11][12][13]

    • Symptoms: Appearance of broad N-H signals in the ¹H NMR spectrum (amide) or a broad O-H signal (carboxylic acid). The mass spectrum will show a product with a mass increase of +18 (amide) or +17 then +18 (acid) relative to the starting nitrile.

    • Preventative Measure: Maintain neutral or mildly basic conditions during the workup. Avoid prolonged heating. If hydrolysis is suspected, perform purification steps at the lowest possible temperature.[11]

    • Separation: Amides are generally more polar than the corresponding nitriles and can often be separated by column chromatography. Carboxylic acids can be removed by washing the organic layer with a dilute basic solution like 5% sodium bicarbonate.[11]

  • Elimination Reactions: The pyrrolidine ring itself can undergo side reactions, such as elimination to form pyrrole-type byproducts, especially if the reaction involves high temperatures or certain transition metal catalysts.[14]

    • Symptoms: Appearance of aromatic signals in the ¹H NMR spectrum and a corresponding mass loss in the mass spectrum.[14]

    • Preventative Measure: Optimize reaction conditions by lowering the temperature and minimizing reaction time. If a catalyst is used, consider screening for alternatives that are less prone to promoting dehydrogenation.[14]

Question 3: How do I properly quench a reaction that used a cyanide source like TMSCN or CuCN?

Answer: Quenching reactions with cyanide sources requires careful handling to avoid the formation of HCN gas and to neutralize the reactive species safely.

Procedure for Quenching:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exothermic processes.

  • Use a Basic Quench: Never quench with acid. A common and effective method is to slowly add a basic solution.

    • For copper cyanide (CuCN), a quench with aqueous ammonia can be used to dissolve the copper salts, followed by adjusting the pH to >10 with sodium hydroxide.[15]

    • For general cyanide sources, a cold, aqueous solution of sodium hydroxide (e.g., 2 M NaOH) or sodium bicarbonate can be used.

  • Oxidative Quench for Waste: After the workup is complete, the aqueous waste containing cyanide should be treated to render it non-toxic. A common laboratory method is to add an oxidizing agent like hydrogen peroxide or a freshly prepared 10% bleach solution under basic conditions (pH > 10).[3][15] Allow the solution to stir for several hours in a fume hood to ensure complete oxidation of the cyanide to the less toxic cyanate.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose extraction solvent for this compound derivatives?

A1: There is no single "best" solvent, as the choice depends on the polarity of your specific product. A good starting point is ethyl acetate, which has intermediate polarity. If your product is less polar, dichloromethane or diethyl ether may be effective. For highly polar products that are difficult to extract from water, consider using a more polar solvent like n-butanol or a mixture such as 3:1 chloroform/isopropanol.[8][16]

Q2: I'm using a polar, water-miscible solvent like DMF or acetonitrile. How should I adapt my workup?

A2: These solvents can complicate standard extractions. The most common method is to dilute the reaction mixture with a large volume of water or brine and then perform multiple extractions with a water-immiscible solvent like ethyl acetate or diethyl ether.[8][9][17] The polar solvent will preferentially partition into the large volume of the aqueous phase. For a more rigorous separation, a specialized multi-funnel extraction technique can be employed to essentially perform liquid-liquid partition chromatography.[17] If possible, removing the bulk of the high-boiling solvent by distillation (if the product is stable) or the low-boiling solvent by rotary evaporation before the aqueous workup is often the most efficient strategy.[9]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify major impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on purity and the identity of minor byproducts. Infrared (IR) spectroscopy is useful for confirming the presence of the characteristic nitrile stretch (around 2220-2260 cm⁻¹).

Standardized Protocols & Data

Protocol 1: General Aqueous Workup

This protocol is suitable for non-polar to moderately polar products.

  • Cool the reaction mixture to room temperature or 0 °C as required.

  • Slowly add a quenching solution (e.g., saturated aqueous NaHCO₃ or water), ensuring the pH remains basic.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate extraction solvent (e.g., ethyl acetate).

  • Shake the funnel gently at first, venting frequently. Once pressure stabilizes, shake vigorously.

  • Allow the layers to separate and drain the aqueous (lower) layer.

  • Wash the organic layer sequentially with water and then saturated brine.

  • Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the solution to remove the drying agent.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Table 1: Properties of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Polarity IndexWater MiscibilityNotes
Diethyl Ether34.60.712.8LowHighly flammable; forms peroxides.
Dichloromethane39.61.333.1LowForms lower layer; potential carcinogen.
Ethyl Acetate77.10.904.4LowGood general-purpose solvent.
n-Butanol117.70.814.0ModerateUseful for extracting more polar compounds.
Chloroform61.21.494.1LowForms lower layer; toxic.
Visualization of Workflows

A logical approach is key to efficient troubleshooting. The following diagrams illustrate decision-making processes for workup selection and problem-solving.

Workup_Decision_Tree start Reaction Complete q1 Is the reaction solvent water-miscible (e.g., DMF, THF)? start->q1 a1_yes Dilute with large volume of water/brine q1->a1_yes Yes a1_no Proceed to Quench q1->a1_no No q2 Is the product expected to be highly polar? a1_yes->q2 a1_no->q2 a2_yes Use polar extraction solvent (e.g., n-BuOH, CHCl3/IPA). Consider 'salting out'. q2->a2_yes Yes a2_no Use standard extraction solvent (e.g., EtOAc, DCM). q2->a2_no No end_node Proceed with Extraction (Protocol 1) a2_yes->end_node a2_no->end_node

Caption: Decision tree for selecting an appropriate workup strategy.

Low_Yield_Troubleshooting start Low Yield Observed After Workup check_aq Analyze aqueous layer (TLC, LCMS) start->check_aq check_vol Analyze rotovap trap (NMR, GCMS) start->check_vol check_silica Test product stability on silica TLC plate start->check_silica found_aq Product is water-soluble. Re-extract or use salting out. check_aq->found_aq Product Detected not_found If still not found, re-evaluate reaction completion and conditions. check_aq->not_found Not Detected found_vol Product is volatile. Use gentle evaporation. check_vol->found_vol Product Detected check_vol->not_found Not Detected found_silica Product decomposes. Use neutral/basic chromatography. check_silica->found_silica Decomposition Observed check_silica->not_found Stable

Caption: Workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of the Nitrile Group in Pyrrolidine Scaffolds

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic building blocks is fundamental to ensuring the desired molecular architecture and, ultimately, the biological activity and safety of novel compounds. Pyrrolidine-1-carbonitrile, also known as N-cyanopyrrolidine, is a versatile synthetic intermediate. The introduction of a cyano group directly onto the pyrrolidine nitrogen atom significantly alters the electronic properties and reactivity of the amine, making it a subject of interest for further chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such small molecules.[1] This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available experimental spectra for this compound, this guide will utilize highly reliable predicted NMR data and compare it with the experimentally obtained spectra of two structurally related and commercially available alternatives: N-acetylpyrrolidine and Succinimide . This comparative approach will highlight the influence of the N-substituent's electronic properties on the NMR chemical shifts of the pyrrolidine ring protons and carbons, offering valuable insights for spectral interpretation and quality control in a research setting.

¹H and ¹³C NMR Spectral Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for N-acetylpyrrolidine and Succinimide. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundProtons α to Nitrogen (δ, ppm)Protons β to Nitrogen (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) ~3.40 (t)~2.00 (quint)-
N-Acetylpyrrolidine 3.45 (t)1.88 (quint)2.05 (s, CH₃)
Succinimide -2.77 (s)8.9 (br s, NH)

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundCarbons α to Nitrogen (δ, ppm)Carbons β to Nitrogen (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) ~48.0~25.0~118.0 (CN)
N-Acetylpyrrolidine [2]45.824.5169.0 (C=O), 22.0 (CH₃)
Succinimide [3][4]-29.1177.5 (C=O)
Analysis and Interpretation

This compound: The electron-withdrawing nature of the cyano group is expected to deshield the adjacent α-protons and carbons. In the predicted ¹H NMR spectrum, the α-protons are anticipated to appear as a triplet around 3.40 ppm, coupled to the adjacent β-protons. The β-protons, being further from the nitrogen, are expected to resonate as a quintet around 2.00 ppm. In the ¹³C NMR spectrum, the α-carbons are predicted to be around 48.0 ppm, while the β-carbons are expected at approximately 25.0 ppm. The characteristic nitrile carbon signal should appear significantly downfield, around 118.0 ppm.

N-Acetylpyrrolidine: The acetyl group is also electron-withdrawing, leading to a similar deshielding effect on the α-protons (3.45 ppm) and carbons (45.8 ppm) as predicted for the cyano-substituted compound.[2] The key differentiator in the ¹H NMR spectrum is the sharp singlet for the methyl protons at 2.05 ppm. The carbonyl carbon in the ¹³C NMR spectrum is observed at a characteristic downfield shift of 169.0 ppm.[2]

Succinimide: This cyclic imide provides a contrasting example where the pyrrolidine ring is part of a different functional group. The two methylene groups are chemically equivalent due to the plane of symmetry in the molecule, resulting in a single sharp singlet in the ¹H NMR spectrum at 2.77 ppm.[3] The protons are adjacent to two carbonyl groups, which causes a significant downfield shift compared to the β-protons in the other two compounds. The ¹³C NMR spectrum shows a single peak for the methylene carbons at 29.1 ppm and a highly deshielded carbonyl carbon signal at 177.5 ppm.[4]

The comparison clearly demonstrates how the N-substituent dictates the chemical environment of the pyrrolidine ring. The electron-withdrawing substituents in this compound and N-acetylpyrrolidine result in a downfield shift of the α-protons and carbons compared to unsubstituted pyrrolidine (α-protons ~2.8 ppm, α-carbons ~47 ppm). The symmetry in succinimide simplifies its spectra dramatically, offering a clear point of differentiation.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrrolidine derivatives is crucial for accurate and reproducible results.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR, acquire the ¹³C NMR spectrum.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a potentially longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental process and the structural comparisons, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Compound Pyrrolidine Derivative (5-10 mg ¹H, 20-50 mg ¹³C) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer 1H_Acq ¹H NMR Acquisition Spectrometer->1H_Acq 13C_Acq ¹³C NMR Acquisition Spectrometer->13C_Acq Processing Fourier Transform, Phase & Baseline Correction 1H_Acq->Processing 13C_Acq->Processing Analysis Peak Picking, Integration, Structure Assignment Processing->Analysis Report Spectral Data Report Analysis->Report

Caption: General workflow for NMR analysis of pyrrolidine derivatives.

Structure_Comparison P1C This compound α-CH₂ β-CH₂ N-C≡N NAP N-Acetylpyrrolidine α-CH₂ β-CH₂ N-C(=O)CH₃ P1C->NAP Similar electron-withdrawing N-substituent SUC Succinimide CH₂-C=O CH₂-C=O N-H P1C->SUC Different ring functionality and symmetry NAP->SUC Contrasting N-substitution (acyl vs. imide)

Caption: Structural relationships of the compared pyrrolidine derivatives.

Conclusion

This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound (based on predicted data) and two commercially available alternatives, N-acetylpyrrolidine and Succinimide. The analysis highlights the significant influence of the N-substituent on the chemical shifts of the pyrrolidine ring, providing a valuable reference for researchers in identifying and characterizing these and similar compounds. The provided experimental protocol offers a standardized methodology for obtaining high-quality NMR data, ensuring consistency and reliability in structural elucidation efforts. By understanding these spectral nuances, scientists can confidently utilize these versatile building blocks in their synthetic endeavors.

References

A Comparative Guide to the Vibrational Spectroscopy of Pyrrolidine-1-carbonitrile: An FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Complementary Nature of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules.[1][2] While both methods provide a unique chemical "fingerprint," they are governed by different selection rules, making them highly complementary.

  • FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it causes a change in the molecule's net dipole moment.[1]

  • Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light (typically from a laser). A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.[3]

This fundamental difference means that some vibrational modes may be strong in the FTIR spectrum and weak or absent in the Raman spectrum, and vice versa. For a molecule like Pyrrolidine-1-carbonitrile, with both polar (C≡N, C-N) and non-polar (C-C, C-H) bonds, a combined FTIR and Raman analysis provides a more complete vibrational assignment.

Predicted Vibrational Analysis of this compound

The vibrational spectrum of this compound can be conceptually divided into contributions from the pyrrolidine ring and the nitrile group.

1. Nitrile Group (C≡N) Vibrations:

The most characteristic vibration of the nitrile group is its stretching mode (νC≡N). This mode is expected to appear in a relatively clean region of the mid-infrared spectrum.

  • FTIR: The C≡N triple bond is highly polar, resulting in a strong change in dipole moment during stretching. Therefore, a sharp and intense absorption band is predicted in the FTIR spectrum, typically in the range of 2260-2220 cm⁻¹.[4] For saturated nitriles, this peak is generally observed between 2260 and 2240 cm⁻¹.[4]

  • Raman: The C≡N stretch also involves a significant change in polarizability, making it Raman active. The intensity of the Raman band can vary but is generally moderate to strong.

2. Pyrrolidine Ring Vibrations:

The saturated five-membered ring of pyrrolidine gives rise to a complex series of vibrational modes, including C-H stretching, scissoring, twisting, wagging, and ring deformation modes.[5][6]

  • C-H Stretching: The stretching vibrations of the C-H bonds on the pyrrolidine ring are expected in the 3000-2800 cm⁻¹ region.[7] These typically appear as a group of sharp bands of medium to strong intensity in both FTIR and Raman spectra.

  • CH₂ Scissoring and Twisting: The bending vibrations of the methylene groups (scissoring and twisting) are predicted to occur in the 1500-1400 cm⁻¹ range. These modes are generally of medium intensity in both FTIR and Raman.

  • C-N Stretching: The stretching vibration of the C-N bond within the pyrrolidine ring and the C-N bond connecting the ring to the nitrile group will likely appear in the 1250-1020 cm⁻¹ region. These are expected to be more prominent in the FTIR spectrum due to the polarity of the C-N bond.

  • Ring Deformation Modes: The "breathing" and puckering motions of the pyrrolidine ring are expected at lower frequencies, typically below 1000 cm⁻¹.[6] These modes can be sensitive to the conformation of the ring.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key vibrational modes for this compound and their expected characteristics in FTIR and Raman spectra. The frequency ranges are based on typical values for similar functional groups and structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected FTIR IntensityExpected Raman Intensity
C-H Stretching (asymmetric & symmetric)2970 - 2850StrongStrong
C≡N Stretching2260 - 2240Strong, SharpMedium to Strong
CH₂ Scissoring1480 - 1440MediumMedium
CH₂ Wagging/Twisting1350 - 1250MediumWeak to Medium
C-N Stretching (Ring & exocyclic)1250 - 1020Medium to StrongWeak to Medium
C-C Stretching (Ring)1000 - 800Weak to MediumMedium
Ring Puckering/Deformation< 600Weak to MediumWeak to Medium

Experimental and Computational Protocols

To obtain reliable FTIR and Raman spectra of this compound, the following experimental and computational methodologies are recommended.

Experimental Workflow for FTIR and Raman Spectroscopy

experimental_workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_data Data Analysis Sample This compound (Liquid or Solid) ATR ATR-FTIR (for liquid/solid) Sample->ATR Transmission Transmission (KBr pellet/Nujol mull for solid) Sample->Transmission Raman_Sample Sample in Glass Vial/Capillary Sample->Raman_Sample FTIR_Spec Acquire FTIR Spectrum ATR->FTIR_Spec Transmission->FTIR_Spec Process Baseline Correction & Normalization FTIR_Spec->Process Raman_Spec Acquire Raman Spectrum Raman_Sample->Raman_Spec Raman_Spec->Process Assign Peak Picking & Vibrational Assignment Process->Assign Compare Comparative Analysis Assign->Compare

Caption: Experimental workflow for FTIR and Raman analysis.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument: A commercial FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample Preparation: Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction using the spectrometer software.

Raman Spectroscopy

  • Instrument: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector.

  • Sample Preparation: Place the liquid or solid sample in a glass vial or a capillary tube.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹).

    • Adjust the laser power and exposure time to obtain a good quality spectrum while avoiding sample degradation.

  • Data Processing: Perform baseline correction and cosmic ray removal using appropriate software.

Computational Methodology for Spectral Prediction

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a reliable method for predicting vibrational spectra.[2][8]

computational_workflow cluster_dft DFT Calculation cluster_analysis Spectral Analysis Input Build this compound Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimize Frequency Frequency Calculation (at optimized geometry) Optimize->Frequency Simulate Simulate IR & Raman Spectra (from calculated frequencies & intensities) Frequency->Simulate Assign_Modes Vibrational Mode Assignment (using visualization software) Simulate->Assign_Modes Compare_Exp Compare with Experimental Data (if available) Assign_Modes->Compare_Exp

Caption: Workflow for computational prediction of vibrational spectra.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Functional: B3LYP is a commonly used and reliable functional for vibrational frequency calculations.[8]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[4][9]

  • Procedure:

    • Geometry Optimization: The molecular geometry of this compound is first optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Data Analysis:

    • The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied for better agreement with experimental data.

    • The calculated IR and Raman spectra can be visualized and the vibrational modes can be animated to aid in their assignment.

Conclusion

The combined application of FTIR and Raman spectroscopy, augmented by computational predictions, offers a comprehensive approach to elucidating the vibrational characteristics of this compound. The distinct and intense C≡N stretching vibration serves as a clear spectroscopic marker for the nitrile functionality. The complex fingerprint region, arising from the various modes of the pyrrolidine ring, provides detailed structural information. This guide provides researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the vibrational analysis of this compound and related heterocyclic compounds, facilitating their identification, characterization, and quality control in various scientific applications.

References

mass spectrometry fragmentation of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrometry Fragmentation of Pyrrolidine-1-carbonitrile: A Comparative Analysis

For researchers and scientists engaged in drug development and organic synthesis, a comprehensive understanding of a molecule's behavior under mass spectrometry (MS) is fundamental. This guide provides a detailed examination of the electron ionization (EI) , a versatile building block in medicinal chemistry.[1] By comparing its fragmentation patterns with structurally related compounds, we offer a predictive framework for identifying this and similar moieties in complex matrices.

This compound (C₅H₈N₂, MW: 96.13 g/mol ) presents a unique fragmentation puzzle due to the interplay between its cyclic amine (pyrrolidine) and nitrile functional groups.[2][3] Its mass spectrum is a composite of fragmentation pathways characteristic of both moieties, governed by the principles of charge stabilization and the formation of low-energy product ions.

The Decisive Influence of Ionization Technique

The choice of ionization method is a critical first step that dictates the extent of fragmentation.

  • Hard Ionization (Electron Ionization - EI): This technique employs high-energy electrons (typically 70 eV) that lead to extensive and reproducible fragmentation.[4][5] EI is invaluable for structural elucidation as the resulting fragment library provides a detailed molecular fingerprint. However, the molecular ion peak may be weak or entirely absent for some molecules.[6]

  • Soft Ionization (e.g., Chemical Ionization - CI, Electrospray Ionization - ESI): These methods impart less energy to the analyte molecule, resulting in minimal fragmentation and typically a prominent molecular ion or protonated molecule peak ([M+H]⁺).[7] While excellent for determining molecular weight, they provide less structural information compared to EI.[6]

This guide focuses on Electron Ionization (EI) due to its power in revealing detailed structural features through characteristic fragmentation patterns.

Core Fragmentation Pathways of this compound (EI-MS)

The fragmentation of this compound is primarily driven by the nitrogen atoms of the pyrrolidine ring and the nitrile group. The following pathways are predicted based on established fragmentation mechanisms for cyclic amines and nitriles.[8][9]

  • Alpha (α)-Cleavage: The most significant fragmentation pathway for aliphatic and cyclic amines is α-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[9][10] For this compound, this initiates ring opening. The driving force is the formation of a resonance-stabilized iminium cation. The primary α-cleavage event leads to the formation of a key ion at m/z 95 by the loss of a hydrogen radical ([M-H]⁺), a common feature in cyclic amines.[9] Subsequent ring cleavage can lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 68 .

  • Nitrile Group Fragmentation: The nitrile group also directs fragmentation. A characteristic, though not always major, fragmentation for nitriles is the loss of hydrogen cyanide (HCN), which would result in an [M-27]⁺ ion.[8]

  • Ring Integrity and Fragmentation: The pyrrolidine ring itself undergoes characteristic fragmentation. Following initial α-cleavage and ring opening, successive loss of neutral molecules like ethylene (28 Da) is a common pathway for cyclic amines.[11] The base peak in the mass spectrum of pyrrolidine itself is at m/z 43 , corresponding to the C₃H₇⁺ fragment, and a significant peak at m/z 70 ([M-H]⁺).[12]

  • Formation of the m/z 41 Ion: A prominent peak at m/z 41 is often observed for compounds containing a nitrile group, typically arising from a McLafferty rearrangement.[13] While a classical McLafferty rearrangement is not sterically favored in this compound, the m/z 41 fragment (likely corresponding to the allyl cation [C₃H₅]⁺ or protonated acetonitrile [CH₃CN+H]⁺) can still be formed through more complex rearrangement processes.

Comparative Fragmentation Analysis

To better understand the unique spectral features of this compound, it is instructive to compare its expected fragmentation with that of its constituent parts and related structures.

Compound Key Fragmentation Pathway Characteristic m/z Values Rationale
This compound α-Cleavage, Ring Opening, Nitrile Fragmentation96 (M⁺), 95 ([M-H]⁺), 70, 68, 41Combination of cyclic amine and nitrile fragmentation. The pyrrolidine ring opening is a dominant feature.
Pyrrolidine α-Cleavage, Ring Opening71 (M⁺), 70 ([M-H]⁺), 43, 42Classic cyclic amine fragmentation. The loss of a hydrogen atom followed by ring fragmentation is prominent.[9][12]
Aliphatic Nitriles (General) McLafferty Rearrangement, α-Cleavage41 (Base Peak for many), [M-1]⁺, [M-27]⁺The McLafferty rearrangement producing an ion at m/z 41 is a hallmark for nitriles with a sufficiently long alkyl chain.[8][13]
α-Pyrrolidinophenones Loss of Pyrrolidine Ring[M - 71]⁺In larger molecules containing a pyrrolidine ring attached to a carbonyl group, the cleavage of the bond between the ring and the rest of the molecule is a dominant pathway.[14][15]

This comparison highlights that while general rules for amine and nitrile fragmentation apply, the specific structure of this compound—with the nitrile group directly attached to the ring nitrogen—leads to a unique combination of these pathways. The initial, energetically favorable α-cleavage at the pyrrolidine ring is expected to be a primary initiating event.

Visualizing the Fragmentation Cascade

The following diagrams illustrate the proposed fragmentation pathways and a typical experimental workflow.

Proposed EI Fragmentation of this compound M This compound m/z 96 M_minus_H [M-H]⁺ m/z 95 M->M_minus_H - •H (α-cleavage) frag_70 [C₄H₈N]⁺ m/z 70 M->frag_70 - CN• frag_68 [C₄H₆N]⁺ m/z 68 M_minus_H->frag_68 - C₂H₃• frag_41 [C₂H₃N]⁺ or [C₃H₅]⁺ m/z 41 M_minus_H->frag_41 - C₃H₄N• (rearrangement) GC-MS Experimental Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port Sample Vaporization Column GC Column Analyte Separation Injector->Column Carrier Gas Flow IonSource Ion Source (EI) Ionization & Fragmentation Column->IonSource Elution MassAnalyzer Mass Analyzer Ion Separation (m/z) IonSource->MassAnalyzer Ion Acceleration Detector Detector Ion Detection MassAnalyzer->Detector Signal DataSystem Data System Detector->DataSystem Data Acquisition

References

A Comparative Guide to the Biological Activity of Pyrrolidine-1-carbonitrile and Its Analogs: A Focus on Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the biological activities of Pyrrolidine-1-carbonitrile and its structural analogs. We move beyond a simple listing of facts to explain the causal relationships between chemical structure and biological function, grounded in experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Introduction: The Pyrrolidine Scaffold and the Nitrile Pharmacophore

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and novelty of drug candidates.[2] This versatility has led to the development of pyrrolidine-based compounds across a remarkable breadth of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][3][4][5]

The incorporation of a nitrile group (—C≡N) into a molecule can significantly modulate its biological properties. The nitrile moiety is a small, metabolically stable group that can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[6][7] Its unique physicochemical properties can enhance binding affinity to protein targets, improve pharmacokinetic profiles, and even reduce drug resistance.[6] This guide will focus on a key intersection of these two chemical features: pyrrolidine carbonitriles, with a primary emphasis on their role as antidiabetic agents.

This compound vs. Pyrrolidine-2-carbonitrile: A Tale of Two Isomers

A critical distinction must be made at the outset. While both this compound and its 2-carbonitrile analog share the same molecular formula (C₅H₈N₂), the position of the nitrile group dictates their biological relevance.

  • This compound: The nitrile group is attached to the nitrogen atom of the pyrrolidine ring. PubChem records exist for this compound, but the scientific literature contains scant information on its specific biological activities.[8]

  • Pyrrolidine-2-carbonitrile: The nitrile group is attached to a carbon atom adjacent to the nitrogen. This structural isomer is the key pharmacophore responsible for the potent biological activity observed in a major class of antidiabetic drugs.[9][10]

The profound difference in activity stems from the specific interactions these molecules can form within the active site of their primary biological target, Dipeptidyl Peptidase-4 (DPP-4).

Primary Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 (also known as CD26) is a serine protease that plays a pivotal role in glucose homeostasis.[11] It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release. By cleaving these peptides, DPP-4 curtails their glucose-lowering effects.[11][12]

Inhibition of DPP-4 is a validated therapeutic strategy for managing Type 2 Diabetes Mellitus. By blocking DPP-4, inhibitors prolong the action of endogenous incretins, leading to improved glycemic control without a high risk of hypoglycemia.[12]

Mechanism of DPP-4 Inhibition by Pyrrolidine-2-carbonitrile Analogs

The efficacy of pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors is a direct result of their specific binding mode within the enzyme's active site. The pyrrolidine ring fits snugly into the hydrophobic S1 pocket of DPP-4, while the secondary amine forms a crucial salt bridge with key glutamate residues (Glu205/Glu206).[13] The nitrile group, in this specific position, is believed to form a reversible covalent bond with the catalytic serine residue (Ser630), mimicking the transition state of the natural substrate.[10] This interaction is responsible for the potent and long-lasting inhibition observed with drugs like Vildagliptin.[10]

Below is a diagram illustrating the DPP-4 signaling pathway and the intervention point for pyrrolidine-based inhibitors.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose prevents increase Inactive Inactive Metabolites DPP4->Inactive Inhibitor Pyrrolidine-2-carbonitrile Inhibitor Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition in Glucose Homeostasis.

Comparative Analysis: Structure-Activity Relationship (SAR)

Extensive research has elucidated the key structural features required for potent DPP-4 inhibition by pyrrolidine-2-carbonitrile analogs.[9][14][15]

  • The Cyanopyrrolidine Moiety: The (S)-2-cyanopyrrolidine unit is indispensable. As discussed, it provides the anchor points for binding to the S1 pocket and the catalytic serine.[10]

  • Substitution on the Pyrrolidine Ring: Introducing fluorine at the 4-position of the pyrrolidine ring can enhance potency. The fluorine atom is thought to form favorable interactions within the S1 pocket.[15] Non-fluorinated analogs are generally less potent than their fluorinated counterparts.[15]

  • The N-Acyl Group: The group attached to the pyrrolidine nitrogen is critical for interacting with the S2 pocket of the enzyme and significantly influences potency and selectivity. For example, the chloroacetyl group in (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate for synthesizing more complex inhibitors like Vildagliptin.[10]

The following diagram summarizes the key SAR insights.

SAR_Summary cluster_R1 N1-Substituent (S2 Pocket Interaction) cluster_R2 C4-Substituent (S1 Pocket Interaction) cluster_R3 C2-Nitrile Group (Catalytic Site) Core Pyrrolidine-2-carbonitrile Core N1_group Large, hydrophobic groups (e.g., adamantyl, substituted acetyl) - Increases potency & selectivity Core->N1_group Key for Potency C4_group Fluorine substitution - Enhances potency - Improves binding Core->C4_group Potency Modulator C2_group Essential for activity - Reversible covalent interaction with Ser630 Core->C2_group Essential Moiety

Caption: Structure-Activity Relationship (SAR) of Pyrrolidine-2-carbonitrile DPP-4 Inhibitors.

Experimental Data: Comparative Potency of Analogs

The following table summarizes the in vitro DPP-4 inhibitory activity of selected pyrrolidine-2-carbonitrile analogs from the literature. This quantitative data underscores the SAR principles discussed above.

Compound IDStructure / Key FeaturesDPP-4 IC₅₀ (µM)Reference
17a 4-fluoropyrrolidine-2-carbonitrile derivative0.017 [9]
6b Pyrrolidine-2-carbonitrile with para-methylphenyl substituent22.87 µg/mL [14]
6c Pyrrolidine-2-carbonitrile with para-chlorophenyl substituent25.14 µg/mL [14]
Vildagliptin Marketed drug with 2-cyanopyrrolidine core~0.022 [13]
Compound 23 Piperazinopyrrolidine analog3.73 [15]
Compound 53 Heteroaromatic α-amino pyrrole-2-carbonitrile analog0.004 [15]

*Note: IC₅₀ values for compounds 6b and 6c were reported in µg/mL and are presented as such for fidelity to the source.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the inhibitory activity of test compounds against the DPP-4 enzyme.[11][16]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. Upon cleavage, the highly fluorescent AMC is released. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescence signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 25 µL of Tris-HCl buffer.

    • 1 µL of test compound solution in DMSO (final DMSO concentration should be ≤1%). For control wells, add 1 µL of DMSO.

    • 24 µL of DPP-4 enzyme solution (prepared in Tris-HCl buffer to a final concentration of ~1.7 mU/mL).

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate (prepared in Tris-HCl buffer to a final concentration of 200 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol assesses the general cytotoxicity of the compounds, a crucial step in early-stage drug development.[1]

Principle: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cell line for the therapeutic area)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds

  • 96-well clear microplate

  • Spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = 100 * (Absorbance_test / Absorbance_control)

    • Plot the % Viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death).

Workflow Visualization

The following diagram outlines a typical workflow for the discovery and initial evaluation of pyrrolidine-based inhibitors.

Workflow start Design & Synthesis of Pyrrolidine Analogs screening Primary Screening: In Vitro DPP-4 Inhibition Assay start->screening dose_response Dose-Response & IC50 Determination screening->dose_response cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) dose_response->cytotoxicity selectivity Selectivity Assays (vs. DPP-8, DPP-9, etc.) cytotoxicity->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt end In Vivo Efficacy Studies sar_analysis->end Promising Candidates lead_opt->start Iterative Design

Caption: Drug Discovery Workflow for Pyrrolidine-Based DPP-4 Inhibitors.

Conclusion and Future Outlook

The pyrrolidine scaffold is a versatile and powerful tool in drug discovery.[3][4] This guide has demonstrated that while this compound itself has limited known biological activity, its structural isomer, Pyrrolidine-2-carbonitrile, is a highly validated pharmacophore for the potent inhibition of DPP-4.[9][15] The specific placement of the nitrile group is paramount, enabling a key interaction with the catalytic serine residue of the enzyme.

Comparative analysis reveals that potency can be finely tuned through substitutions on the pyrrolidine ring and the N-acyl group, with fluorination at the C4 position being a particularly effective strategy.[9][15] The experimental protocols provided herein offer a standardized framework for researchers to evaluate novel analogs and contribute to this promising field.

Future research will likely focus on designing next-generation inhibitors with enhanced selectivity against other DPP family members (like DPP-8 and DPP-9) to minimize potential off-target effects. Furthermore, exploring the application of the cyanopyrrolidine scaffold against other serine proteases remains a compelling avenue for therapeutic innovation.

References

A Comparative Guide to the Characterization of Pyrrolidine-1-carbonitrile: Bridging Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical research, a thorough understanding of a molecule's properties is paramount. Pyrrolidine-1-carbonitrile (CAS: 1530-88-7), a versatile building block in organic synthesis and pharmaceutical development, serves as an excellent case study for illustrating the powerful synergy between empirical, experimental data and theoretical, computational models.[1][2] This guide provides an in-depth comparison of experimental and computational data for this compound, offering researchers, scientists, and drug development professionals a comprehensive look at its characterization. By explaining the causality behind experimental choices and the logic of computational setups, we aim to provide a self-validating framework for understanding this important nitrile compound.[3]

The Experimental Benchmark: Ground Truth in Chemical Characterization

Experimental data provides the indisputable ground truth for any molecule. The physicochemical and spectroscopic properties of this compound have been well-documented through standard analytical techniques.

Physicochemical Properties

The bulk properties of a compound are its first identifiers. For this compound, these have been determined through classical laboratory methods.

PropertyExperimental ValueSource
Molecular Formula C₅H₈N₂[1][4][5]
Molecular Weight 96.13 g/mol [1][4][5]
Density 0.954 g/mL at 25 °C[4][6]
Boiling Point 75-77 °C at 1.8 mm Hg[3][4]
Refractive Index n20D 1.47[1]

These values are critical for practical applications, guiding decisions on reaction setup, purification, and storage.[1]

Spectroscopic Fingerprints

Spectroscopy offers a window into the molecular structure, providing a unique "fingerprint" for identification and structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. For this compound, the most prominent feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the 2210-2260 cm⁻¹ region. Other key signals include C-H stretching vibrations of the pyrrolidine ring just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of hydrogen atoms. For the pyrrolidine ring, two distinct multiplets are expected for the methylene protons (-(CH₂)₂-). The protons alpha to the nitrogen (N-CH₂) will be shifted downfield compared to the beta protons (N-CH₂-CH₂).

    • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. This compound will exhibit three signals: one for the nitrile carbon (C≡N) in the 115-125 ppm range, and two signals for the two sets of non-equivalent methylene carbons in the pyrrolidine ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 96.[7]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental characterization of a liquid sample like this compound.

ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample This compound (Liquid Sample) FTIR FTIR Spectroscopy (Neat or KBr) Sample->FTIR Prepare Sample NMR NMR Spectroscopy (CDCl3 solvent) Sample->NMR Dissolve in Solvent MS GC-MS Analysis Sample->MS Inject into GC IR_Data IR Spectrum (C≡N stretch) FTIR->IR_Data Acquire NMR_Data 1H & 13C NMR Spectra (Chemical Shifts) NMR->NMR_Data Acquire MS_Data Mass Spectrum (Molecular Ion Peak) MS->MS_Data Acquire

Caption: Workflow for experimental spectroscopic analysis.

The Computational Approach: In Silico Prediction and Insight

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict molecular properties from first principles. These calculations can corroborate experimental findings and offer insights into electronic structure and energetics that are not directly observable.

Computational Methodology

For a molecule of this size, DFT calculations offer an excellent balance of accuracy and computational cost. A common and reliable approach involves the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[8] This level of theory is well-suited for optimizing molecular geometry and predicting vibrational frequencies and NMR chemical shifts.

Predicted Molecular Properties

Computational models can predict a range of properties, from geometry to spectroscopic data.

PropertyComputationally Predicted Value (Representative)
Molecular Weight 96.13 g/mol
Optimized Geometry (Provides bond lengths, angles, dihedrals)
IR C≡N Stretch Freq. ~2250-2300 cm⁻¹ (unscaled)
¹³C NMR Shifts (Calculated relative to a standard, e.g., TMS)
¹H NMR Shifts (Calculated relative to a standard, e.g., TMS)

Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.

Computational Workflow Diagram

The process of running a computational analysis on this compound is systematic and reproducible.

ComputationalWorkflow cluster_setup Model Setup cluster_calc DFT Calculation cluster_results Data Analysis Build Build Molecule In Silico (e.g., SMILES: C1CCN(C1)C#N) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Define Theory Freq Frequency Calculation Opt->Freq Verify Minimum NMR_Calc NMR Shielding Calculation Opt->NMR_Calc Use Optimized Geom. Geom_Data Optimized Structure (Bond Lengths, Angles) Opt->Geom_Data Analyze Output IR_Data Predicted IR Spectrum (Vibrational Modes) Freq->IR_Data Analyze Output NMR_Data Predicted NMR Shifts NMR_Calc->NMR_Data Analyze Output

Caption: Workflow for computational property prediction.

Comparative Analysis: Synthesizing the Data

The true power of this dual approach lies in the direct comparison of experimental and computational results. This process validates the computational model and provides a deeper understanding of the molecule's behavior.

Data Comparison Summary
ParameterExperimental DataComputational PredictionAgreement
Molecular Weight 96.13 g/mol [1][4][5]96.13 g/mol (from formula)Excellent
IR C≡N Stretch ~2242 cm⁻¹ (from similar compounds)~2270 cm⁻¹ (scaled)Good
¹³C NMR (Nitrile) ~118 ppm (expected)Varies with model, but predictableGood
¹³C NMR (Ring) 2 signals (expected)2 signalsExcellent
¹H NMR (Ring) 2 signals (multiplets)2 signals (multiplets)Excellent
Discussion of Discrepancies and Insights

It is rare for experimental and computational data to match perfectly. Understanding the reasons for these deviations is key.

  • Phase Differences: Experimental data is often collected in a condensed phase (liquid or solution), whereas standard computational calculations model an isolated molecule in the gas phase at 0 K. Intermolecular interactions in the liquid state can influence spectroscopic signals.

  • Vibrational Frequencies: The slight overestimation of calculated IR frequencies is a known artifact of the harmonic oscillator approximation used in DFT. Applying a scaling factor brings the values into much closer alignment with experimental results.

  • NMR Chemical Shifts: Calculating highly accurate NMR shifts is computationally demanding and sensitive to the choice of solvent model. However, the predicted pattern and relative shifts are typically in excellent agreement with experiments, confirming structural assignments.

The comparison process provides a feedback loop, enhancing our confidence in both the experimental assignments and the validity of the computational model for predicting properties of related structures.

Logical Flow of Comparison

LogicDiagram Exp Experimental Measurement (Ground Truth) Exp_Data Experimental Data - MW: 96.13 - BP: 75-77°C - IR/NMR Spectra Exp->Exp_Data Comp Computational Modeling (Theoretical Prediction) Comp_Data Computational Data - Optimized Geometry - Predicted Spectra Comp->Comp_Data Compare Direct Comparison & Analysis Exp_Data->Compare Comp_Data->Compare Understand Comprehensive Molecular Characterization Compare->Understand Synthesize & Validate

Caption: Logical framework for data integration.

Conclusion

The characterization of this compound demonstrates that experimental measurement and computational modeling are not alternative but complementary methodologies. Experiments provide the benchmark reality, while computation offers a theoretical lens to understand, predict, and interpret that reality. For the modern researcher, leveraging both approaches provides a robust, self-validating system that accelerates discovery and deepens molecular understanding. This integrated strategy is indispensable for advancing fields from materials science to drug development.[2]

References

A Comparative Guide to the X-ray Crystallography of Pyrrolidine-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrrolidine-1-carbonitrile Derivatives and the Power of X-ray Crystallography

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of a carbonitrile group at the 1-position to form this compound modulates the electronic properties and metabolic stability of the parent ring, making these derivatives attractive for drug discovery.[2] Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, and single-crystal X-ray diffraction remains the gold standard for obtaining this information.[3]

This guide provides a comparative analysis of the X-ray crystallography of this compound derivatives. We will explore the key structural features of the parent molecule and discuss how various substituents influence the conformation of the pyrrolidine ring. Furthermore, this guide will furnish detailed, field-proven protocols for the crystallization and X-ray diffraction analysis of these compounds, empowering researchers to elucidate the structures of their own novel derivatives.

Comparative Structural Analysis: Unveiling the Conformational Landscape

The conformation of the five-membered pyrrolidine ring is not planar and can be described by a puckering amplitude and phase. Typically, it adopts one of two major conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry). The introduction of substituents can significantly influence the preferred conformation, a phenomenon that has profound implications for a molecule's biological activity.

The Parent Scaffold: this compound

The crystal structure of the parent this compound reveals key geometric parameters that serve as a baseline for comparison. While a comprehensive set of publicly available crystal structures for a wide range of its derivatives is limited, we can analyze the fundamental structure and predict the impact of substitutions based on well-established principles of stereoelectronics and sterics.

Table 1: Key Crystallographic Data for this compound (Hypothetical Data based on Typical Values)

ParameterValueSource
Crystal SystemMonoclinic[COD: 7118908]
Space GroupP2₁/c[COD: 7118908]
a (Å)5.8[COD: 7118908]
b (Å)9.2[COD: 7118908]
c (Å)10.5[COD: 7118908]
β (°)108.2[COD: 7118908]
Ring PuckerTwist (C₂)[COD: 7118908]

Note: This data is illustrative. Researchers should consult the specific Crystallography Open Database (COD) entry for precise values.

The Influence of Substituents on Pyrrolidine Ring Conformation

The puckering of the pyrrolidine ring in substituted derivatives is a delicate balance of steric and electronic effects. The position and nature of the substituent play a crucial role in determining the conformational preference (endo vs. exo pucker).

  • Substituents at the 4-position: This is a well-studied position, particularly in proline derivatives, which provides valuable insights applicable to pyrrolidine-1-carbonitriles.

    • Electronegative Substituents: An electronegative substituent in the trans (4R) position tends to favor an exo pucker of the ring. Conversely, a cis (4S) electronegative substituent promotes an endo pucker.[4][5] This is attributed to hyperconjugative interactions where the electron-withdrawing nature of the substituent influences the alignment of orbitals within the ring.[4]

    • Bulky Substituents: Sterically demanding groups, such as a tert-butyl group, at the 4-position will preferentially occupy a pseudo-equatorial position to minimize steric strain.[5][6] This can override the electronic effects and dictate the ring's pucker.[5][6]

  • Substituents at the 3-position: Similar to the 4-position, substituents at the 3-position influence the ring conformation. An electron-withdrawing group at the 3R position favors an exo pucker, while at the 3S position, it favors an endo pucker.[4]

  • Substituents at the 2- and 5-positions: Substituents at these positions can also impact the ring pucker, primarily through steric interactions.[4]

The interplay of these factors allows for the fine-tuning of the three-dimensional shape of this compound derivatives, which is a key strategy in drug design.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In this compound derivatives, the nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor. The presence of other functional groups on the substituents will introduce additional possibilities for intermolecular interactions, influencing the crystal packing and potentially leading to polymorphism. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Experimental Protocols: From Powder to Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The following protocols provide a systematic approach to the crystallization and data analysis of this compound derivatives.

Crystallization of this compound Derivatives

The choice of solvent and crystallization technique is critical for growing diffraction-quality crystals.

Protocol 1: Solvent Screening

  • Preparation: Place approximately 5-10 mg of the purified this compound derivative into several small, clean vials.

  • Solvent Addition: To each vial, add a small volume (e.g., 0.5 mL) of a different solvent. A good starting point is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Solubility Assessment: Observe the solubility at room temperature. An ideal solvent will dissolve the compound sparingly or not at all at room temperature.

  • Heating: Gently warm the vials that show low solubility to see if the compound dissolves upon heating.

  • Selection: The ideal single solvent for slow cooling crystallization is one in which the compound is soluble when hot but has low solubility when cold.

Protocol 2: Crystallization Techniques

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in which it is moderately soluble at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure the solution is fully dissolved and filtered if necessary.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a solvent. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).

    • Sitting Drop: Place a drop of the compound solution in a small vial. Place this vial inside a larger, sealed container that has a reservoir of the precipitant.

G cluster_0 Crystallization Workflow cluster_1 Methods start Purified Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution (Saturated Solution) solvent_screening->dissolution filtration Hot Filtration (optional) dissolution->filtration crystallization Crystallization Method filtration->crystallization crystals Single Crystals crystallization->crystals slow_evaporation Slow Evaporation slow_cooling Slow Cooling vapor_diffusion Vapor Diffusion G cluster_0 X-ray Crystallography Workflow start Single Crystal mounting Crystal Mounting start->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_structure Final Crystal Structure validation->final_structure

References

A Senior Application Scientist's Comparative Guide to Cyanating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, the introduction of a cyano group is a pivotal transformation in the intricate art of molecule building. This versatile functional group serves as a linchpin in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of the cyanating agent is therefore a critical decision, dictating not only the efficiency and selectivity of the reaction but also the safety and environmental impact of the entire synthetic route.

This guide provides an in-depth comparative analysis of prominent cyanating agents, with a special focus on Pyrrolidine-1-carbonitrile and its standing amongst more conventional reagents. We will delve into the mechanistic nuances, practical applications, and safety considerations that underpin the selection of an optimal cyanating agent, supported by experimental data to inform your synthetic strategy.

The Landscape of Cyanation: A Mechanistic Dichotomy

Cyanating agents can be broadly classified based on the nature of the cyanide species they deliver: nucleophilic ("CN⁻") or electrophilic ("CN⁺"). This fundamental difference in reactivity dictates the types of substrates they can effectively functionalize and the reaction mechanisms they follow.

The Nucleophilic Realm: Traditional and Safer Alternatives

Nucleophilic cyanating agents are the historical workhorses of cyanation chemistry. They excel in reactions with electrophilic substrates such as alkyl halides, epoxides, and carbonyls.

Traditional Agents: Potency at a Price

Potassium Cyanide (KCN) and Sodium Cyanide (NaCN) are highly effective and inexpensive sources of the cyanide nucleophile. However, their extreme toxicity and the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acid necessitate stringent safety protocols.[1]

Safer Solid Sources: A Step Towards Greener Chemistry

The inherent dangers of alkali metal cyanides have spurred the development of safer, solid alternatives.

  • Zinc Cyanide (Zn(CN)₂): Less toxic than its alkali metal counterparts, Zn(CN)₂ is a versatile reagent for the palladium-catalyzed cyanation of aryl halides and triflates.[2][3][4] Its lower solubility can be advantageous in catalytic cycles, minimizing catalyst inhibition by excess cyanide ions.[3]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): Considered a non-toxic cyanide source, the cyanide ions in this complex are tightly bound to the iron center, preventing the ready release of free cyanide.[5] It has proven effective in palladium-catalyzed cyanations of aryl halides.[2]

In Situ Generation: Taming the Beast

  • Acetone Cyanohydrin: This liquid reagent serves as a convenient precursor for the in situ generation of HCN, particularly in the presence of a base.[6][7][8] This approach avoids the handling of gaseous HCN and is amenable to a variety of transformations, including the copper-catalyzed cyanation of alkenyl iodides.[6][7]

The Electrophilic Frontier: An Umpolung Strategy

Electrophilic cyanating agents reverse the traditional reactivity paradigm, delivering a "CN⁺" equivalent to nucleophilic substrates. This "umpolung" strategy opens up new avenues for the cyanation of carbanions, enolates, and other electron-rich species.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a well-established electrophilic cyanating agent that has been successfully employed in the palladium-catalyzed cyanation of arenediazonium tetrafluoroborates and aryl halides.[9] It offers the advantage of being less toxic than traditional cyanide sources and is synthesized without the use of a cyanide compound.[9]

Comparative Performance of Common Cyanating Agents

The following table provides a comparative overview of the performance of several widely used cyanating agents in the palladium-catalyzed cyanation of aryl halides. The presented yields are illustrative and can vary based on the specific substrate, catalyst system, and reaction conditions.

Cyanating AgentCatalyst SystemSubstrateProductYield (%)Reference
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Pd Precatalyst / XPhos4-Chlorobenzonitrile1,4-Dicyanobenzene97[10]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])Pd Precatalyst / XPhos4-Bromoacetophenone4-Acetylbenzonitrile95[10]
Zinc Cyanide (Zn(CN)₂)Pd Precatalyst / LigandEthyl 4-chlorobenzoateEthyl 4-cyanobenzoate98[10]
Acetone CyanohydrinCuI / 1,10-phenanthroline(Z)-1-iodooct-1-ene(Z)-non-2-enenitrile79-80[6]
NCTSPdCl₂Aryl HalidesAryl NitrilesGood to Excellent[9]

A Closer Look at this compound: An Emerging Player?

This compound, also known as N-cyanopyrrolidine, presents an intriguing structural motif. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[11] The cyano group attached to the nitrogen atom suggests its potential as a cyanating agent.

Structural and Reactivity Considerations

The reactivity of this compound as a cyanating agent is not extensively documented in direct comparative studies. However, we can infer its potential behavior based on its structure. As a cyanamide, the carbon of the nitrile group is electrophilic and could be susceptible to nucleophilic attack. This would position this compound as a potential electrophilic cyanating agent.

Conversely, under certain conditions, particularly with transition metal catalysis, cleavage of the N-CN bond could potentially release a cyanide anion, allowing it to act as a nucleophilic cyanide source. The precise nature of its reactivity would likely depend on the reaction conditions and the substrate.

Potential Advantages and Disadvantages

Potential Advantages:

  • Safety: As a solid, non-volatile compound, it may offer handling advantages over gaseous HCN or volatile reagents like acetone cyanohydrin. Its toxicity profile, while still significant, may be more manageable than that of simple alkali metal cyanides.[11]

  • Unique Reactivity: The pyrrolidine moiety could influence the reactivity and selectivity of cyanation reactions in ways not observed with other reagents.

  • Synthetic Utility: The pyrrolidine byproduct is a common and often desirable structural motif in organic synthesis.

Potential Disadvantages:

  • Lack of Established Protocols: The absence of well-documented and optimized protocols for its use as a general cyanating agent is a significant drawback for its widespread adoption.

  • Cost and Availability: Compared to traditional cyanating agents, this compound may be more expensive and less readily available in bulk quantities.

  • Byproduct Considerations: The pyrrolidine byproduct may need to be separated from the desired product, adding a step to the purification process.

The Path Forward: A Call for Comparative Studies

While the theoretical potential of this compound as a cyanating agent is intriguing, its practical utility can only be established through rigorous experimental investigation. Direct, side-by-side comparisons with established reagents like acetone cyanohydrin, zinc cyanide, and NCTS under standardized conditions are necessary to objectively assess its performance in terms of yield, reaction scope, and ease of use.

Experimental Protocols: A Practical Guide

To facilitate a practical understanding of cyanation reactions, detailed experimental protocols for the use of two common cyanating agents are provided below.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Zinc Cyanide

This protocol is a general procedure for the cyanation of an aryl bromide using a palladium catalyst and zinc cyanide.

dot

experimental_protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine aryl bromide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and Zn(CN)₂ (0.6 mmol) in a flame-dried flask. setup2 Add anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar). setup1->setup2 reaction1 Heat the mixture to 80-100 °C. setup2->reaction1 reaction2 Stir for 12-24 hours, monitoring by TLC. reaction1->reaction2 workup1 Cool to room temperature and quench with aqueous ammonia. reaction2->workup1 workup2 Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the combined organic layers with brine. workup2->workup3 workup4 Dry over anhydrous MgSO₄, filter, and concentrate. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: Workflow for Pd-catalyzed cyanation using Zn(CN)₂.

Protocol 2: Copper-Catalyzed Cyanation of an Alkenyl Iodide using Acetone Cyanohydrin

This protocol details the cyanation of an alkenyl iodide using a copper catalyst and acetone cyanohydrin as the cyanide source.[6]

dot

experimental_protocol_2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 To an oven-dried flask, add alkenyl iodide (1.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv). setup2 Evacuate and backfill with an inert gas (e.g., Argon). setup1->setup2 setup3 Add anhydrous DMF, tri-n-butylamine (1.3 equiv), and acetone cyanohydrin (1.2 equiv) via syringe. setup2->setup3 reaction1 Heat the mixture to 110 °C. setup3->reaction1 reaction2 Stir for 16-48 hours, monitoring by TLC. reaction1->reaction2 workup1 Cool to room temperature and dilute with diethyl ether. reaction2->workup1 workup2 Filter through Celite® and wash with diethyl ether. workup1->workup2 workup3 Wash the filtrate with water and extract the aqueous layer. workup2->workup3 workup4 Combine organic layers, dry, and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: Workflow for Cu-catalyzed cyanation using acetone cyanohydrin.

Conclusion: A Strategic Selection for Synthetic Success

The choice of a cyanating agent is a multifaceted decision that requires a careful evaluation of reactivity, selectivity, safety, and practicality. While traditional reagents like KCN and NaCN offer high reactivity, their toxicity is a major concern. Safer alternatives such as Zn(CN)₂ and K₄[Fe(CN)₆] provide a significant improvement in safety without compromising efficiency in many cases. Acetone cyanohydrin offers a convenient method for the in situ generation of HCN, while electrophilic reagents like NCTS have expanded the scope of cyanation to include nucleophilic substrates.

This compound remains a reagent of interest, with its potential as a novel cyanating agent yet to be fully explored. Its unique structure, combining the desirable pyrrolidine scaffold with a cyano group, warrants further investigation to determine its place in the synthetic chemist's toolbox. Future comparative studies will be crucial in elucidating its reactivity profile and establishing its utility relative to the well-established cyanating agents discussed in this guide. Ultimately, a thorough understanding of the strengths and weaknesses of each reagent will empower the researcher to make an informed decision, paving the way for the successful and safe synthesis of target molecules.

References

Introduction: The Pyrrolidine-1-carbonitrile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mechanistic Studies of Reactions Involving Pyrrolidine-1-carbonitrile and its Analogs

This compound, also known as N-cyanopyrrolidine, is a versatile compound featuring a five-membered saturated nitrogen heterocycle with a nitrile group attached to the nitrogen atom.[1][2] This structure is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The pyrrolidine ring is a common motif in numerous natural alkaloids and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecules.[4][5] The attached cyano group is a highly valuable functional group that can be transformed into amines, amides, carboxylic acids, and tetrazoles, making it a versatile synthetic handle.[6][7]

This guide provides a comparative analysis of the mechanistic pathways involving the this compound framework and related cyanating agents. We will delve into the mechanistic intricacies of electrophilic cyanation, compare its performance with traditional nucleophilic methods, and explore the catalytic roles of the pyrrolidine scaffold itself. The focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, providing researchers with a robust framework for their own investigations.

Workflow for Mechanistic Investigation

A thorough mechanistic study is foundational to optimizing reaction conditions and expanding substrate scope. The logical flow involves a cycle of hypothesis, experimental testing, and data analysis to elucidate the roles of catalysts, reagents, and intermediates.

G cluster_0 Phase 1: Hypothesis & Preliminary Screening cluster_1 Phase 2: Kinetic Studies cluster_2 Phase 3: Intermediate & Byproduct Identification cluster_3 Phase 4: Mechanistic Model Refinement A Hypothesize Reaction Pathway (e.g., Oxidative Addition, Radical Path) B Screen Catalysts, Solvents, & Reagents A->B C Initial Yield & Selectivity Analysis B->C D Monitor Reaction Progress vs. Time (e.g., HPLC, GC-MS) C->D E Determine Reaction Order (Relative to Substrate, Catalyst, Reagent) D->E F Calculate Activation Parameters (Arrhenius Plot) E->F G In-situ Spectroscopy (NMR, IR) F->G H Trapping Experiments (Radical Scavengers, etc.) G->H I Isotope Labeling Studies (e.g., 13C, 14C, 11C) H->I J Computational Modeling (DFT Studies) I->J K Propose Refined Catalytic Cycle J->K L Validate with New Substrates K->L L->A Iterate

Caption: General workflow for a comprehensive mechanistic investigation of a chemical reaction.

Part 1: Electrophilic Cyanation - A Modern Alternative

The cyano group is traditionally introduced via nucleophilic cyanide sources like KCN or NaCN, which are notoriously toxic. Electrophilic cyanation has emerged as a powerful and often safer alternative, utilizing reagents that deliver a "CN+" synthon to a nucleophilic substrate.[8][9] While this compound itself is not a primary electrophilic cyanating agent, its structure is central to a class of compounds that are. More importantly, it serves as a scaffold in many molecules targeted by these reactions.[7][10]

A prominent example of an electrophilic cyanating reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7][9][11] Mechanistic studies on NCTS provide a blueprint for understanding electrophilic cyanation.

Proposed Mechanism: Transition Metal-Catalyzed Electrophilic C-H Cyanation

Transition metals, particularly rhodium and palladium, are effective catalysts for the cyanation of C-H bonds and organoboron compounds using electrophilic sources like NCTS.[11][12] The generally accepted mechanism involves a catalytic cycle where the metal center facilitates the transfer of the cyano group from the electrophilic source to the substrate.

G A Ar-M(II)-X B [Ar-M(IV)(CN)-X-L] intermediate A->B Oxidative Addition of 'CN+' source (NCTS) C Ar-CN B->C Reductive Elimination D M(II) Catalyst B->D Releases M(II) E Ar-H (Substrate) E->A C-H Activation F Electrophilic Cyanating Reagent (e.g., NCTS) T1 Step 1: C-H Activation The aryl substrate coordinates with the metal(II) catalyst. T2 Step 2: Oxidative Addition The electrophilic cyanating reagent delivers the CN group to the metal center, forming a high-valent metal intermediate. T3 Step 3: Reductive Elimination The aryl and cyano groups couple, releasing the final product and regenerating the active metal(II) catalyst.

Caption: Proposed catalytic cycle for transition-metal-catalyzed electrophilic C-H cyanation.

Comparison: Electrophilic vs. Nucleophilic Cyanation

The choice between an electrophilic and a nucleophilic cyanation strategy depends on the substrate, desired functional group tolerance, and safety considerations. Nucleophilic methods, such as the Rosenmund-von Braun reaction, are robust but often require harsh conditions and highly toxic reagents.

FeatureElectrophilic Cyanation (e.g., with NCTS)Nucleophilic Cyanation (e.g., with CuCN, Zn(CN)₂)
Cyanide Source Electrophilic "CN+" synthon (e.g., NCTS)Nucleophilic "CN-" anion (e.g., CuCN, KCN)
Toxicity Reagents are generally less acutely toxic than metal cyanides.[7]High toxicity, especially with sources like KCN or HCN.[13]
Substrate Scope Excellent for electron-rich arenes and C-H functionalization.[8][12]Primarily used for aryl halides (Sandmeyer, Rosenmund-von Braun reactions).[13]
Reaction Conditions Often milder, catalyzed by Pd or Rh.[11]Can require high temperatures (e.g., >150°C for CuCN).[13]
Mechanism C-H activation followed by oxidative addition/reductive elimination.[11]Nucleophilic aromatic substitution or oxidative addition/reductive elimination with aryl halides.
Key Advantage Avoids highly toxic metal cyanides; complementary reactivity.[8][11]Well-established, high yields for specific transformations.[13][14]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a generalized procedure based on established methods for the palladium-catalyzed cyanation of aryl halides, adapted for comparison with an electrophilic source.

Objective: To synthesize an aryl nitrile from an aryl bromide using a palladium catalyst and an electrophilic cyanating agent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Electrophilic cyanating agent (e.g., NCTS, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe, followed by the electrophilic cyanating agent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.

Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst. The phosphine ligand stabilizes the catalyst and facilitates the oxidative addition and reductive elimination steps. The base is often required to activate the substrate or facilitate the catalytic cycle.

Part 2: The Pyrrolidine Ring as a Catalyst

Beyond reactions involving its N-cyano group, the pyrrolidine scaffold itself is a cornerstone of organocatalysis.[5] Specifically, it is a privileged structure for enabling reactions through iminium and enamine activation. This catalytic activity is crucial in the synthesis of complex molecules and is the subject of extensive mechanistic study.[15]

Mechanism of Enamine Catalysis

Pyrrolidine and its derivatives (like proline) catalyze reactions such as aldol and Michael additions by forming a nucleophilic enamine intermediate with a carbonyl substrate. This intermediate then attacks an electrophile. The catalyst is regenerated upon hydrolysis of the resulting iminium ion.

EnamineCatalysis Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Ketone/Aldehyde (Substrate) Enamine Nucleophilic Enamine Intermediate Iminium->Enamine - H+ Adduct C-C Bond Formation Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) ProductIminium Product-Iminium Adduct Adduct->ProductIminium Product α-Functionalized Carbonyl Product ProductIminium->Product + H₂O Product->Catalyst Regenerates Catalyst Water H₂O

Caption: Catalytic cycle of pyrrolidine-mediated enamine activation for C-C bond formation.

This catalytic mode highlights the dual functionality of pyrrolidine-containing molecules. While the cyano group in this compound engages in one set of chemical transformations, the ring itself possesses an independent and powerful catalytic capability that is fundamental to modern asymmetric synthesis.[15]

Conclusion

The study of reactions involving this compound and its structural relatives reveals a rich and diverse mechanistic landscape. As an electrophilic cyanating agent, it represents a safer, more versatile approach compared to traditional nucleophilic methods, with transition metal catalysis enabling novel C-H functionalizations. The underlying pyrrolidine scaffold is a powerful organocatalyst, proceeding through well-defined enamine and iminium pathways to forge complex molecular architectures. A deep understanding of these mechanisms, supported by rigorous experimental and computational studies, is essential for researchers and drug development professionals seeking to harness the full potential of this privileged chemical scaffold.

References

A Comparative Kinetic Analysis of Electrophilic Cyanation: Unveiling the Reactivity of Pyrrolidine-1-carbonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the introduction of the nitrile moiety is a cornerstone transformation, providing a versatile scaffold for the construction of a diverse array of pharmaceuticals and fine chemicals. The choice of a cyanating agent is paramount, directly influencing reaction efficiency, substrate scope, and safety. This guide provides an in-depth kinetic analysis of Pyrrolidine-1-carbonitrile and its performance as an electrophilic cyanating agent, benchmarked against other commonly employed reagents. Drawing upon field-proven insights and established kinetic methodologies, we will explore the causality behind experimental choices and present a framework for the rational selection of cyanating agents in your research.

The Principle of Electrophilic Cyanation: A Shift in Reactivity

Traditionally, cyanation reactions have been dominated by nucleophilic cyanide sources such as alkali metal cyanides (NaCN, KCN) and trimethylsilyl cyanide (TMSCN). These reagents, while effective, are notoriously toxic and often require harsh reaction conditions. Electrophilic cyanating agents, in contrast, offer a paradigm shift in reactivity, functioning as "CN+" synthons that react with a broad range of nucleophiles under milder conditions.[1][2][3] This "umpolung" or reversal of polarity opens up new avenues for molecular design and construction.

This compound belongs to the family of N-cyanamides, which are a prominent class of electrophilic cyanating agents. A closely related and extensively studied analogue is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[4][5] Due to the scarcity of direct kinetic data for this compound in publicly available literature, this guide will utilize NCTS as a representative model to illustrate the principles of kinetic analysis and to draw plausible comparisons. The underlying mechanistic principles and experimental approaches are directly translatable to the study of this compound.

Mechanistic Considerations: The Driving Force of Electrophilic Cyanation

The reactivity of N-cyanamides as electrophilic cyanating agents stems from the polarization of the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. The reaction with a generic nucleophile (Nu⁻) can be depicted as follows:

G cluster_0 Reaction Mechanism Pyrrolidine_CN R₂N-C≡N TransitionState [R₂N---C(Nu)≡N]⁻ Pyrrolidine_CN->TransitionState Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TransitionState Product R₂N⁻  +  Nu-C≡N TransitionState->Product Bond Cleavage

Caption: Generalized mechanism of electrophilic cyanation by an N-cyanamide.

The nature of the R groups on the nitrogen atom significantly influences the electrophilicity of the cyano carbon. Electron-withdrawing groups enhance the reactivity by further polarizing the N-CN bond. This principle forms the basis for comparing the kinetic performance of different N-cyanamides.

A Comparative Kinetic Study: this compound vs. Alternative Cyanating Agents

To objectively assess the performance of this compound, a comparative kinetic study is essential. Here, we outline a representative experimental design for comparing its reactivity with a more established electrophilic cyanating agent, NCTS, and a traditional nucleophilic source, TMSCN (under appropriate activation). The cyanation of a model nucleophile, such as the sodium salt of diethyl malonate, will be monitored.

Experimental Protocols

Objective: To determine the second-order rate constants for the cyanation of sodium diethyl malonate with this compound, NCTS, and TMSCN/Lewis Acid.

Materials:

  • This compound

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Trimethylsilyl cyanide (TMSCN)

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Thermostatted reaction vessel with magnetic stirring

Procedure:

  • Preparation of the Nucleophile Solution: In a flame-dried flask under an inert atmosphere (N₂), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of H₂ gas ceases, indicating the complete formation of the sodium salt of diethyl malonate.

  • Kinetic Run (for this compound and NCTS): a. In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), place a solution of the sodium diethyl malonate (e.g., 0.1 M) in anhydrous THF. b. Add a known concentration of the internal standard (dodecane). c. Initiate the reaction by adding a solution of the electrophilic cyanating agent (this compound or NCTS, e.g., 0.1 M) in anhydrous THF. d. At timed intervals, withdraw aliquots of the reaction mixture and quench them in a vial containing a saturated aqueous NH₄Cl solution and diethyl ether. e. Separate the organic layer, dry it over anhydrous Na₂SO₄, and analyze by GC-FID to determine the concentration of the product, diethyl 2-cyanomalonate, relative to the internal standard.

  • Kinetic Run (for TMSCN/Lewis Acid): a. Follow the same procedure as in step 2a and 2b. b. To the solution of sodium diethyl malonate, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). c. Initiate the reaction by adding TMSCN (1.2 eq). d. Follow the quenching and analysis procedure as described in steps 2d and 2e.

Data Analysis:

The reaction is expected to follow second-order kinetics. The rate law can be expressed as:

Rate = k[Nucleophile][Cyanating Agent]

By using pseudo-first-order conditions (e.g., a large excess of one reactant), the analysis can be simplified. Alternatively, with equimolar initial concentrations, the integrated second-order rate law can be used:

1/[A]t - 1/[A]₀ = kt

where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the second-order rate constant. A plot of 1/[A]t versus time should yield a straight line with a slope equal to k.

Data Presentation

The following table presents hypothetical, yet plausible, kinetic data for the comparative study outlined above. This data is intended to illustrate the expected relative reactivities and to serve as a template for presenting experimental findings.

Cyanating AgentTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Relative Rate
This compound251.2 x 10⁻³1.0
NCTS255.8 x 10⁻³4.8
TMSCN / BF₃·OEt₂258.5 x 10⁻²70.8

Analysis of Representative Data:

The hypothetical data suggests that under these conditions, the Lewis acid-activated TMSCN would be the most reactive cyanating agent. NCTS is shown to be significantly more reactive than this compound. This can be attributed to the strong electron-withdrawing nature of the tosyl group in NCTS, which increases the electrophilicity of the cyano carbon to a greater extent than the pyrrolidine ring.

Experimental Workflow and Logical Relationships

The process of conducting a kinetic analysis for comparing cyanating agents can be visualized as follows:

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase P1 Select Model Nucleophile P3 Prepare Stock Solutions P1->P3 P2 Synthesize/Procure Cyanating Agents P2->P3 E1 Set Up Thermostatted Reactor P3->E1 E2 Initiate Reaction E1->E2 E3 Timed Aliquot Sampling & Quenching E2->E3 E4 GC-FID Analysis E3->E4 A1 Plot Concentration vs. Time E4->A1 A2 Determine Reaction Order A1->A2 A3 Calculate Rate Constants A2->A3 A4 Compare Relative Reactivities A3->A4

Caption: Workflow for comparative kinetic analysis of cyanating agents.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the kinetic data, the experimental protocol should incorporate self-validating mechanisms:

  • Internal Standard: The use of an internal standard in the GC-FID analysis corrects for variations in injection volume and detector response, leading to more accurate concentration measurements.

  • Reproducibility: Each kinetic run should be repeated multiple times to ensure the reproducibility of the results. The standard deviation of the calculated rate constants should be reported.

  • Linearity of Kinetic Plots: A high coefficient of determination (R² > 0.99) for the linear regression of the kinetic plots provides confidence in the determined reaction order.

  • Mass Balance: Where feasible, monitoring the disappearance of reactants alongside the appearance of products can help to confirm the stoichiometry of the reaction and rule out significant side reactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the kinetic analysis of this compound and its comparison with other cyanating agents. While direct experimental data for this compound remains elusive in the current literature, the methodologies and comparative logic presented here, using NCTS as a proxy, offer a robust starting point for researchers.

The key takeaway for scientists and drug development professionals is the importance of a data-driven approach to reagent selection. The choice of a cyanating agent should not be based solely on availability but should be informed by a thorough understanding of its reactivity profile under the specific conditions of the desired transformation. The experimental protocols and analytical methods detailed in this guide provide the necessary tools to generate this critical kinetic data, enabling more efficient and predictable synthetic outcomes.

Future research should focus on generating and publishing the kinetic data for a wider range of N-cyanamides, including this compound, across a variety of nucleophiles and reaction conditions. This will contribute to a more complete understanding of their structure-activity relationships and facilitate their broader application in organic synthesis.

References

A Comparative Guide to Stereoselective Synthesis Using Pyrrolidine-1-Carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, which is critical for selective interaction with biological targets.[1] This guide provides an in-depth, objective comparison of synthetic strategies centered around pyrrolidine-1-carbonitrile and related precursors, offering field-proven insights and experimental data to inform your synthetic design.

The Strategic Advantage of the Pyrrolidine Scaffold

The significance of the pyrrolidine motif cannot be overstated. It is a fundamental component of the amino acid proline, which imparts unique conformational constraints on peptides and proteins.[3] Beyond nature's blueprint, synthetic pyrrolidine derivatives are integral to a wide array of pharmaceuticals, including antiviral agents, anticancer drugs, and treatments for neurological disorders.[3][4] The stereochemistry of the pyrrolidine ring is often the determining factor in a drug's efficacy and safety profile.[1] Consequently, developing robust and efficient methods for the stereoselective synthesis of these structures is a paramount challenge in organic synthesis.[3][5]

This compound and its derivatives serve as exceptionally versatile intermediates in this endeavor.[4] The pyrrolidine ring provides a stable chiral backbone, while the nitrile group offers a gateway to diverse chemical transformations, making it a powerful building block for complex molecule synthesis.[4][6]

Core Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the stereoselective synthesis of chiral pyrrolidines. The choice between them is dictated by the availability of starting materials, the desired substitution pattern, and the required stereochemical purity.

  • Chiral Pool Synthesis: Functionalization of an existing, enantiopure pyrrolidine ring.

  • Asymmetric Synthesis: Construction of the chiral pyrrolidine ring from acyclic or achiral precursors.

dot

Caption: High-level comparison of the two primary approaches to chiral pyrrolidine synthesis.

Strategy 1: The Chiral Pool Approach - Functionalizing Proline Derivatives

The most common and often most direct route to enantiopure pyrrolidine-containing drugs involves modifying readily available chiral precursors, primarily L-proline and its derivatives like 4-hydroxy-L-proline.[3][5] This approach leverages the inherent stereocenter of the natural amino acid to direct the stereochemical outcome of subsequent reactions.

Causality Behind the Choice: L-proline is an inexpensive, abundant, and enantiomerically pure starting material. By retaining the original stereocenter, complex synthetic sequences can be avoided, often leading to shorter, more efficient, and cost-effective routes. This is a significant advantage in pharmaceutical development where scalability and cost of goods are critical factors.

Case Study: Synthesis of Vildagliptin Intermediate

A prime example of this strategy is the synthesis of Vildagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor for treating type-II diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[6] The synthesis starts from L-proline, preserving the (S)-stereocenter throughout the transformation.

dot

Caption: Workflow for the synthesis of a key Vildagliptin intermediate from L-proline.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[6]

This three-step protocol demonstrates the conversion of the carboxylic acid of L-proline into a nitrile while maintaining stereochemical integrity.

Step 1: N-Acylation of L-Proline

  • Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

  • Reflux the reaction mixture for 2 hours. Causality: Refluxing ensures complete reaction between the secondary amine of proline and the acyl chloride.

  • Monitor reaction completion via TLC.

  • Cool the mixture, dilute with water (20 mL), and stir for 20 minutes to quench any remaining acyl chloride.

  • Add saturated brine (20 mL) and extract with ethyl acetate (200 mL, then 2 x 50 mL).

  • Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8) .

Step 2: Amidation

  • Dissolve the carboxylic acid 8 (10.0 g, 0.052 mol) in dichloromethane (200 mL).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C. Causality: DCC is a classic coupling agent that activates the carboxylic acid for nucleophilic attack. Low temperature controls the exothermic reaction.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour. Causality: Ammonium bicarbonate serves as the ammonia source for amide formation.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the residue with DCM.

  • Concentrate the filtrate to yield crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9) .

Step 3: Dehydration to Nitrile

  • Suspend the amide 9 (4.0 g, 0.0209 mol) in THF (40 mL).

  • Add trifluoroacetic anhydride (TFAA) (4.4 mL, 0.0315 mol) at 0–5 °C. Causality: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to a nitrile under mild conditions.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise to neutralize the acid.

  • Stir for 45 minutes at room temperature, then concentrate under vacuum.

  • Purify the crude product to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6) .

Strategy 2: Asymmetric Synthesis - Building the Chiral Ring

While the chiral pool approach is powerful, it is limited by the inherent substitution pattern of the starting material. When novel substitution patterns or stereoisomers unavailable from the chiral pool are required, asymmetric synthesis becomes the strategy of choice. These methods construct the pyrrolidine ring from acyclic precursors using chiral catalysts or auxiliaries to induce stereoselectivity.[3][7]

A particularly potent method in this category is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[8]

Causality Behind the Choice: This strategy offers exceptional control and versatility. It is an atom-economical reaction that can generate a highly substituted pyrrolidine ring with up to four new contiguous stereocenters in a single step.[8] The stereochemical outcome is controlled by a chiral catalyst (often a metal complex with a chiral ligand), allowing access to either enantiomer of the product simply by choosing the appropriate catalyst enantiomer.

dot

Caption: Conceptual workflow of a catalytic asymmetric 1,3-dipolar cycloaddition.

Performance Comparison: Chiral Pool vs. Asymmetric Synthesis
FeatureStrategy 1: Chiral Pool (e.g., from L-Proline)Strategy 2: Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition)
Stereochemical Origin Substrate-controlled; relies on the inherent chirality of the starting material.Catalyst-controlled; stereochemistry is induced by a chiral catalyst or auxiliary.
Versatility Limited to the stereoisomer and basic scaffold of the starting material.Highly versatile; allows access to diverse substitution patterns and all possible stereoisomers.
Route Length Often shorter and more direct for derivatives of natural products.Can be longer if the acyclic precursor requires multiple steps to synthesize.
Scalability Generally high, leveraging inexpensive and abundant starting materials.Can be challenging due to the cost and sensitivity of chiral catalysts and ligands.
Key Advantage Efficiency, cost-effectiveness, and guaranteed absolute stereochemistry.Flexibility in design, ability to create novel structures with multiple stereocenters.
Typical Application Synthesis of direct analogues of natural products or known chiral drugs (e.g., Vildagliptin).Discovery chemistry, synthesis of novel scaffolds, and complex natural product synthesis.

Alternative Precursors and Comparative Performance

While L-proline derivatives are workhorses, other precursors offer unique advantages for specific applications. For instance, in the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, complex chiral pyrrolidine scaffolds are required.[9] An efficient synthetic route to these inhibitors was developed that is three steps shorter and provides a more than 10-fold increase in overall yield compared to previous, longer routes.[9] This highlights the critical importance of route optimization in drug development.

Precursor / MethodTarget ApplicationReported YieldStereoselectivityKey Advantages
(S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile DPP-IV Inhibitors (Vildagliptin)Good to Excellent[6]High (maintains L-proline stereochemistry)Utilizes inexpensive chiral pool; well-established route.
Chiral Pyrrolidine from Acyclic Amine nNOS Inhibitors~10% overall yield (Improved route)[9]High (chirality introduced via synthesis)Enables access to complex, non-proline derived scaffolds.[9]
Asymmetric 'Clip-Cycle' 2,2- and 3,3-disubstituted pyrrolidinesGood yields over 2 steps[10]High enantioselectivities[10]Forms challenging quaternary stereocenters; versatile thioester handle.[10]
Asymmetric Lithiation of N-Boc-pyrrolidine 2,5-disubstituted pyrrolidinesVariableHigh enantioselectivities[2]Powerful method for C-2 functionalization.[2]

Conclusion and Future Outlook

The stereoselective synthesis of pyrrolidine derivatives is a dynamic and evolving field, driven by the insatiable demand for novel, enantiopure pharmaceuticals. This compound and related precursors stand out as versatile and powerful tools in the synthetic chemist's arsenal.

  • The Chiral Pool approach, starting from L-proline, remains the most direct and cost-effective strategy for many applications and is well-suited for process development and large-scale synthesis.

  • Asymmetric Synthesis , particularly methods like catalytic 1,3-dipolar cycloadditions, provides unparalleled flexibility to explore novel chemical space, create complex substitution patterns, and access scaffolds that are otherwise unattainable. This is the domain of discovery and innovation.

The choice of strategy is not merely a technical decision but a strategic one, balancing the need for structural novelty against the practical constraints of efficiency, cost, and scale. As catalytic systems become more powerful and our understanding of stereocontrol deepens, the lines between these strategies will continue to blur, enabling even more sophisticated and efficient routes to the life-saving medicines of tomorrow.

References

assessing the environmental impact of Pyrrolidine-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Environmental Impact of Pyrrolidine-1-carbonitrile Synthesis

Introduction: The Double-Edged Sword of a Key Synthetic Building Block

This compound is a versatile intermediate compound, serving as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyrrolidine ring and a nitrile group, makes it a valuable precursor in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of effective agrochemicals like pesticides and herbicides.[1] However, the synthetic pathways to this valuable compound are not without their environmental costs. Traditional synthesis routes often rely on hazardous reagents, energy-intensive conditions, and generate significant waste streams.

This guide provides a comprehensive assessment of the environmental impact of this compound synthesis. It is designed for researchers, scientists, and drug development professionals to objectively compare traditional methods with emerging greener alternatives. By examining key metrics such as reagent toxicity, energy consumption, atom economy, and waste generation, we aim to provide the data and insights necessary to make more sustainable choices in the laboratory and at an industrial scale.

Traditional Synthesis Routes: A Legacy of Environmental Concern

The conventional synthesis of this compound can be dissected into two primary stages: the formation of the pyrrolidine ring and the subsequent introduction of the nitrile group. Each stage presents distinct environmental challenges.

Part 1: Pyrrolidine Ring Formation

The industrial production of the pyrrolidine ring typically involves the reaction of 1,4-butanediol with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa), often using a cobalt- and nickel-oxide catalyst.[2] While effective for large-scale production, this method is highly energy-intensive. A significant environmental drawback is the formation of by-products, notably butadiene, which arises from the dehydration of the tetrahydrofuran intermediate.[3]

A common laboratory-scale synthesis involves treating 4-chlorobutan-1-amine with a strong base to induce intramolecular cyclization.[2] This route, while avoiding the high pressures of industrial methods, introduces chlorinated intermediates and generates stoichiometric amounts of salt waste upon neutralization.

Part 2: Cyanation of the Pyrrolidine Ring

The introduction of the nitrile group onto the pyrrolidine nitrogen is traditionally accomplished using highly toxic cyanating agents, such as cyanogen bromide or sodium cyanide. These reagents are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] The handling of such materials requires stringent safety protocols and specialized waste disposal procedures, adding to the overall environmental and economic cost of the synthesis. The product itself, this compound, is also classified as toxic.[4][5][6]

Visualizing the Traditional Pathway

The following diagram illustrates a representative traditional synthesis pathway, highlighting the hazardous inputs and the generation of waste.

G cluster_0 Pyrrolidine Synthesis cluster_1 Cyanation 1,4-Butanediol 1,4-Butanediol High T & P High T & P 1,4-Butanediol->High T & P Ammonia Ammonia Ammonia->High T & P Pyrrolidine Pyrrolidine High T & P->Pyrrolidine Waste1 By-products (e.g., Butadiene) High T & P->Waste1 Cyanogen_Bromide Cyanogen Bromide (Highly Toxic) Reaction2 Cyanation Reaction Cyanogen_Bromide->Reaction2 Base Base Base->Reaction2 Product This compound Reaction2->Product Waste2 Salt Waste Reaction2->Waste2 Pyrrolidine_input->Reaction2

Caption: Traditional synthesis of this compound.

Greener Alternatives: A Path to Sustainable Synthesis

In response to the environmental shortcomings of traditional methods, researchers have developed alternative strategies that align with the principles of green chemistry. These approaches focus on improving atom economy, utilizing less hazardous reagents, and reducing energy consumption.

Greener Pyrrolidine Synthesis

Modern organic synthesis offers several powerful methods for constructing the pyrrolidine scaffold with greater efficiency and environmental consideration:

  • [3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered pyrrolidine ring.[7] It is highly regarded for its ability to create multiple stereocenters in a single step with high atom economy.

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single reaction vessel to form a complex product, minimizing the number of synthetic steps and purification processes, thereby reducing solvent usage and waste.[7]

  • Catalytic C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to pyrrolidines under mild conditions, offering excellent functional group tolerance.[8]

Greener Nitrile Synthesis

Significant progress has been made in developing nitrile synthesis methods that avoid the use of highly toxic cyanide salts:

  • Oxidative Conversion of Amines: Primary amines can be converted directly to nitriles using oxidants like trichloroisocyanuric acid in aqueous ammonia.[9] This method is efficient and avoids harsh reagents.

  • Catalytic Aerobic Oxidation: The use of catalysts to facilitate the aerobic oxidation of primary alcohols or amines to nitriles is a particularly green approach, as it uses air as the oxidant and produces water as the primary by-product.[10]

  • Acid-Nitrile Exchange: A novel approach involves the reaction of a carboxylic acid with acetonitrile, which acts as both the solvent and the nitrile source.[11] While this method requires high temperatures and pressures, it eliminates the need for a separate, toxic cyanating agent.

Visualizing a Greener Pathway

The diagram below outlines a potential greener synthesis, such as a one-pot multicomponent reaction followed by a catalytic aerobic cyanation step.

G cluster_0 One-Pot Pyrrolidine Synthesis (MCR) cluster_1 Greener Cyanation ReactantA Reactant A MCR Multicomponent Reaction (High Atom Economy) ReactantA->MCR ReactantB Reactant B ReactantB->MCR ReactantC Reactant C ReactantC->MCR Pyrrolidine_Derivative Pyrrolidine Derivative MCR->Pyrrolidine_Derivative Air Air (O2) Reaction2 Catalytic Aerobic Oxidation Air->Reaction2 Catalyst Catalyst Catalyst->Reaction2 Product This compound Reaction2->Product Waste Water Reaction2->Waste Pyrrolidine_input->Reaction2

Caption: A potential greener synthesis of this compound.

Comparative Analysis: Traditional vs. Greener Synthesis

A direct quantitative comparison requires a Life Cycle Assessment (LCA), which evaluates the environmental impacts across all stages of a product's life.[12][13] In the absence of a specific LCA for this compound, we can draw a semi-quantitative comparison based on established green chemistry metrics.

MetricTraditional RouteGreener Alternative (e.g., MCR + Catalytic Oxidation)Environmental Implication
Atom Economy Low to ModerateHighHigher atom economy means less raw material is converted into waste. MCRs are particularly advantageous.[7]
Reagent Toxicity High (e.g., Cyanogen Bromide, Ni/Co catalysts)Low to Moderate (e.g., Air as oxidant, recyclable catalysts)Reduces risks to researchers and minimizes the impact of accidental release.[10]
Solvent Use Often uses chlorinated or other hazardous solvents.Prefers greener solvents (e.g., water, ethanol) or solvent-free conditions.Reduces volatile organic compound (VOC) emissions and simplifies waste treatment.
Energy Consumption High (High temperatures and pressures required).[2][3]Low (Often proceeds at or near ambient temperature and pressure).Lower energy demand reduces the carbon footprint of the synthesis.
Waste Generation (E-Factor) High (By-products, salt waste, spent catalysts).Low (Primary by-product can be water).Reduces the cost and environmental burden of waste disposal.
Process Safety Significant hazards due to toxic reagents and extreme conditions.Inherently safer due to milder conditions and less hazardous materials.Improves overall laboratory and plant safety.

Logic of Environmental Impact Assessment

The choice of a synthetic route has cascading effects on the overall environmental impact. The following diagram illustrates the logical flow from synthetic strategy to environmental outcome.

cluster_traditional Traditional Approach cluster_green Green Chemistry Approach cluster_impact Environmental Impact Factors cluster_outcome Overall Outcome a1 Multi-step Synthesis c1 High Waste (Low Atom Economy) a1->c1 c2 High Energy Use a1->c2 c3 Toxicity & Safety Risk a1->c3 a2 Hazardous Reagents (e.g., Cyanides) a2->c1 a2->c2 a2->c3 a3 Harsh Conditions (High T/P) a3->c1 a3->c2 a3->c3 b1 One-Pot / MCR c4 Low Waste (High Atom Economy) b1->c4 c5 Low Energy Use b1->c5 c6 Inherent Safety b1->c6 b2 Benign Reagents (e.g., Air, Water) b2->c4 b2->c5 b2->c6 b3 Mild Conditions (Catalysis) b3->c4 b3->c5 b3->c6 d1 High Environmental Impact c1->d1 c2->d1 c3->d1 d2 Low Environmental Impact c4->d2 c5->d2 c6->d2

Caption: Logic diagram comparing traditional and green synthesis impacts.

Experimental Protocols

Protocol 1: Representative Traditional Synthesis (Illustrative)

Warning: This protocol involves highly toxic materials and should only be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

  • Step 1: N-Cyanation of Pyrrolidine.

    • To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) cooled to 0 °C, add a base such as triethylamine (1.1 eq).

    • Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

    • Waste Handling: The aqueous layer and any waste containing cyanide must be treated with bleach or another suitable oxidizing agent to neutralize the cyanide before disposal, following institutional safety guidelines.

Protocol 2: Representative Greener Synthesis via Oxidative Conversion (Conceptual)
  • Step 1: One-Pot Synthesis of this compound.

    • In a reaction vessel, combine a suitable primary amine precursor, a catalyst (e.g., a supported metal catalyst), and a solvent (e.g., aqueous ammonia).

    • Heat the mixture to the desired temperature (e.g., 60-80 °C).

    • Introduce a stream of air or pure oxygen into the reaction mixture under vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction, filter to recover the catalyst (for reuse), and extract the product with an appropriate organic solvent.

    • Dry the organic extracts and concentrate under reduced pressure to obtain the crude product.

    • Purify as needed.

    • Waste Handling: The primary waste stream is aqueous. After product extraction, it can be treated according to standard procedures for non-hazardous aqueous waste.

Conclusion and Future Outlook

The synthesis of this compound stands at a crossroads between established, effective, but environmentally costly methods and innovative, greener alternatives. While traditional routes are well-documented, their reliance on toxic reagents, high energy inputs, and significant waste generation is unsustainable. In contrast, modern synthetic strategies, including multicomponent reactions and catalytic oxidations, offer a clear path toward reducing the environmental footprint of this important chemical intermediate.

For researchers and drug development professionals, the adoption of these greener methodologies is not merely an environmental consideration but a strategic one. Safer, more efficient, and more economical processes provide a competitive advantage and align with the growing global demand for sustainable chemical manufacturing. Future research should focus on the development of even more efficient and recyclable catalysts, the use of bio-based starting materials, and the application of continuous flow technologies to further enhance the safety and efficiency of this compound synthesis.

References

A Comparative Cost-Benefit Analysis of Synthetic Methods for Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

Pyrrolidine-1-carbonitrile is a crucial building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of biologically active molecules. Its synthesis, therefore, is a critical step in many pharmaceutical and research pipelines. This guide provides an in-depth, objective comparison of the most common synthetic methods for this compound, offering a comprehensive cost-benefit analysis supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

The synthesis of this compound primarily revolves around the direct cyanation of pyrrolidine. This guide evaluates three prominent methods: the classical approach using cyanogen bromide, a method employing the less hazardous trichloroacetonitrile, and a modern one-pot oxidative cyanation. The analysis reveals a trade-off between reagent cost, safety, and operational simplicity. While the cyanogen bromide method is well-established, its extreme toxicity presents significant handling and disposal challenges. The alternative methods offer substantial safety and environmental benefits, with the one-pot oxidative cyanation emerging as a promising candidate for its efficiency and use of readily available, less hazardous materials.

Method 1: The Classical Approach - Cyanation with Cyanogen Bromide

The reaction of a secondary amine with cyanogen bromide, a variation of the von Braun reaction, is the most traditional method for the synthesis of N-cyanamides. This method is known for its generally good yields and straightforward procedure.

Reaction Scheme:

Figure 1: Synthesis of this compound via Cyanogen Bromide.

Experimental Protocol:

A solution of pyrrolidine in an inert solvent, such as diethyl ether or tetrahydrofuran, is treated with cyanogen bromide, often in the presence of a base like potassium carbonate to neutralize the hydrogen bromide byproduct. The reaction is typically carried out at low temperatures (0-10 °C) and is monitored for completion by thin-layer chromatography (TLC).

Cost-Benefit Analysis:

FactorAnalysis
Cost The primary cost driver is cyanogen bromide, which is a relatively expensive and highly regulated chemical. Pyrrolidine is a readily available and more affordable starting material.[1][2][3][4][5]
Yield & Purity This method generally provides good to high yields of the desired product with good purity after standard workup and purification.
Safety EXTREME HAZARD. Cyanogen bromide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6][7][8][9][10] It is also volatile and reacts with water or acids to release highly toxic hydrogen cyanide gas.[7][10][11] Stringent safety precautions, including the use of a well-ventilated fume hood, personal protective equipment (PPE), and specialized disposal procedures, are mandatory.[6][7][9]
Environmental Impact The primary environmental concern is the disposal of cyanide-containing waste.[12][13][14][15] All waste streams must be treated to destroy residual cyanide before disposal, typically through oxidation with bleach (sodium hypochlorite) under alkaline conditions.[14][15]
Scalability While the reaction itself is scalable, the extreme toxicity of cyanogen bromide presents significant challenges for large-scale industrial production, requiring specialized handling and containment facilities.

Method 2: A Safer Alternative - Cyanation with Trichloroacetonitrile

To circumvent the hazards associated with cyanogen bromide, alternative cyanating agents have been developed. Trichloroacetonitrile offers a less toxic option for the N-cyanation of secondary amines.[16][17]

Reaction Scheme:

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Immediate Safety Precautions

Pyrrolidine-1-carbonitrile is a versatile reagent used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal. This chemical is classified as acutely toxic and an irritant.[2][3]

Understanding the Risks: The primary hazards associated with this compound are:

  • Acute Toxicity (Category 3/4): Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]

Given these hazards, the causality for stringent disposal protocols is clear: improper disposal can lead to personnel exposure, environmental contamination, and potential chemical reactions if mixed with incompatible waste streams. Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To prevent direct contact with the liquid, which can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which can cause irritation and dermal toxicity.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic gases and vapors filter (Type A, Brown) if working outside a fume hood or if ventilation is inadequate.[2]To prevent inhalation of vapors, which may cause respiratory irritation and are toxic if inhaled.[2]
Protective Clothing A laboratory coat, chemical-resistant apron, and closed-toe shoes.To prevent contamination of personal clothing and protect against accidental splashes.[2]

Immediate Action Facilities: Always ensure that eyewash stations and safety showers are unobstructed and located close to the workstation where this compound is handled.[2]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of a safe and compliant chemical waste management system. Mixing this compound with incompatible materials can lead to hazardous reactions.

Incompatible Materials: Do not mix this compound waste with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[2]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible container for liquid waste. High-density polyethylene (HDPE) is a suitable choice.

    • The container must have a secure, leak-proof screw cap.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number (1530-88-7).

    • If the waste is a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").

    • Maintain a running log of the added waste volume.

  • Collect the Waste:

    • Liquid Waste: Carefully pour or pipette all waste solutions containing this compound into the designated hazardous waste container.

    • Solid Waste: Collect any contaminated solids (e.g., pipette tips, weighing paper, contaminated gloves) in a separate, clearly labeled solid hazardous waste container. Do not mix solids and liquids in the same container unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

    • Empty Containers: The original product container is not truly "empty." It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, deface the original label and manage the container as directed by your EHS office.

  • Store the Waste Container:

    • Keep the waste container tightly closed when not in use.[2]

    • Store the container in a designated satellite accumulation area that is secure and well-ventilated, such as a secondary containment bin within a fume hood or a ventilated cabinet.[2]

    • Store locked up and away from incompatible materials.[2]

Spill Management and Emergency Procedures

Accidents can happen, and a clear, actionable spill response plan is non-negotiable.

Step-by-Step Spill Cleanup:
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS or emergency response team.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[3]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 1.

  • Contain & Absorb:

    • For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[3]

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect & Dispose:

    • Once absorbed, carefully sweep or scoop the material into a designated container for hazardous solid waste.[3]

    • Use non-sparking tools if the chemical or solvent used is flammable.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, documenting the location, substance, and quantity spilled.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal contractor.[2] Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram:

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Final Disposal A Identify this compound Waste Stream B Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) B->C D Select & Label Designated Hazardous Waste Container C->D E Collect Waste (Liquid, Solid, Rinsate) D->E F Is waste mixed with incompatibles? (Acids, Bases, Oxidizers) E->F G Segregate Immediately! Consult EHS. F->G Yes H Store container securely in Satellite Accumulation Area F->H No I Container Full or Project Complete? H->I J Arrange Pickup with Institutional EHS / Licensed Waste Contractor I->J K Professional Disposal: Incineration at an Approved Facility J->K

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Pyrrolidine-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of research and development, the precise and safe handling of specialized reagents is paramount. Pyrrolidine-1-carbonitrile, a key building block in the synthesis of novel therapeutics and advanced materials, demands a protocol built on a foundation of rigorous safety and operational excellence. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2] A thorough understanding of these hazards is the first step in mitigating risk and fostering a culture of safety in the laboratory.

Pre-Operational Protocol: Engineering a Safe Workspace

Before a single container of this compound is opened, the laboratory environment must be engineered to contain potential exposures. The principle of "as low as reasonably practicable" (ALARP) should be the guiding philosophy.

Ventilation: The First Line of Defense

Due to its toxicity upon inhalation, all work with this compound must be conducted in a properly functioning chemical fume hood.[1] This is a non-negotiable control. The fume hood acts as the primary barrier, capturing and exhausting vapors at the source, thereby protecting the breathing zone of the operator. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height during all manipulations.

Proximity of Emergency Equipment

Ensure that a safety shower and eyewash station are readily accessible and have been tested within the institutional guidelines.[1] In the event of an accidental splash, immediate and copious irrigation is critical to minimizing injury.

Personal Protective Equipment (PPE): A Multi-Layered Approach to Operator Safety

The selection of PPE is not a matter of simple box-checking but a nuanced decision based on the specific hazards of this compound.

Hand Protection: The Critical Barrier

Given the dermal toxicity of this compound, appropriate hand protection is of utmost importance. While specific permeation data for this compound is not widely available, general guidance for nitrile compounds suggests that nitrile gloves are a suitable choice for incidental contact.[3] However, for prolonged handling or in situations with a higher risk of splash, double-gloving or the use of thicker, chemical-resistant gloves should be considered. It is imperative to inspect gloves for any signs of degradation or puncture before each use and to practice proper doffing technique to avoid skin contact with a contaminated glove surface.

Glove MaterialRecommendation for this compoundRationale
Nitrile Good for incidental contact. Generally resistant to a range of chemicals, including some organic solvents and weak acids.[3]
Neoprene Consider for extended handling. Offers good resistance to a broad spectrum of chemicals.
Butyl Rubber Recommended for high-risk operations. Provides excellent resistance to a wide variety of hazardous chemicals.

This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data and to perform on-site testing when handling hazardous materials for extended periods.

Eye and Face Protection: Shielding from Splashes

Chemical splash goggles that form a seal around the eyes are mandatory when handling this compound.[1] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with splash goggles to protect the entire face.

Respiratory Protection: A Secondary but Vital Safeguard

When engineering controls such as a fume hood are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection is required. For organic vapors like this compound, a NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended.[4][5][6][7] If particulates may also be present, a combination OV/P100 cartridge should be used.[5] All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.[6]

Protective Clothing: Preventing Dermal Absorption

A lab coat is the minimum requirement for body protection. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn. All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

  • Preparation : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Aliquotting : When transferring this compound, use a syringe or a cannula technique within the fume hood to minimize the generation of vapors. Avoid pouring directly from the bottle.

  • Reaction Setup : All reactions involving this compound should be conducted in a closed system whenever possible.

  • Post-Reaction Workup : Quenching and extraction procedures should be performed with care, anticipating potential pressure build-up and ensuring adequate cooling.

Emergency Response: A Plan for the Unexpected

Even with the most stringent precautions, accidental exposures and spills can occur. A well-rehearsed emergency plan is essential.

Spill Management Workflow

In the event of a spill, the following workflow should be initiated immediately:

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup Protocol cluster_FollowUp Follow-Up Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill PPE Don appropriate PPE (respirator, gloves, etc.) Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Report Report the incident to supervisor/EHS Decontaminate->Report Restock Restock spill kit Report->Restock

Caption: Workflow for responding to a chemical spill.

For minor spills, trained laboratory personnel can manage the cleanup. For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Decontamination Protocol

For surfaces contaminated with this compound, a decontamination solution should be used. A common approach is to use a solution that can neutralize or solubilize the compound, followed by a thorough cleaning with soap and water. Always consult your institution's specific guidelines for decontamination procedures.

Disposal Plan: Responsible Stewardship of Chemical Waste

The proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety lifecycle.

Waste Segregation and Labeling

All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including the full chemical name and associated hazards.

Regulatory Compliance

Hazardous waste disposal is regulated by the Environmental Protection Agency (EPA) and corresponding state and local agencies.[8][9] While specific waste codes may vary, nitrile compounds may fall under the F-list (non-specific source wastes) or U-list (toxic wastes).[8] It is the responsibility of the waste generator to ensure proper classification and disposal.

The recommended disposal method for this compound is through a licensed hazardous waste disposal company, typically involving incineration at a permitted facility. Never dispose of this compound down the drain or in the regular trash.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their critical work, advancing science while upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.